Product packaging for Benzamidoxime(Cat. No.:CAS No. 69289-27-6)

Benzamidoxime

Cat. No.: B3150715
CAS No.: 69289-27-6
M. Wt: 136.15 g/mol
InChI Key: MXOQNVMDKHLYCZ-UHFFFAOYSA-N
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Description

Benzamidoxime, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenecarboximidamide, N-hydroxy- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Benzamidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B3150715 Benzamidoxime CAS No. 69289-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOQNVMDKHLYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-92-3
Record name Benzamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide oxime
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzamidoxime from Benzonitrile and Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzamidoxime (B57231) from benzonitrile (B105546) and hydroxylamine (B1172632), a critical transformation in the development of various pharmaceutical and agrochemical agents. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying reaction mechanism and experimental workflow.

Core Synthesis and Reaction Mechanism

The synthesis of this compound from benzonitrile is a nucleophilic addition reaction where hydroxylamine attacks the electrophilic carbon of the nitrile group. The reaction is typically carried out in the presence of a base to generate free hydroxylamine from its hydrochloride salt.

The generally accepted mechanism involves the initial attack of the nitrogen atom of hydroxylamine on the nitrile carbon, followed by proton transfer to form the final this compound product. A common side reaction is the formation of the corresponding benzamide, which can occur under certain conditions, particularly at higher temperatures or with specific bases.[1][2] The choice of solvent, base, and temperature can significantly influence the reaction rate and the yield of the desired amidoxime.[1][3][4]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Benzonitrile Benzonitrile (C₆H₅CN) This compound This compound (C₆H₅C(NH₂)NOH) Benzonitrile->this compound + NH₂OH (Base catalyst) Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->this compound

Caption: Reaction scheme for the synthesis of this compound.

Comparative Analysis of Synthesis Protocols

The following tables summarize quantitative data from various published methods for the synthesis of this compound and its derivatives, offering a clear comparison of reaction conditions and outcomes.

Method Base Solvent Temperature Time Yield Purity Reference
UltrasonicSodium CarbonateWater/Ethanol (B145695)55±5°C20 min--
ConventionalSodium Hydroxide (B78521)Water40°C6 h80.2%98.3%[5]
ConventionalPotassium CarbonateWater50°C4 h86.2%98.7%[5]
RefluxSodium MethoxideEthanolReflux18 h--
Room TempTriethylamineWaterRoom Temp6 hGood-[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Ultrasonic-Assisted Synthesis

This method utilizes ultrasonic irradiation to accelerate the reaction.[3]

Materials:

  • Benzonitrile (5.00 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • Sodium carbonate (7.50 mmol)

  • Ethanol (20 mL)

  • Water (20 mL)

Procedure:

  • In a 125 mL round-bottomed flask, add hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (0.78 g, 7.50 mmol) to water (20 mL).

  • Place the flask in an ultrasonic bath for 1 minute or until effervescence ceases.

  • Add benzonitrile (0.51 mL, 0.51 g, 5.00 mmol) and ethanol (20 mL) to the flask.

  • Irradiate the reaction mixture in the ultrasonic bath at 55±5°C for 20 minutes.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using ethyl acetate (B1210297) as the eluent.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

Protocol 2: Conventional Synthesis with Sodium Hydroxide

This protocol follows a traditional approach using a strong base.[5]

Materials:

  • Benzonitrile (1.2 mol)

  • Hydroxylamine hydrochloride (1.32 mol)

  • 30% Sodium Hydroxide solution (336 g)

  • Water (180 mL)

  • Benzyltriethylammonium chloride (0.06 mol) - Phase Transfer Catalyst

Procedure:

  • To a 1L four-necked flask, add hydroxylamine hydrochloride (91.7 g, 1.32 mol), water (180 mL), and benzyltriethylammonium chloride (13.7 g, 0.06 mol).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add benzonitrile (124 g, 1.2 mol) to the flask.

  • At a temperature of 10°C, slowly add 30% sodium hydroxide solution (336 g) over approximately 1 hour.

  • Heat the reaction mixture to 40°C and maintain the temperature for 6 hours.

  • Monitor the reaction by TLC (Petroleum Ether / Ethyl Acetate = 5:1).

  • After completion, cool the reaction solution to 5°C.

  • Adjust the pH to 6-7 with 2N dilute hydrochloric acid to precipitate the solid product.

  • Filter the precipitate and dry under vacuum at 50°C to obtain this compound.

Protocol 3: Synthesis with Potassium Carbonate

This method employs a milder inorganic base and a different phase transfer catalyst.[5]

Materials:

  • Benzonitrile (2.5 mol)

  • Hydroxylamine hydrochloride (3.0 mol)

  • Potassium carbonate (3.75 mol)

  • Water (400 mL)

  • PEG-2000 (0.06 mol) - Phase Transfer Catalyst

Procedure:

  • In a 2L flask, combine hydroxylamine hydrochloride (208.5 g, 3.0 mol), water (400 mL), PEG-2000 (13.7 g, 0.06 mol), and potassium carbonate (517.5 g, 3.75 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add benzonitrile (257.8 g, 2.5 mol) to the flask.

  • After the addition is complete, heat the mixture to 50°C and maintain for 4 hours.

  • Monitor the reaction by TLC (Petroleum Ether / Ethyl Acetate = 5:1).

  • Upon completion, cool the reaction solution to 5°C.

  • Adjust the pH to 6-7 with 2N dilute hydrochloric acid to precipitate the solid.

  • Filter the solid and dry under vacuum at 50°C to yield this compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Mix Hydroxylamine HCl and Base in Solvent B 2. Add Benzonitrile A->B C 3. Heat/Irradiate Reaction Mixture B->C D 4. Monitor by TLC C->D E 5. Cool Reaction Mixture D->E F 6. pH Adjustment (Precipitation) E->F G 7. Filtration F->G H 8. Drying G->H I 9. Characterization (m.p., Purity) H->I

Caption: Generalized experimental workflow for this compound synthesis.

Factors Influencing Yield and Purity

Several factors can impact the efficiency and selectivity of the this compound synthesis.

  • Base: The choice of base is critical. Stronger bases may accelerate the reaction but can also promote the formation of amide byproducts.[1] Milder bases like sodium or potassium carbonate are often preferred.[5]

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to the degradation of the product or the formation of impurities.[1]

  • Solvent: The solvent system should be chosen to ensure the solubility of the reactants. Aqueous-alcoholic mixtures are commonly employed.[6]

  • Catalysts: The use of phase transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of reactants between phases.[5] Chelating agents can be added to remove trace metal ions that might otherwise decrease the yield.[6]

This guide provides a foundational understanding of the synthesis of this compound from benzonitrile. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidoxime (B57231) (C₇H₈N₂O), a key organic compound, holds significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological activities. The information is presented to support advanced research and development applications, with a focus on quantitative data, methodological rigor, and visual representation of key processes.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its application in various experimental settings.

Table 1: Physical and Thermodynamic Properties
PropertyValueReference(s)
Melting Point72-78 °C[2][3][4]
Boiling Point244-307.4 °C at 760 mmHg[4][5]
Density1.18 g/cm³[5][6]
Flash Point102-139.7 °C[5][6]
pKa₁ (Oxime Nitrogen)4.85[7]
pKa₂ (Oxime Hydroxyl)12.36[7]
SolubilitySoluble in polar solvents.[1]
Table 2: Chemical and Spectroscopic Identifiers
PropertyValueReference(s)
Molecular FormulaC₇H₈N₂O[5]
Molecular Weight136.15 g/mol [5][8]
IUPAC NameN'-hydroxybenzenecarboximidamide[8]
CAS Number613-92-3[5][8]
Canonical SMILESC1=CC=C(C=C1)C(=N/O)N[8]
InChI KeyMXOQNVMDKHLYCZ-UHFFFAOYSA-N[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound from Benzonitrile (B105546)

The most common method for synthesizing this compound is the reaction of benzonitrile with hydroxylamine (B1172632).

Materials:

  • Benzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • 125 mL round-bottomed flask

  • Ultrasonic bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus (eluent: ethyl acetate)

Procedure:

  • In a 125 mL round-bottomed flask, combine hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (0.78 g, 7.50 mmol) in 20 mL of water.[2]

  • Place the flask in an ultrasonic bath for approximately 1 minute, or until effervescence ceases, to liberate the free hydroxylamine.[2]

  • To this solution, add benzonitrile (0.51 mL, 5.00 mmol) and 20 mL of ethanol.[2]

  • Return the flask to the ultrasonic bath and maintain the temperature at 55 ± 5 °C for 20 minutes.[2]

  • Monitor the reaction's completion using TLC with ethyl acetate (B1210297) as the eluent.[2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to yield this compound.[2]

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Benzonitrile Benzonitrile Add_Reactants Add Benzonitrile and Ethanol Benzonitrile->Add_Reactants Hydroxylamine_HCl Hydroxylamine Hydrochloride Mix_1 Mix Hydroxylamine HCl and Sodium Carbonate in Water Hydroxylamine_HCl->Mix_1 Sodium_Carbonate Sodium Carbonate Sodium_Carbonate->Mix_1 Water Water Water->Mix_1 Ethanol Ethanol Ethanol->Add_Reactants Ultrasonication_1 Ultrasonication (1 min) Mix_1->Ultrasonication_1 Ultrasonication_1->Add_Reactants Ultrasonication_2 Ultrasonication at 55°C (20 min) Add_Reactants->Ultrasonication_2 TLC_Monitoring Monitor with TLC Ultrasonication_2->TLC_Monitoring Concentration Concentrate under reduced pressure TLC_Monitoring->Concentration This compound This compound Concentration->this compound

Fig. 1: Synthesis of this compound Workflow
Determination of pKa Values

The ionization constants (pKa) are critical for understanding the behavior of this compound in different pH environments, which is particularly important in drug development.

This method relies on the change in the UV-Vis absorbance spectrum of this compound as its ionization state changes with pH.

Instrumentation:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • pH meter

  • Calibrated burette

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., pH 3-6 for pKa₁ and pH 10-14 for pKa₂).

  • For each buffer solution, add a known concentration of the this compound stock solution to a cuvette.

  • Record the UV-Vis spectrum for each solution at a constant temperature.

  • Plot the absorbance at a specific wavelength (where the absorbance change is maximal) against the pH.

  • The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve.

The SiriusT3 is an automated instrument that performs potentiometric titrations to determine pKa values with high accuracy and throughput.[3][5]

Instrumentation:

  • SiriusT3 instrument

Procedure:

  • A small amount of the this compound sample (sub-milligram) is dissolved in an appropriate solvent.[3]

  • The instrument automatically performs a pH-metric titration by adding a standardized acid or base titrant.[5]

  • The pH of the solution is monitored continuously with a high-precision electrode.[1]

  • The instrument's software analyzes the titration curve to calculate the pKa values based on the inflection points.[3]

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Instrumentation:

  • FT-IR spectrometer

  • Agate mortar and pestle

  • Pellet press

Procedure (KBr Pellet Method):

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr.

  • Grind the this compound and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[9]

  • Place the powder into a pellet die and press it under high pressure (typically several tons) to form a thin, transparent pellet.[10]

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization or Chemical Ionization)

Procedure (General):

  • Introduce a small amount of the this compound sample into the mass spectrometer.

  • Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a "hard" ionization technique that provides detailed structural information.

  • Chemical Ionization (CI): The sample is introduced with a reagent gas (e.g., methane). The reagent gas is ionized, and these ions then react with the sample molecules in a "soft" ionization process, typically resulting in a prominent protonated molecular ion peak, which confirms the molecular weight.[11]

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Chemical Reactivity and Biological Roles

Chemical Reactivity

This compound exhibits reactivity characteristic of its amidoxime (B1450833) functional group.

  • Acylation: The acylation of this compound can occur at the oxygen or nitrogen atoms of the amidoxime group. The reaction conditions and the nature of the acylating agent determine the product distribution.

  • Reaction with N-halosuccinimides: this compound reacts with reagents like N-chlorosuccinimide or N-bromosuccinimide, which can lead to the formation of O-(benzimidoyl)this compound salts.[12]

Biological Roles and Metabolism

This compound is a known metabolite of benzamidine (B55565), a compound with various pharmacological applications.

  • Metabolic Pathway: In vivo, benzamidine can undergo N-hydroxylation, catalyzed by microsomal enzymes, to form this compound.[6] this compound can then be conjugated with glucuronic acid to form this compound-O-glucuronide or undergo retro-reduction back to benzamidine.[2][6]

G Metabolic Pathway of Benzamidine and this compound Benzamidine Benzamidine This compound This compound Benzamidine->this compound N-hydroxylation (Microsomal Enzymes) This compound->Benzamidine Retro-reduction Benzamidoxime_Glucuronide This compound-O-glucuronide This compound->Benzamidoxime_Glucuronide Glucuronidation

Fig. 2: Metabolic relationship between benzamidine and this compound.
  • Genotoxicity: this compound has been shown to exhibit genotoxic activity. It can induce DNA single-strand breaks in hepatocytes and DNA amplification in certain cell lines. This genotoxicity is a crucial consideration in the toxicological assessment of benzamidine and its derivatives. The mechanism of DNA damage may involve the production of free radicals.[13]

G Proposed Mechanism of this compound Genotoxicity This compound This compound Metabolic_Activation Metabolic Activation (e.g., interaction with transition metals) This compound->Metabolic_Activation Free_Radicals Free Radical Production (e.g., Hydroxyl Radicals) Metabolic_Activation->Free_Radicals DNA Cellular DNA Free_Radicals->DNA attacks DNA_Damage DNA Damage (Single-Strand Breaks) DNA->DNA_Damage Genotoxicity Genotoxic Effects (e.g., DNA Amplification) DNA_Damage->Genotoxicity

Fig. 3: Genotoxicity mechanism of this compound.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with standardized experimental protocols for its synthesis and characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. A thorough understanding of these fundamental properties is essential for the rational design of new therapeutic agents and materials based on the this compound scaffold.

References

Spectroscopic and Biological Profile of Benzamidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of benzamidoxime (B57231), a compound of interest in medicinal chemistry and drug development. Detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside a summary of its known biological activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and concise format for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and functional group protons.

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Solvent
NH₂5.77s (broad)-DMSO-d₆
Aromatic (C₆H₅)7.32-7.37m-DMSO-d₆
Aromatic (C₆H₅)7.62-7.67m-DMSO-d₆
OH9.59s (broad)-DMSO-d₆

s = singlet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.[1][2]

Carbon Chemical Shift (δ) ppm Solvent
Aromatic125.5CDCl₃
Aromatic128.2CDCl₃
Aromatic129.7CDCl₃
Aromatic (quaternary)133.5CDCl₃
C=N150.2CDCl₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Functional Group **Wavenumber (cm⁻¹) **Intensity
O-H stretch3609Strong, sharp
N-H stretch3400-3200Strong, broad
C-H stretch (aromatic)3006Medium
C=N stretch1605Medium
C=C stretch (aromatic)1509Medium
C-N stretch1300Medium
C-O stretch1259Medium
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Parameter Value
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
Major Fragment Ions (m/z)
136[M]⁺
119[M-NH₃]⁺
105[C₆H₅CO]⁺
91[C₆H₅N]⁺
77[C₆H₅]⁺

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This compound can be synthesized from benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride. The following is a representative procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in water.

  • Add benzonitrile and ethanol (B145695) to the mixture.

  • Heat the reaction mixture, for example, in an ultrasonic bath at a controlled temperature (e.g., 55 ± 5 °C) for a specified time (e.g., 20 minutes).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude this compound.

  • The product can be further purified by recrystallization.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for analysis.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: The obtained interferogram is Fourier transformed to produce the IR spectrum. The background spectrum of the KBr pellet or salt plate is subtracted.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound.

  • Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Parameters (for EI):

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

  • Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured, and the fragmentation pattern is analyzed to elucidate the structure of the molecule.

Biological Significance and Pathways

This compound exhibits several biological activities and is involved in metabolic pathways, which are crucial for understanding its pharmacological and toxicological profile.

Genotoxic and Antitumor Activity

This compound has been shown to possess genotoxic and antitumor properties.[3][4][5][6] It can induce DNA single-strand breaks and has demonstrated inhibitory effects on the growth of human leukemia cells.[3][4][5][6]

genotoxic_activity This compound This compound DNA_Damage DNA Single-Strand Breaks This compound->DNA_Damage induces Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can trigger Antitumor_Effect Antitumor Effect Apoptosis->Antitumor_Effect results in

Caption: Genotoxic and Antitumor Activity of this compound.

Metabolic Pathways

This compound is a metabolite of the drug benzamidine (B55565) and undergoes further metabolism in the body.[7] Understanding these pathways is essential for drug development, as they can influence the efficacy and safety of related compounds.

metabolic_pathway Benzamidine Benzamidine This compound This compound Benzamidine->this compound N-hydroxylation (CYP450) Benzamidoxime_Glucuronide This compound O-glucuronide This compound->Benzamidoxime_Glucuronide Glucuronidation (UGTs) Excretion Excretion Benzamidoxime_Glucuronide->Excretion leads to

Caption: Metabolic Pathway of Benzamidine to this compound.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of a synthesized compound like this compound is outlined below.

experimental_workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation NMR ¹H & ¹³C NMR Structure_Confirmation->NMR IR FT-IR Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of benzamidoxime (B57231), a key chemical intermediate with significant applications in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within the this compound crystal lattice is fundamental to elucidating its chemical properties, reactivity, and potential biological interactions. This document summarizes key crystallographic data, details experimental protocols for its synthesis and crystallization, and presents visual representations of its structural and metabolic relationships.

Crystallographic Data of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the unit cell and data collection specifics.[1][2]

Parameter Value
Chemical FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol [3]
Crystal SystemMonoclinic
Space GroupP2₁/c
a12.579 (2) Å[1][2]
b5.053 (1) Å[1][2]
c10.908 (2) Å[1][2]
β90.380 (7)°[1][2]
Volume693.3 (2) ų[1][2]
Z4[1][2]
Temperature273 (2) K[1][2]
RadiationMo Kα (λ = 0.71073 Å)[2]
R-factor0.051[2]
wR-factor0.146[2]

In the crystal structure, this compound molecules are interconnected through intermolecular N—H⋯O and O—H⋯N hydrogen bonds, forming a two-dimensional supramolecular network.[1][2] The oxime group adopts an E configuration.[1][2] The dihedral angle between the benzene (B151609) ring and the amidoxime (B1450833) group is 20.2 (3)°.[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of benzonitrile (B105546) with hydroxylamine (B1172632) hydrochloride in the presence of a base.[1][2]

Procedure: A mixture of benzonitrile (0.33 mol), hydroxylamine hydrochloride (0.33 mol), and potassium carbonate (0.33 mol) in a solution of ethanol (B145695) (231 ml) and water (66 ml) is refluxed for 12 hours.[1][2] After cooling the reaction mixture, the resulting solid is filtered to yield this compound.[1][2]

An alternative sonochemical method has also been reported. In this procedure, hydroxylamine hydrochloride and sodium carbonate are sonicated in water until effervescence ceases. Benzonitrile and ethanol are then added, and the mixture is sonicated at 55±5°C for 20 minutes.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained by the slow evaporation of an ethanol solution of the synthesized compound.[1][2]

X-ray Data Collection and Structure Refinement

Data for the crystal structure analysis was collected using a Bruker SMART CCD area-detector diffractometer.[1][2] A multi-scan absorption correction was applied.[1][2] The structure was solved by direct methods and refined on F². Hydrogen atoms were positioned geometrically and refined using a riding model.[1][2]

Visualizing Key Processes

To better illustrate the experimental and metabolic pathways related to this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_crystallization Crystallization cluster_analysis Analysis Benzonitrile Benzonitrile Reflux Reflux (12h) Benzonitrile->Reflux Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Reflux K2CO3 K2CO3 K2CO3->Reflux Solvent Ethanol/Water Solvent->Reflux Benzamidoxime_crude Crude this compound Reflux->Benzamidoxime_crude Slow_Evaporation Slow Evaporation Benzamidoxime_crude->Slow_Evaporation Ethanol Ethanol Ethanol->Slow_Evaporation Crystals This compound Crystals Slow_Evaporation->Crystals XRD X-ray Diffraction Crystals->XRD Structure_Determination Structure Determination XRD->Structure_Determination

Caption: Experimental workflow for the synthesis, crystallization, and crystal structure analysis of this compound.

While this compound itself is not known to be involved in specific signaling pathways, it is a metabolite of benzamidine (B55565) and has been studied for its genotoxic potential.[4] The following diagram illustrates the metabolic relationship between benzamidine and this compound.

metabolic_pathway Benzamidine Benzamidine This compound This compound Benzamidine->this compound N-hydroxylation (in vivo) Benzamide Benzamide Benzamidine->Benzamide This compound->Benzamidine Retro-reduction Glucuronide_Sulfate_Conjugates Glucuronide/Sulfate Conjugates This compound->Glucuronide_Sulfate_Conjugates Conjugation This compound->Benzamide DNA_damage Potential DNA Damage This compound->DNA_damage Genotoxicity

Caption: Metabolic pathway of benzamidine to this compound and its subsequent transformations.

Biological Relevance and Applications

This compound and its derivatives have garnered interest due to their potential biological activities, including anti-tumor and antimicrobial properties.[5] The genotoxic effects of this compound have also been investigated, with studies showing it can induce DNA single-strand breaks.[4] The metabolic conversion of benzamidine to this compound is recognized as a toxication pathway.[4] Furthermore, derivatives of this compound are being explored as fungicides for agricultural applications.[6] The structural information presented in this guide is crucial for the rational design of novel this compound derivatives with enhanced therapeutic or industrial potential.

References

Tautomerism and Isomerism in Benzamidoxime Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidoxime (B57231) and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, frequently serving as bioisosteres for carboxylic acids, amides, and amidines, and acting as key intermediates in the synthesis of various heterocyclic systems. A profound understanding of their isomeric and tautomeric behavior is critical, as these phenomena directly influence their physicochemical properties, reactivity, coordination chemistry, and, consequently, their pharmacological activity and application potential. This technical guide provides a comprehensive exploration of the core principles of tautomerism and isomerism in this compound compounds, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the fundamental relationships and processes involved.

Introduction to Isomerism in this compound

Isomerism describes the existence of molecules that share the same molecular formula but possess different arrangements of atoms.[1] In the context of this compound, two primary types of isomerism are of significant interest: constitutional isomerism and stereoisomerism.

  • Constitutional Isomerism: These isomers have different atomic connectivity. Tautomers are a specific class of constitutional isomers that readily interconvert, typically through the migration of a proton.[2]

  • Stereoisomerism: These isomers have the same atomic connectivity but differ in the spatial arrangement of atoms. For this compound, the most relevant form is geometrical isomerism (E/Z isomerism) arising from the restricted rotation around the carbon-nitrogen double bond (C=N).[3][4]

The interplay between these isomeric forms is crucial, as different isomers can exhibit distinct biological activities and stabilities.[1][5][6]

G cluster_0 Key Focus Areas Isomerism Isomerism in this compound Constitutional Constitutional Isomerism (Different Connectivity) Isomerism->Constitutional Stereoisomerism Stereoisomerism (Different Spatial Arrangement) Isomerism->Stereoisomerism Tautomerism Prototropic Tautomerism Constitutional->Tautomerism Geometrical Geometrical Isomerism (E/Z) (Restricted C=N Rotation) Stereoisomerism->Geometrical

Figure 1: Hierarchical relationship of isomerism types relevant to this compound.

Tautomerism in this compound

Amidoximes can exist in several tautomeric forms, with the equilibrium between them influenced by factors such as solvent polarity, pH, and substitution patterns.[7][8] The primary tautomers studied for this compound are the amidoxime (B1450833) form, the iminohydroxylamine form, and the zwitterionic aminonitrone form.[5][7] A fourth, the nitroso-amine form, is generally considered too high in energy to be significant.[5][7]

Theoretical studies, primarily using Density Functional Theory (DFT), have established the relative stabilities of these tautomers.[9] In both protic and aprotic solvents, the (Z)-amidoxime tautomer is consistently found to be the most stable and dominant form.[5][9] The (E)-amidoxime and the zwitterionic (Z)-aminonitrone are the next most stable forms, with their relative energies being low enough that they may coexist in solution.[5] Protic solvents, in particular, tend to stabilize the zwitterionic (Z)-aminonitrone form.[9]

G Z_Amine Z-Amidoxime (Most Stable) E_Amine E-Amidoxime Z_Amine->E_Amine E/Z Isomerization Z_Nitrone Z-Aminonitrone (Zwitterionic) Z_Amine->Z_Nitrone Proton Transfer Imino Iminohydroxylamine (Less Stable) Z_Amine->Imino Proton Transfer

Figure 2: Major tautomeric equilibria for this compound compounds.
Quantitative Data: Relative Tautomer Stabilities

Computational studies provide quantitative estimates of the energy differences between tautomers. The data below, derived from DFT calculations, illustrates the stability hierarchy for this compound.

Tautomer FormRelative Energy (ΔG) in kcal/molKey Structural FeatureReference
(Z)-Amidoxime 0.0 (Reference)Most stable, dominant form[5]
(Z)-Aminonitrone 4.5Zwitterionic, stabilized by protic solvents[5]
(E)-Amidoxime 5.4Geometric isomer of the most stable form[5]
Iminohydroxylamine Isomers > 9.8Significantly less energetically favorable[5]
Nitroso-amine ~30Energetically unfavorable[5][7]

Geometrical (E/Z) Isomerism

The C=N double bond in this compound restricts rotation, leading to two distinct geometrical isomers: E (entgegen) and Z (zusammen).[10] The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond. For this compound, the -OH group has higher priority than the lone pair on the nitrogen, and the -NH2 group has higher priority than the phenyl group on the carbon.

  • (Z)-Benzamidoxime: The high-priority groups (-OH and -NH2) are on the same side of the double bond. This is the thermodynamically more stable and dominant isomer.[5][9]

  • (E)-Benzamidoxime: The high-priority groups (-OH and -NH2) are on opposite sides of the double bond.

The stability of the Z/E configuration is a critical factor influencing a molecule's affinity for biological targets and its resulting pharmacological activity.[7] Solid-state analysis via X-ray crystallography has confirmed the existence of the E configuration in the crystal structure of benzamide (B126) oxime, where molecules are linked by intermolecular hydrogen bonds.[11][12]

Quantitative Data: Crystallographic and Spectroscopic Properties

The distinct spatial arrangements of E/Z isomers lead to measurable differences in their physical and spectral properties.

Property(E)-Benzamidoxime(Z)-BenzamidoximeMethodReference
Configuration High-priority groups are on opposite sidesHigh-priority groups are on the same sideCIP Rules[10]
Crystal System Monoclinic, P2/c-X-ray Diffraction[12]
Unit Cell a (Å) 12.579-X-ray Diffraction[12]
Unit Cell b (Å) 5.053-X-ray Diffraction[12]
Unit Cell c (Å) 10.908-X-ray Diffraction[12]
Unit Cell β (°) 90.380-X-ray Diffraction[12]
Relative Stability Less stable in solutionMore stable in solutionDFT Calculations[5]
¹H NMR (δ, ppm) Diagnostic shifts differ from Z-isomerDiagnostic shifts differ from E-isomerNMR Spectroscopy[3][7]
¹³C NMR (δ, ppm) Diagnostic shifts differ from Z-isomerDiagnostic shifts differ from E-isomerNMR Spectroscopy[7][13]

Experimental Protocols

The synthesis and characterization of this compound isomers and tautomers rely on standard and advanced analytical techniques.

Synthesis of this compound

This protocol describes a common method for preparing this compound from benzonitrile (B105546). The reaction typically yields the more stable (Z)-isomer as the major product.

Principle: Nucleophilic addition of hydroxylamine (B1172632) to the nitrile carbon.

Procedure:

  • A mixture of benzonitrile (0.33 mol) and hydroxylamine hydrochloride (0.33 mol) is prepared in ethanol (B145695) (231 ml).[12]

  • A solution of potassium carbonate (0.33 mol) in water (66 ml) is added to the mixture.[12] The base deprotonates hydroxylamine hydrochloride to generate free hydroxylamine.

  • The reaction mixture is refluxed for 12 hours.[12]

  • After reflux, the mixture is cooled to room temperature, allowing the product to precipitate.

  • The solid product is collected by filtration.

  • For high purity, single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanol solution.[12]

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization start Start: Benzonitrile, Hydroxylamine HCl, K2CO3 reflux Reflux in Ethanol/Water (12 hours) start->reflux cool Cool to Room Temperature reflux->cool filter Filter to Collect Crude Product cool->filter purify Purify by Recrystallization (Slow Evaporation from Ethanol) filter->purify product Final Product: This compound Crystals purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Confirm Structure & Isomer Ratio xrd X-Ray Diffraction product->xrd Determine Solid-State Structure

Figure 3: Experimental workflow for the synthesis and characterization of this compound.
NMR Spectroscopy for Tautomer and Isomer Identification

NMR spectroscopy is a powerful tool for studying the dynamic equilibrium of tautomers and identifying distinct isomers in solution.[14][15]

Protocol Outline:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or HMPA-d₁₈). The choice of solvent is critical as it can shift the tautomeric equilibrium.[7][14]

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 300 MHz or higher).[16]

    • To study dynamic exchange, perform variable-temperature (VT) NMR experiments.[17] At low temperatures, the interconversion between tautomers may slow sufficiently on the NMR timescale to observe separate signals for each species.[13]

  • Data Analysis:

    • Isomer Identification: E and Z isomers will show distinct sets of signals due to the different chemical environments of the protons and carbons.[3] The chemical shift of the iminic proton (-CH=N) is particularly diagnostic.

    • Tautomer Identification: The presence of different tautomers is indicated by multiple sets of signals corresponding to each form. For example, the zwitterionic nitrone form will have a unique ¹³C signal for the C=N⁺(H) carbon.[5]

    • Quantification: The relative ratio of isomers or tautomers in the equilibrium mixture can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[14]

Single-Crystal X-ray Diffraction

This technique provides definitive proof of the solid-state structure, including the specific isomer and tautomer present in the crystal lattice, as well as precise bond lengths and angles.

Protocol Outline:

  • Crystal Growth: Grow single crystals of suitable quality, typically by slow evaporation of a saturated solution (e.g., ethanol).[12]

  • Data Collection:

    • Mount a suitable crystal on a diffractometer equipped with a CCD area detector.[11]

    • Collect diffraction data at a controlled temperature (e.g., 273 K) using a specific X-ray source (e.g., Mo Kα radiation).[12]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or molecular replacement.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve a final structural model with low R-factors.[18] The resulting model confirms the E/Z configuration and the tautomeric form in the solid state.[12]

Conclusion

The tautomeric and isomeric complexity of this compound is a defining feature of its chemistry. The predominance of the (Z)-amidoxime tautomer in solution, with potential contributions from the (E)-amidoxime and (Z)-aminonitrone forms, dictates its reactivity and interaction with biological systems. Geometrical isomerism further diversifies the structural landscape. A multi-technique approach, combining theoretical calculations with experimental methods like NMR spectroscopy and X-ray crystallography, is essential for a complete understanding. For professionals in drug development, recognizing and characterizing these distinct forms is not merely an academic exercise but a prerequisite for designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.

References

The Solubility of Benzamidoxime in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzamidoxime (B57231) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents a predicted solubility profile based on existing qualitative information and data from structurally analogous compounds. Furthermore, it offers a detailed, industry-standard experimental protocol for the empirical determination of this compound's solubility, enabling researchers to ascertain precise values for their specific applications.

Predicted Solubility Profile of this compound

The solubility of a compound is fundamentally governed by its molecular structure and the physicochemical properties of the solvent. This compound, possessing both a polar amidoxime (B1450833) group (-C(=NOH)NH2) and a nonpolar benzene (B151609) ring, is expected to exhibit a nuanced solubility profile. The following table summarizes the predicted qualitative and estimated quantitative solubility of this compound in a range of common organic solvents. This prediction is based on qualitative statements found in the literature and quantitative data available for the structurally similar compound, benzamide.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityEstimated Quantitative Solubility Range (mg/mL) at Room TemperatureRationale
Polar Protic Methanol, EthanolModerately to Sparingly Soluble1 - 10The polar protic nature of these solvents allows for hydrogen bonding with the amidoxime group. However, the nonpolar benzene ring will limit extensive dissolution. Literature suggests this compound hydrochloride is "slightly soluble" in methanol.[1]
Polar Aprotic Acetone, Acetonitrile (B52724)Sparingly Soluble0.1 - 5These solvents can act as hydrogen bond acceptors for the N-H and O-H protons of the amidoxime group. For the synthesis of this compound derivatives, acetonitrile has been described as "not favorable," suggesting limited solubility.[2]
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble> 10These highly polar aprotic solvents are generally excellent solvents for a wide range of organic molecules, including those with hydrogen bonding capabilities. A related compound, pyrazine-2-amidoxime, shows high solubility (approx. 30 mg/mL) in DMSO and DMF.[3]
Nonpolar Halogenated Chloroform, DichloromethaneSparingly Soluble1 - 5Literature indicates that this compound hydrochloride is "sparingly soluble" in chloroform.[1] It has also been shown to be crystallizable from a chloroform:hexane mixture, indicating some degree of solubility.
Nonpolar Aromatic Toluene, BenzenePoorly Soluble< 1The nonpolar nature of these solvents will primarily interact with the benzene ring of this compound, but the polar amidoxime group will significantly hinder solubility.
Nonpolar Aliphatic Hexane, HeptaneVery Poorly Soluble / Insoluble< 0.1The highly nonpolar nature of these solvents makes them poor solvents for the polar this compound molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Poorly to Sparingly Soluble< 1These solvents have intermediate polarity and may show some limited ability to dissolve this compound.
Esters Ethyl Acetate (B1210297)Sparingly Soluble0.5 - 5Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor.
Mixed Solvents Methanol-WaterSoluble (ratio dependent)VariableA methanol-water mixed solvent is mentioned as a suitable medium for the synthesis of this compound derivatives, indicating good solubility in this mixture.[2]
Chloroform-Hexane (90:10)SolubleNot specifiedThis compound has been successfully crystallized from this solvent system.

Disclaimer: The quantitative solubility values presented are estimations based on available data for analogous compounds and should be confirmed by experimental determination.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Sealed vials (e.g., glass vials with PTFE-lined caps)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or carefully filter the supernatant through a syringe filter. It is critical to maintain the temperature during this step to prevent any change in solubility.

  • Quantification:

    • Sample Preparation: Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analysis: Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Calculation: Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions. Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Finally, calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess This compound to vial B Add known volume of solvent A->B  1. C Seal and agitate at constant temperature (24-72h) B->C D Centrifuge or filter to separate solid and liquid C->D E Dilute supernatant D->E F Analyze via HPLC or UV-Vis E->F G Calculate solubility from calibration curve F->G

Workflow for the shake-flask solubility determination method.

logical_relationship compound This compound (Solute) solubility Solubility compound->solubility solvent Organic Solvent solvent->solubility factors Influencing Factors factors->solubility temp Temperature temp->factors polarity Solvent Polarity ('Like Dissolves Like') polarity->factors

References

A Technical Guide to Historical Methods for Benzamidoxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of benzamidoxime (B57231), a crucial intermediate in the development of various pharmaceutical compounds. The following sections provide a detailed overview of seminal, historical approaches, complete with experimental protocols and comparative data to inform modern synthetic strategies.

Core Synthesis Methods: A Historical Perspective

The synthesis of benzamidoximes dates back to the late 19th century, with the pioneering work of Tiemann and Lossen laying the groundwork for subsequent advancements.[1] Historically, the most prevalent and direct method for synthesizing this compound involves the nucleophilic addition of hydroxylamine (B1172632) to benzonitrile (B105546).[1][2] Several variations of this core reaction have been documented, employing different bases and solvent systems to achieve the desired product.

Beyond the nitrile route, other classical, though less commonly utilized, methods have been reported. These include the reaction of hydroxylamine with thioamides, amidine hydrochlorides, and iminoethers, as well as the reduction of nitrosolic acids and the reaction of ammonia (B1221849) with hydroximic acid chlorides.[3] This guide will focus on providing detailed protocols for the most historically significant and well-documented of these methods.

Experimental Protocols

Synthesis of this compound from Benzonitrile and Hydroxylamine Hydrochloride

This method, stemming from the early work of Tiemann, remains a fundamental approach for the preparation of benzamidoximes.[1][3] The reaction involves the in situ generation of free hydroxylamine from its hydrochloride salt using a base, which then reacts with the nitrile.

Detailed Experimental Protocol (Tiemann's Method Adaptation):

  • In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (1.1 to 1.2 equivalents) in water or a mixture of ethanol (B145695) and water.[4]

  • Add a base, such as sodium carbonate or sodium hydroxide (B78521) (1.5 to 3.0 equivalents), to the solution and stir until the effervescence ceases, indicating the formation of free hydroxylamine.[4][5]

  • To this mixture, add benzonitrile (1.0 equivalent).

  • Heat the reaction mixture to a temperature between 40°C and 80°C.[1][3][4]

  • Maintain the temperature and continue stirring for a period ranging from 1 to 7 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[4][6]

  • Upon completion, cool the reaction mixture to approximately 5°C.

  • Adjust the pH of the solution to 6-7 using a dilute acid, such as 2N hydrochloric acid, which will cause the this compound to precipitate.[4]

  • Collect the solid product by filtration.

  • Wash the precipitate with cold water.

  • Dry the product under vacuum at 50°C to yield this compound as a white to off-white solid.[4]

Synthesis from Thioamides and Hydroxylamine

Detailed Experimental Protocol:

  • Generate free hydroxylamine from its hydrochloride salt using an equivalent amount of aqueous sodium carbonate.

  • Introduce the thioamide to the hydroxylamine solution.

  • Add ethanol until a clear solution is obtained.

  • Reflux the mixture for several hours.

  • Upon completion of the reaction, isolate the this compound product.

Synthesis from N-Hydroxybenzimidoyl Chloride (Hydroximic Acid Chlorides)

This method, reported by Werner, involves the reaction of ammonia with N-hydroxybenzimidoyl chloride.[3]

Detailed Experimental Protocol:

  • Prepare N-hydroxybenzimidoyl chloride, which can be formed by the direct chlorination of benzaldoxime.

  • React the N-hydroxybenzimidoyl chloride with ammonia.

  • This reaction readily yields this compound.[3]

Synthesis from Ethyl Iminobenzoate (Iminoethers)

Pinner and Lossen reported the synthesis of this compound by treating an iminoether, ethyl iminobenzoate, with hydroxylamine.[3] However, as benzonitrile is a common starting material for the synthesis of the iminoether, this method is often considered less practical.[3]

Detailed Experimental Protocol:

  • Treat ethyl iminobenzoate with hydroxylamine.

  • The reaction proceeds to form this compound.

Synthesis from Ethyl Benzhydroxamic Acid and Ammonia

Another historical method described by Lossen involves the reaction of an alcoholic solution of ammonia with ethyl benzhydroxamic acid at elevated temperatures.

Detailed Experimental Protocol:

  • Prepare an alcoholic solution of ammonia and ethyl benzhydroxamic acid.

  • Heat the solution to 175°C for 8 hours to yield this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various historical and adapted methods for the synthesis of this compound, primarily from benzonitrile, to allow for easy comparison of reaction conditions and yields.

Method No.Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1aBenzonitrileHydroxylamine HCl, NaOH, Benzyltriethylammonium chlorideWater10 (addition), then 40680.2[4]
1bBenzonitrileHydroxylamine HCl, K₂CO₃, PEG-2000Water50486.2[4]
1c2,3-difluoro-6-trifluoromethylbenzonitrile50% aq. HydroxylamineMethanol-Water (1:2)607Not specified[6]
1dBenzonitrile50% aq. HydroxylamineEthanolReflux381[7]
1eBenzonitrileHydroxylamine HCl, Na₂CO₃Ethanol60-80"several hours"up to 98[1]

Visualizing the Synthesis Workflow

The following diagrams illustrate the generalized workflows for the historical synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Isolation cluster_product Final Product start1 Benzonitrile reaction Nucleophilic Addition start1->reaction start2 Hydroxylamine Hydrochloride start2->reaction start3 Base (e.g., Na₂CO₃, NaOH) start3->reaction cool Cooling reaction->cool acidify Acidification (pH 6-7) cool->acidify filter Filtration acidify->filter dry Drying filter->dry product This compound dry->product

Caption: Generalized workflow for this compound synthesis from benzonitrile.

G cluster_pathways Historical this compound Synthesis Pathways nitrile Benzonitrile hydroxylamine Hydroxylamine nitrile->hydroxylamine + thioamide Thioamide thioamide->hydroxylamine + iminoether Iminoether iminoether->hydroxylamine + hydroximic_chloride N-Hydroxybenzimidoyl Chloride ammonia Ammonia hydroximic_chloride->ammonia + This compound This compound hydroxylamine->this compound ammonia->this compound

Caption: Overview of various historical starting materials for this compound synthesis.

References

Theoretical Insights into the Stability and Reactivity of Benzamidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability and reactivity of benzamidoxime (B57231), a key functional group in medicinal chemistry. By leveraging computational chemistry, we delve into the intrinsic properties of this moiety to inform rational drug design and development. This document summarizes key quantitative data, outlines detailed computational methodologies, and visualizes essential molecular processes.

Core Concepts: Stability and Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the amide-oxime form and the imino-hydroxylamine form. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers and the energetic barriers to their interconversion.

Tautomeric Equilibrium

Computational studies on N-hydroxy amidines, a class of compounds that includes this compound, have shown that the amide-oxime tautomer is generally more stable than the imino-hydroxylamine tautomer. The energy difference between these two forms is calculated to be in the range of 4-10 kcal/mol.

The activation energy barrier for the uncatalyzed tautomerization is significant, calculated to be in the range of 33-71 kcal/mol, making the spontaneous interconversion at room temperature a slow process. However, the presence of protic solvents like water can significantly lower this barrier to a range of 9-20 kcal/mol through a water-assisted proton transfer mechanism.

Bond Dissociation Energies (BDEs)

Table 1: Calculated Bond Dissociation Energies of Related Moieties

BondCompound ClassComputational MethodCalculated BDE (kcal/mol)
O-HOximes/AmidoximesONIOM-G3B385 - 90
N-OHydroxylaminesCBS-QB3, G4, M06-2X50 - 65

Note: These values are for representative compounds and may vary for this compound itself.

The O-H bond in the oxime group is relatively strong, indicating that homolytic cleavage to form a radical is not a low-energy process. The N-O bond is weaker in comparison, suggesting it could be a potential site for initial fragmentation upon thermolysis.

Reactivity of this compound: A Computational Perspective

The reactivity of this compound is governed by its electronic structure, including the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO).

Frontier Molecular Orbitals and Electrostatic Potential

Computational studies on benzamide (B126) and related structures indicate that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the phenyl ring and the lone pairs of the nitrogen and oxygen atoms. The Lowest Unoccupied Molecular Orbital (LUMO) is often distributed over the carbonyl group and the aromatic ring. This suggests that the amidoxime (B1450833) moiety can act as both an electron donor (from HOMO) and an electron acceptor (to LUMO).

Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution, reveal that the oxygen atom of the oxime group and the nitrogen atom of the amine group are regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups are regions of positive potential, indicating their susceptibility to nucleophilic attack or deprotonation.

This compound [label=< this compound Regions of Negative Potential (Red)Oxygen (oxime), Nitrogen (amine) Susceptible to:Electrophilic Attack Regions of Positive Potential (Blue)Hydroxyl H, Amine H Susceptible to:Nucleophilic Attack / Deprotonation

>]; } caption { label="Conceptual MEP map of this compound."; fontsize=10; fontname="Arial"; } Conceptual MEP map of this compound.

Proposed Reaction Mechanisms

Based on theoretical principles and studies of similar functional groups, we can propose the following reaction pathways for this compound.

The nitrogen and oxygen atoms of the amidoxime group are nucleophilic centers. Reaction with an electrophile like methyl iodide is expected to proceed via an SN2 mechanism. Theoretical calculations on the reaction of a benzimidazole (B57391) derivative with methyl iodide suggest that the reaction proceeds through a transition state where the C-I bond is partially broken and the new C-N bond is partially formed. The activation energy for such reactions is influenced by the solvent environment.

The acidic protons of the hydroxyl and amine groups can be abstracted by a strong base like hydroxide. The resulting anion can then participate in further reactions. Additionally, the carbon atom of the C=N bond is electrophilic and can be attacked by a nucleophile, leading to addition or substitution reactions. The hydrolysis of benzamides in strong acids, for instance, proceeds via nucleophilic attack of water on the protonated amide.

Experimental evidence on the thermolysis of this compound derivatives suggests a decomposition pathway involving the homolytic cleavage of the N-O and/or C-N bonds. This indicates a radical-mediated mechanism. Computational modeling of this process would involve locating the transition states for these bond-breaking events to determine the activation energies and predict the initial decomposition products.

Computational Protocols

The theoretical investigation of this compound's stability and reactivity relies on robust computational methodologies. Below are detailed protocols for key computational experiments.

Geometry Optimization and Frequency Calculations
  • Level of Theory: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional is a common choice for geometry optimizations. For higher accuracy in energetic calculations, composite methods like CBS-QB3 or G4, or double-hybrid functionals can be employed.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is generally sufficient for geometry optimizations and frequency calculations. For more accurate energy calculations, larger basis sets like aug-cc-pVTZ may be necessary.

  • Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.

  • Procedure:

    • Perform a full geometry optimization of the ground state of each tautomer and any proposed intermediates and products.

    • Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies). The frequencies can also be used to calculate thermochemical properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Transition State Searching
  • Method: The Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian) or Eigenvector-Following methods can be used to locate transition states.

  • Procedure:

    • Provide the structures of the reactant and product (for QST2) or a guess of the transition state structure (for QST3).

    • Optimize the transition state geometry.

    • Perform a frequency calculation to verify the transition state (exactly one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the desired reactant and product minima.

Bond Dissociation Energy (BDE) Calculation
  • Procedure:

    • Optimize the geometry of the parent molecule.

    • Optimize the geometries of the two radical fragments resulting from the homolytic cleavage of the bond of interest.

    • Calculate the electronic energies (including ZPVE corrections) of the parent molecule and the two radical fragments.

    • The BDE is calculated as: BDE = E(radical 1) + E(radical 2) - E(parent molecule)

Conclusion

Theoretical studies provide a powerful lens through which to understand the intrinsic stability and reactivity of this compound. The tautomeric equilibrium is a key feature, with the amide-oxime form being energetically favored. The activation barrier for tautomerization is significant but can be lowered by solvent effects. The electronic structure of this compound reveals its amphiphilic nature, capable of reacting with both electrophiles and nucleophiles. While further targeted computational studies are needed to provide precise quantitative data for all aspects of its reactivity, the theoretical frameworks and protocols outlined in this guide offer a solid foundation for future investigations, ultimately aiding in the design of more effective and stable drug candidates.

Technical Guide to the Physicochemical Properties of Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for benzamidoxime (B57231), along with detailed experimental protocols for its synthesis. The information is intended to support research and development activities where this compound may be used as a key starting material or intermediate.

Physicochemical Data: Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. Below is a summary of reported values for this compound from various commercial and literature sources.

Melting Point Data

The melting point of this compound is consistently reported in the range of 72-80 °C. Variations in this range can be attributed to the purity of the substance. One source reports a significantly higher melting point, which may be an outlier or refer to a different polymorph. The melting point of the hydrochloride salt is notably lower than the free base.

CompoundPurityMelting Point (°C)Source
This compound97%74-78Sigma-Aldrich
This compound95%72-76Thermo Scientific Alfa Aesar[1]
This compoundMin. 98.0%77Lab Pro Inc[2]
This compound≥98.0%77TCI America[3]
This compoundNot specified79-80Crystallized product[4]
This compoundNot specified198ECHEMI[5]
This compound hydrochlorideNot specified60Guidechem[6]
Boiling Point Data

Boiling point data for this compound is less commonly reported, likely due to its thermal instability at higher temperatures. The available data indicates a high boiling point at atmospheric pressure and a significantly lower boiling point under vacuum.

CompoundPressureBoiling Point (°C)Source
This compound0.1 mmHg85ECHEMI[5]
This compound760 mmHg307.4Guidechem[6]

Experimental Protocols

The following sections detail methodologies for the synthesis of this compound and its derivatives.

Synthesis of this compound via Ultrasonic Irradiation

This protocol describes a method for the synthesis of this compound from a nitrile using hydroxylamine (B1172632) hydrochloride with the assistance of ultrasound.[4]

Materials:

Procedure:

  • To a 25 mL round-bottomed flask, add hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents).

  • Place the flask in an ultrasonic bath for 1 minute or until the cessation of effervescence.

  • Add benzonitrile (1.0 equivalent) and ethanol (20 mL) to the flask.

  • Irradiate the reaction mixture in the ultrasonic bath at a temperature of 55 ± 5 °C for 20 minutes.

  • Monitor the reaction completion using thin-layer chromatography (TLC) with ethyl acetate as the eluent.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the resulting biphasic system, add ethyl acetate (70 mL).

  • Wash the organic layer with saturated ammonium chloride solution (2 x 40 mL) followed by brine (2 x 40 mL).

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent using a rotary evaporator.

  • Crystallize the crude product from a chloroform:hexane (90:10) mixture to yield pure this compound.[4]

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 1. Mix Hydroxylamine HCl and NaOH s2 2. Ultrasonic Bath (1 min) s1->s2 s3 3. Add Benzonitrile and Ethanol s2->s3 s4 4. Ultrasonic Bath (20 min, 55°C) s3->s4 s5 5. Monitor by TLC s4->s5 w1 6. Concentrate under Reduced Pressure s5->w1 w2 7. Add Ethyl Acetate w1->w2 w3 8. Wash with sat. NH4Cl w2->w3 w4 9. Wash with Brine w3->w4 w5 10. Dry over MgSO4 w4->w5 w6 11. Evaporate Solvent w5->w6 p1 12. Crystallize from Chloroform:Hexane w6->p1 p2 Pure this compound p1->p2

Caption: Workflow for the Synthesis and Purification of this compound.

General Procedure for the Synthesis of N-Substituted Benzamidoximes

This protocol provides a general method for the synthesis of N-substituted benzamidoximes from a benzaldehyde (B42025) oximinoyl chloride precursor.[7]

Materials:

  • Benzaldehyde oximinoyl chloride

  • Primary amine (e.g., methylamine)

  • Triethylamine (B128534)

  • Diethyl ether

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzaldehyde oximinoyl chloride in diethyl ether and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the primary amine and triethylamine in diethyl ether to the cooled benzaldehyde oximinoyl chloride solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

  • Dilute the mixture with water.

  • Separate the aqueous layer and extract it three times with chloroform.

  • Combine the organic extracts and wash them three times with water.

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Remove the solvent to obtain the N-substituted this compound.

G start Benzaldehyde Oximinoyl Chloride in Diethyl Ether (0°C) reaction Slow Addition at 0°C Stir at RT for 3h start->reaction amine Primary Amine + Triethylamine in Diethyl Ether amine->reaction workup Aqueous Workup (H2O, Chloroform Extraction) reaction->workup drying Dry Organic Layer (anhydrous MgSO4) workup->drying product N-Substituted this compound drying->product

Caption: General Synthesis Pathway for N-Substituted Benzamidoximes.

Thermal Decomposition

Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8] Therefore, it is crucial to handle this compound with appropriate safety precautions, especially at elevated temperatures.

References

Methodological & Application

Synthesis of 1,2,4-Oxadiazoles Using Benzamidoxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, using benzamidoxime (B57231) as a key starting material.[1][2][3] The 1,2,4-oxadiazole (B8745197) scaffold is a well-established bioisostere for amide and ester functionalities, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates.[3][4][5] This guide covers several synthetic strategies, including conventional two-step methods, efficient one-pot procedures, and microwave-assisted protocols, to facilitate the rapid and reliable generation of 1,2,4-oxadiazole libraries for drug discovery and development programs.[4][6]

Introduction

1,2,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[7] Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, have established them as a "privileged scaffold" in medicinal chemistry.[1][3][8] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acylamidoxime intermediate, which is typically formed from the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative.[4][9] this compound is a readily available and versatile building block for accessing a wide array of substituted 1,2,4-oxadiazoles.

General Reaction Mechanism

The synthesis of 1,2,4-oxadiazoles from this compound generally proceeds via a two-step mechanism:

  • O-Acylation: The this compound reacts with an acylating agent (e.g., acyl chloride, carboxylic acid with a coupling agent, or an anhydride) to form an O-acylthis compound intermediate.[4][9]

  • Cyclodehydration: The intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This step can be promoted by heat or by using a base.[4][10]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound OAcyloxime O-Acylthis compound This compound->OAcyloxime O-Acylation AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->OAcyloxime Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole OAcyloxime->Oxadiazole Cyclodehydration Water H₂O OAcyloxime->Water -H₂O

Caption: General reaction mechanism for the synthesis of 1,2,4-oxadiazoles from this compound.

Experimental Protocols

This section outlines detailed protocols for three common methods for synthesizing 1,2,4-oxadiazoles from this compound.

Protocol 1: Two-Step Synthesis via Acyl Chloride

This classic two-step approach involves the formation and isolation of the O-acylthis compound intermediate before cyclization.

Two_Step_Workflow cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Cyclodehydration start Dissolve this compound in Pyridine (B92270) add_acyl Add Acyl Chloride dropwise at 0°C start->add_acyl stir Stir at Room Temperature add_acyl->stir workup1 Pour into Water, Filter Precipitate stir->workup1 dry1 Dry the O-Acylthis compound Intermediate workup1->dry1 reflux Reflux Intermediate in Toluene (B28343) dry1->reflux Isolated Intermediate monitor Monitor by TLC reflux->monitor workup2 Remove Solvent monitor->workup2 purify Purify by Column Chromatography workup2->purify

Caption: Experimental workflow for the two-step synthesis of 1,2,4-oxadiazoles.

Methodology:

  • O-Acylation:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0°C under an inert atmosphere.

    • Slowly add the desired acyl chloride (1.0-1.1 eq) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the O-acylthis compound intermediate.

  • Cyclodehydration:

    • Suspend the isolated O-acylthis compound in a high-boiling point solvent such as toluene or xylene.

    • Heat the mixture to reflux (typically 110-140°C) and maintain for 4-12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis using a Coupling Agent

This protocol describes a more streamlined one-pot synthesis from a carboxylic acid using a coupling agent, avoiding the isolation of the intermediate.

Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).[11]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 80-120°C) for 2-12 hours, monitoring the progress by TLC or LC-MS.[11]

  • After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final 1,2,4-oxadiazole.

Protocol 3: Microwave-Assisted One-Pot Synthesis

Microwave irradiation can significantly accelerate the synthesis of 1,2,4-oxadiazoles, often leading to higher yields and shorter reaction times.[6][12]

Microwave_Workflow start Combine this compound, Carboxylic Acid, Coupling Agent, and Base in a Microwave Vial seal Seal the Vial start->seal irradiate Microwave Irradiation (e.g., 120-160°C, 10-30 min) seal->irradiate cool Cool to Room Temperature irradiate->cool workup Workup (Dilution, Extraction) cool->workup purify Purification (Column Chromatography) workup->purify

Caption: Workflow for the microwave-assisted one-pot synthesis of 1,2,4-oxadiazoles.

Methodology:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired carboxylic acid (1.0-1.2 eq), a suitable coupling agent (e.g., HBTU, 1.1 eq), and a base (e.g., DIPEA, 2.0-3.0 eq) in an appropriate solvent (e.g., DMF, NMP).[6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (typically 120-160°C) for a designated time (usually 10-30 minutes).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the vessel to cool to room temperature.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain the 3,5-disubstituted 1,2,4-oxadiazole.[4]

Data Presentation

The following tables summarize representative data for the synthesis of 1,2,4-oxadiazoles from this compound under various conditions.

Table 1: Effect of Coupling Agents and Bases on 1,2,4-Oxadiazole Synthesis [10]

EntryCoupling AgentBaseSolventReaction Time (h)Yield (%)
1EDCDIPEADMF12Moderate
2HBTUDIPEADMF10Good
3HATUDIPEADMF6Excellent
4HATUNa₂CO₃DMF24Moderate
5HATUK₂CO₃DMF24Moderate
6HATUCs₂CO₃DMF18Moderate
Yields are categorized as: Excellent (>90%), Good (70-89%), and Moderate (50-69%).

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

EntryAcylating AgentMethodTemperature (°C)TimeYield (%)Reference
1Benzoic Acid/HATUConventional1008 h85[10]
2Benzoic Acid/HATUMicrowave15015 min92[6]
3Acetic AnhydrideConventional120 (reflux)6 h78[9]
4Acetic AnhydrideMicrowave16010 min88[13]
5Phenylacetic Acid/EDCConventional8012 h75[10]
6Phenylacetic Acid/EDCMicrowave14020 min89[6]

Troubleshooting and Optimization

  • Low Yields: Incomplete reactions can be due to poor activation of the carboxylic acid or insufficient cyclization conditions. Consider using a more efficient coupling agent like HATU, increasing the reaction temperature, or extending the reaction time.[11] Microwave heating can be particularly effective in driving the reaction to completion.[6]

  • Side Products: The formation of N-acylated amidoximes can be a competing reaction. The choice of coupling agent and reaction conditions can influence the O- versus N-acylation selectivity. Hydrolysis of the O-acylamidoxime intermediate can occur in the presence of moisture, so ensure anhydrous conditions are maintained.[10][11]

  • Purification Challenges: The polarity of the synthesized 1,2,4-oxadiazoles can vary significantly based on the substituents. A careful selection of the solvent system for column chromatography is crucial for effective purification.

Conclusion

The synthesis of 1,2,4-oxadiazoles from this compound is a robust and versatile strategy for accessing a wide range of derivatives with potential therapeutic applications. The choice of synthetic method—be it a traditional two-step process, a streamlined one-pot reaction, or a rapid microwave-assisted protocol—can be tailored to the specific needs of the research project, balancing factors such as substrate scope, reaction efficiency, and operational simplicity. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to successfully synthesize and explore this important class of heterocyclic compounds.

References

Application Notes and Protocols: Benzamidoxime-Mediated Crotylation of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diastereoselective crotylation of aldehydes utilizing benzamidoxime (B57231) as a catalyst with potassium (Z)- and (E)-crotyltrifluoroborates. This method offers a simple, rapid, and efficient route to synthesize homoallylic alcohols, which are valuable intermediates in the synthesis of natural products and biologically active compounds.[1]

Introduction

The crotylation of aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of homoallylic alcohols. This protocol details a highly diastereoselective method that employs this compound as a recyclable catalyst.[1][2] The reaction proceeds efficiently in a biphasic system of dichloromethane (B109758) (CH₂Cl₂) and water, yielding good to excellent yields of the desired products with high stereoselectivity.[2] A key advantage of this method is the straightforward recovery of the this compound catalyst through a simple acid-base extraction process.[1]

Experimental Data

The this compound-mediated crotylation has been successfully applied to a variety of aldehydes using both (Z)- and (E)-potassium crotyltrifluoroborates. The outcomes of these reactions are summarized in the table below, showcasing the yields and diastereoselectivities achieved.

EntryAldehydeCrotyltrifluoroborateProductTime (min)Yield (%)Diastereomeric Ratio (anti:syn)
1p-Bromobenzaldehyde(Z)6a2092>99:1
2p-Bromobenzaldehyde(E)7a30901:>99
3p-Nitrobenzaldehyde(Z)6b1595>99:1
4p-Nitrobenzaldehyde(E)7b20941:>99
5p-Chlorobenzaldehyde(Z)6c2091>99:1
6p-Chlorobenzaldehyde(E)7c30901:>99
7Benzaldehyde(Z)6d3085>99:1
8Benzaldehyde(E)7d40831:>99
9p-Methylbenzaldehyde(Z)6e4082>99:1
10p-Methylbenzaldehyde(E)7e50801:>99
11Cinnamaldehyde(Z)6f6088>99:1
12Cinnamaldehyde(E)7f60851:>99

Data compiled from studies on this compound-mediated crotylation of various aldehydes.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the this compound-mediated crotylation of aldehydes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_catalyst_recovery Catalyst Recovery A Aldehyde (0.25 mmol) in CH2Cl2 (1 mL) E Combine reagents in a round-bottomed flask A->E B This compound (10 mol%) B->E C Potassium Crotyltrifluoroborate (0.3 mmol) C->E D Water (2 mL) D->E F Stir vigorously at room temperature E->F Biphasic System G Quench reaction with water F->G H Extract with Ethyl Acetate (B1210297) G->H I Combine organic layers H->I M Combine aqueous phases H->M Aqueous Layer J Dry over anhydrous MgSO4 I->J K Concentrate in vacuo J->K L Homoallylic Alcohol Product K->L N Wash with Ethyl Acetate M->N O Acidify with 0.1 M HCl N->O P Extract with Ethyl Acetate O->P Q Dry and concentrate P->Q R Recovered this compound Q->R

Caption: Experimental workflow for this compound-mediated crotylation.

Detailed Experimental Protocols

Synthesis of this compound Catalyst

The this compound catalyst can be synthesized from benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride.

General Procedure for this compound-Mediated Crotylation of Aldehydes

This protocol is based on the reaction of p-bromobenzaldehyde with (Z)-crotyltrifluoroborate.[2]

Materials:

  • Aldehyde (e.g., p-bromobenzaldehyde, 0.25 mmol)

  • This compound (6.5 mg, 10 mol%)

  • Potassium (Z)- or (E)-crotyltrifluoroborate (49 mg, 0.3 mmol)

  • Dichloromethane (CH₂Cl₂) (1 mL)

  • Water (2 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottomed flask, add the aldehyde (0.25 mmol) and dissolve it in dichloromethane (1 mL).

  • Add this compound (10 mol%) to the solution.

  • Add the corresponding potassium (Z)- or (E)-crotyltrifluoroborate (0.3 mmol).

  • Add water (2 mL) to the flask.

  • Stir the resulting biphasic mixture vigorously at room temperature for the time specified in the data table.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude homoallylic alcohol.

  • The product can be further purified by column chromatography if necessary, although in many cases, further purification is not required.[1]

Protocol for this compound Catalyst Recovery

A significant advantage of this method is the ability to recover the this compound catalyst for reuse.

Procedure:

  • Combine the aqueous phases from the reaction workup.

  • Wash the combined aqueous layers with ethyl acetate (20 mL) to remove any remaining organic impurities.

  • Acidify the aqueous phase by adding 0.1 M hydrochloric acid solution.

  • Extract the acidified aqueous phase with ethyl acetate (20 mL).

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure to yield the recovered this compound, which can be used in subsequent reactions without further purification.

References

The Versatility of Benzamidoxime: A Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Benzamidoxime (B57231) and its derivatives have emerged as pivotal precursors in the synthesis of a diverse array of bioactive heterocyclic compounds. Their inherent reactivity allows for the construction of key pharmacophores such as 1,2,4-oxadiazoles, 1,2,3-triazoles, and pyrazoles, which are prominent in medicinal chemistry due to their wide-ranging therapeutic activities. These heterocycles have demonstrated significant potential as anticancer, antifungal, and antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis of these bioactive molecules, aimed at researchers, scientists, and professionals in drug development.

Synthesis of Bioactive 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are recognized as bioisosteres of amides and esters, offering improved metabolic stability and pharmacokinetic profiles. They are commonly synthesized from benzamidoximes through cyclization with various acylating agents.

General Reaction Pathway:

The synthesis typically proceeds via the O-acylation of the this compound, followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole (B8745197) ring.

G cluster_start Starting Materials This compound This compound Intermediate O-Acylthis compound Intermediate This compound->Intermediate O-Acylation AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Intermediate Product 3,5-Disubstituted 1,2,4-Oxadiazole Intermediate->Product Intramolecular Cyclodehydration

Caption: General reaction pathway for the synthesis of 1,2,4-oxadiazoles from this compound.

Table 1: Synthesis of Bioactive 1,2,4-Oxadiazoles and their Anticancer Activity

CompoundR1R2Yield (%)Cancer Cell LineIC50 (µM)Reference
1a Phenyl4-Chlorophenyl85MCF-7 (Breast)5.68[1]
1b Phenyl3,4-Dimethoxyphenyl78A549 (Lung)0.34[2]
1c 4-MethoxyphenylPyridin-4-yl92HT-29 (Colon)10.21[1]
1d Phenyl2-Chloropyridin-5-ylNot ReportedSGC-7901 (Gastric)1.61 (µg/mL)[2]

Experimental Protocol: Synthesis of 3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole (1a)

  • Materials: this compound, 4-chlorobenzoyl chloride, Pyridine (B92270), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate (B86663), Silica (B1680970) gel.

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool to 0 °C.

    • Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and then reflux for 8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and extract with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final compound.[3]

Synthesis of Bioactive 1,2,3-Triazoles

1,2,3-Triazoles are a significant class of heterocycles known for their broad spectrum of biological activities, including antifungal and antibacterial properties.[4] A common synthetic route involves the "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, often catalyzed by copper(I). This compound can be a precursor to the amidine functionality often found in bioactive triazole-containing compounds.

Experimental Workflow:

The synthesis of benzamidine-containing 1,2,3-triazoles often starts from a benzonitrile (B105546) derivative, which is converted to a benzyl (B1604629) azide. This azide then undergoes a cycloaddition with an alkyne, followed by conversion of the nitrile group to a benzamidine.

G cluster_start Starting Materials Benzonitrile Substituted Benzonitrile Azide Benzyl Azide Intermediate Benzonitrile->Azide Azidation Alkyne Terminal Alkyne TriazoleNitrile 1,2,3-Triazole-Nitrile Intermediate Alkyne->TriazoleNitrile Azide->TriazoleNitrile [3+2] Cycloaddition (Click Chemistry) Product Benzamidine-Triazole Derivative TriazoleNitrile->Product Pinner Reaction/ Ammonolysis

Table 2: Synthesis of Bioactive 1,2,3-Triazoles and their Antifungal Activity

CompoundR1 (on Benzamidine)R2 (on Triazole)Yield (%)Fungal StrainEfficacy/EC50Reference
2a H4-((2-Nitrophenoxy)methyl)36.5C. lagenarium79% efficacy @ 200 µg/mL[4]
2b H4-(Hydroxymethyl)Not ReportedA. alternataEC50 = 1.77 µg/mL[5]
2c 3-CH34-(Hydroxymethyl)Not ReportedA. solaniEC50 = 1.90 µg/mL[5]
2d HPhenylhydrazone derivativeNot ReportedR. solaniEC50 = 0.18 µg/mL[6]

Experimental Protocol: Synthesis of a Benzamidine-Triazole Derivative (General Procedure)

  • Materials: 4-Cyanobenzyl bromide, Sodium azide, a terminal alkyne (e.g., propargyl alcohol), Copper(II) sulfate pentahydrate, Sodium ascorbate, tert-Butanol (B103910), Water, Dichloromethane, Methanol (B129727), Gaseous HCl, Ammonia (B1221849).

  • Procedure:

    • Azide Formation: React 4-cyanobenzyl bromide with sodium azide in a suitable solvent to form 4-(azidomethyl)benzonitrile.

    • Cycloaddition (Click Reaction): In a mixture of tert-butanol and water, dissolve the azide intermediate and the terminal alkyne. Add aqueous solutions of copper(II) sulfate pentahydrate and sodium ascorbate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work-up: Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the triazole-nitrile intermediate by recrystallization or column chromatography.

    • Amidine Formation (Pinner Reaction): Suspend the triazole-nitrile in anhydrous methanol and cool to 0 °C. Bubble dry HCl gas through the suspension, then stir at room temperature. Remove the solvent to obtain the Pinner salt.

    • Ammonolysis: Dissolve the Pinner salt in anhydrous methanol, cool to 0 °C, and bubble with ammonia gas. Stir at room temperature, then concentrate to obtain the crude benzamidine-triazole product. Purify by recrystallization or chromatography. [4]

Synthesis of Bioactive Pyrazoles

While direct synthesis from this compound is less common, bioactive pyrazoles can be efficiently synthesized from related precursors like benzoylacetonitrile (B15868). Pyrazoles are well-known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties.

General Reaction Pathway:

The synthesis involves the cyclization of a 1,3-dicarbonyl compound or its equivalent (like benzoylacetonitrile) with a hydrazine (B178648) derivative.

G cluster_start Starting Materials Dicarbonyl Benzoylacetonitrile Product Bioactive Pyrazole Dicarbonyl->Product Cyclization Hydrazine Hydrazine Derivative Hydrazine->Product

Caption: General reaction pathway for the synthesis of pyrazoles.

Table 3: Synthesis of Bioactive Pyrazoles and their Antimicrobial Activity

CompoundR1 (on Pyrazole)R2 (on Pyrazole)Yield (%)Bacterial StrainMIC (µg/mL)Reference
3a PhenylNH284S. aureus1-8[7]
3b PhenylNaphthyl-hydrazoneNot ReportedA. baumannii0.78-1.56[7]
3c 3-methyl-1-phenylVaries40-78S. aureusNot specified[8]
3d 1,3-diphenylAminoguanidineNot ReportedE. coli1[7]

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole (General Procedure)

  • Materials: Benzoylacetonitrile, Hydrazine hydrate (B1144303), Ethanol (B145695).

  • Procedure:

    • Dissolve benzoylacetonitrile (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired pyrazole.

These protocols and data highlight the significance of this compound and related compounds as versatile building blocks in the synthesis of medicinally important heterocycles. The methodologies presented are robust and can be adapted for the generation of diverse compound libraries for drug discovery programs.

References

Application Notes: Benzamidoxime as a Chelating Agent for Heavy Metal Ion Removal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination in aqueous environments is a significant global concern due to the toxicity, persistence, and bioaccumulation of these pollutants.[1] Heavy metals such as lead (Pb), copper (Cu), cadmium (Cd), and mercury (Hg) are introduced into water sources through industrial activities like mining, electroplating, and manufacturing.[2] Unlike organic pollutants, these metal ions do not degrade and can accumulate in living organisms, posing severe health risks.[2][3] Adsorption is considered one of the most effective and economical methods for removing heavy metal ions from wastewater.[4][5] This involves the use of adsorbents with high affinity for metal ions. Chelating agents, which form stable complexes with metal ions, are particularly effective for this purpose.[6][7]

Amidoxime-functionalized materials have emerged as highly promising adsorbents due to the strong chelating ability of the amidoxime (B1450833) group (-C(NH₂)=NOH).[1][8] The benzamidoxime (B57231) group, in particular, contains both acidic (-OH) and basic (-NH₂) sites, allowing it to form stable five-membered chelate complexes with a variety of heavy metal ions.[9][10] This application note provides an overview of the use of this compound as a chelating agent and details protocols for its application in heavy metal removal.

Principle of Chelation

The effectiveness of this compound as a chelating agent stems from its molecular structure. The nitrogen and oxygen atoms in the amidoxime group act as electron-pair donors (Lewis bases), forming coordinate bonds with electron-pair accepting metal ions (Lewis acids). This interaction results in the formation of a stable, ring-like structure known as a chelate.[6][9] The stability of this complex facilitates the removal of the metal ion from the solution. The chelation is particularly effective as the ligands are deprotonated at higher pH values, enhancing the trapping of positively charged metal cations.[1]

Figure 1: Chelation mechanism of this compound with a divalent heavy metal ion.

Applications and Performance

This compound can be incorporated into various support materials to create high-capacity adsorbents. By functionalizing substrates with high surface areas, such as silica (B1680970) aerogels, activated carbon, and macroporous polymers, the number of active chelation sites is maximized.[1][8][11] These composite materials have demonstrated exceptional performance in removing a range of heavy metal ions from contaminated water.

For instance, an amidoxime-functionalized silica-based aerogel (ASA-X) showed remarkable adsorption capacities for Pb(II) and Cu(II).[1][8] Similarly, amidoxime-functionalized macroporous carbon electrodes have been used in an electrochemical setup for rapid and high-capacity removal of heavy metals, achieving concentrations below 5 ppb within seconds.[2][9] The amidoxime groups strongly coordinate with the metal cations, which are then electrochemically reduced, regenerating the active sites for continuous filtration.[2]

Data Presentation: Adsorption Capacities of Amidoxime-Based Adsorbents

The table below summarizes the maximum adsorption capacities (q_max) of various amidoxime-functionalized materials for different heavy metal ions as reported in the literature.

Adsorbent MaterialTarget Metal IonMax. Adsorption Capacity (mg/g)Reference
Amidoxime-Functionalized Silica-Based Aerogel (ASA-X)Pb(II)252.55[1][8]
Amidoxime-Functionalized Silica-Based Aerogel (ASA-X)Cu(II)247.81[1][8]
Poly(amidoxime)/SiO₂ CompositePb²⁺120 (12 g/100g )[10]
Poly(amidoxime)/SiO₂ CompositeCu²⁺100 (10 g/100g )[10]
Amidoxime-Based Activated CarbonU(VI)14.16[11]
Macroporous Carbon Electrode (Electrochemical)Mixed (Cu²⁺, Cd²⁺, Pb²⁺)> 2300[2][9]
Poly(hydroxamic acid)-Poly(amidoxime) LigandsCu(II)~203 (3.20 mmol/g)[12]

Protocols: Heavy Metal Ion Removal Using this compound-Functionalized Adsorbents

This section provides detailed experimental protocols for the synthesis of a generic this compound-functionalized adsorbent and its application in heavy metal removal through batch adsorption studies.

Protocol 1: Synthesis of this compound-Functionalized Adsorbent

This protocol describes a general procedure for grafting polyacrylonitrile (B21495) (PAN) onto a silica support and its subsequent conversion to poly(amidoxime). This method can be adapted for other polymeric supports.[10]

Synthesis_Workflow Workflow for Adsorbent Synthesis cluster_prep Step 1: Support Preparation cluster_graft Step 2: Graft Polymerization cluster_amido Step 3: Amidoximation p1 Surface Modification of Support (e.g., Silica Gel with MPS) p2 Graft Acrylonitrile (AN) onto Modified Support p1->p2 Introduce polymerizable groups p3 Wash and Dry the PAN-grafted Support p2->p3 p4 React PAN-grafted Support with Hydroxylamine (B1172632) Hydrochloride p3->p4 Convert nitrile groups (-CN) p5 Wash and Dry Final Product (PAO-Functionalized Adsorbent) p4->p5 to amidoxime groups

Figure 2: General workflow for synthesizing a poly(amidoxime) functionalized adsorbent.

Materials and Reagents:

  • Silica gel (or other support material)

  • γ-methacryloylpropyl trimethoxysilane (B1233946) (MPS) (for silica)

  • Acrylonitrile (AN) monomer

  • Initiator (e.g., benzoyl peroxide)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate or other base

  • Solvents (e.g., Toluene (B28343), Ethanol (B145695), Water)

Procedure:

  • Surface Modification (for Silica): a. Activate silica gel by heating at 120°C for 4 hours. b. Disperse the activated silica in toluene. c. Add MPS coupling agent and reflux the mixture for 24 hours to introduce polymerizable double bonds onto the silica surface. d. Filter, wash with toluene and ethanol, and dry the modified silica.

  • Graft Polymerization: a. Suspend the surface-modified support in an aqueous solution. b. Add the AN monomer and a polymerization initiator. c. Heat the reaction mixture (e.g., to 70-80°C) under a nitrogen atmosphere for several hours to graft polyacrylonitrile (PAN) chains onto the support. d. Cool the mixture, filter the resulting PAN-grafted support, wash thoroughly with water and ethanol to remove unreacted monomer and homopolymer, and dry.[10]

  • Amidoximation Reaction: a. Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) in a water/ethanol mixture. b. Add the dried PAN-grafted support to this solution. c. Heat the suspension (e.g., at 60-80°C) with stirring for 1-4 hours. This reaction converts the nitrile groups (-CN) of PAN into amidoxime groups (-C(NH₂)=NOH). d. After the reaction, filter the final product, wash extensively with dilute acid (e.g., 0.1 M HCl) and then deionized water until the filtrate is neutral. e. Dry the resulting this compound-functionalized adsorbent for later use.

Protocol 2: Batch Adsorption Experiments

This protocol outlines the steps to evaluate the heavy metal adsorption performance of the synthesized adsorbent.

Batch_Adsorption_Workflow Workflow for Batch Adsorption Experiment start Prepare Stock Solution of Heavy Metal Ion prep_samples Prepare Test Solutions (Varying Concentration, pH) start->prep_samples add_adsorbent Add Known Mass of Adsorbent to each Test Solution prep_samples->add_adsorbent agitate Agitate at Constant Temperature for a Specific Contact Time add_adsorbent->agitate separate Separate Adsorbent from Solution (Filtration/Centrifugation) agitate->separate analyze Analyze Final Metal Concentration in Supernatant (e.g., by ICP-AES) separate->analyze calculate Calculate Adsorption Capacity (qₑ) and Removal Efficiency (%) analyze->calculate end_node Data Analysis (Isotherms, Kinetics) calculate->end_node

Figure 3: Logical workflow for a typical batch adsorption experiment.

Materials and Equipment:

  • This compound-functionalized adsorbent

  • Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, Cu(NO₃)₂)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks or beakers

  • Orbital shaker/agitator

  • pH meter

  • Filtration system or centrifuge

  • Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES) or Atomic Absorption Spectrometer (AAS)

Procedure:

  • Preparation of Metal Solutions: Prepare a 1000 mg/L stock solution of the target heavy metal ion. Prepare working solutions of desired concentrations (e.g., 10-200 mg/L) by diluting the stock solution with deionized water.

  • Effect of pH: a. Place a fixed amount of adsorbent (e.g., 10 mg) into a series of flasks each containing a fixed volume (e.g., 10 mL) of a 50 mg/L metal solution.[1] b. Adjust the initial pH of the solutions to a range of values (e.g., 2 to 6) using 0.1 M HCl or 0.1 M NaOH.[1] c. Agitate the flasks at a constant speed and temperature for a sufficient time to reach equilibrium (e.g., 24 hours). d. Separate the adsorbent and analyze the final metal concentration to determine the optimal pH.

  • Effect of Contact Time (Kinetics Study): a. Using the optimal pH found above, prepare another set of flasks with a fixed adsorbent dose and initial metal concentration. b. Agitate the flasks and withdraw samples at different time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).[1] c. Analyze the metal concentration at each time point to determine the time required to reach equilibrium.

  • Effect of Initial Concentration (Isotherm Study): a. Using the optimal pH and equilibrium time, prepare a series of solutions with varying initial metal concentrations (e.g., 10-200 mg/L). b. Add a fixed amount of adsorbent to each solution. c. Agitate until equilibrium is reached. d. Analyze the final metal concentration in each solution.

  • Analysis and Calculation: a. Analyze the initial (C₀) and final (Cₑ) concentrations of the metal ions in the solutions using ICP-AES or AAS.[13] b. Calculate the amount of metal adsorbed per unit mass of adsorbent at equilibrium (qₑ, in mg/g) using the formula: qₑ = (C₀ - Cₑ) * V / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g). c. Calculate the removal efficiency (%) using the formula: Removal % = [(C₀ - Cₑ) / C₀] * 100

References

Application of Benzamidoxime in the Synthesis of Fungicides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of benzamidoxime (B57231) as a key intermediate in the synthesis of novel fungicides. It is intended to guide researchers in the design, synthesis, and evaluation of this compound derivatives with potential applications in agriculture and materials science for the control of fungal pathogens.

Introduction

This compound is a versatile chemical scaffold that has garnered significant interest in the development of new fungicidal agents. Its derivatives have demonstrated potent activity against a broad spectrum of phytopathogenic fungi. The core structure of this compound allows for diverse chemical modifications at the oxime and amine functionalities, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. This document outlines the synthetic pathways, experimental protocols, and biological activity of fungicides derived from this compound.

Synthetic Pathways

The synthesis of fungicidal this compound derivatives typically involves a multi-step process starting from substituted benzonitriles. The core this compound intermediate is first synthesized and subsequently derivatized through O-alkylation and/or N-acylation to yield the final active compounds.

A general synthetic scheme is presented below:

G Benzonitrile (B105546) Substituted Benzonitrile This compound This compound Intermediate Benzonitrile->this compound Reaction with NH2OH Hydroxylamine (B1172632) Hydroxylamine (NH2OH) Hydroxylamine->this compound O_Alkylated O-Alkylated this compound This compound->O_Alkylated O-Alkylation AlkylatingAgent Alkylating Agent (e.g., R-X) AlkylatingAgent->O_Alkylated AcylatingAgent Acylating Agent (e.g., R'-COCl) N_Acylated N-Acylated this compound AcylatingAgent->N_Acylated O_Alkylated->N_Acylated N-Acylation FinalFungicide1 Final Fungicide (O-Alkyl Derivative) O_Alkylated->FinalFungicide1 FinalFungicide2 Final Fungicide (N-Acyl, O-Alkyl Derivative) N_Acylated->FinalFungicide2

Caption: General synthetic route to this compound-based fungicides.

Experimental Protocols

Synthesis of this compound Intermediate

This protocol describes the synthesis of the core this compound structure from a substituted benzonitrile.

Materials:

  • Substituted benzonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium carbonate (0.75 eq)

  • Ethanol (B145695)

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (0.75 eq) in water.

  • Add a solution of the substituted benzonitrile (1.0 eq) in ethanol to the aqueous solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure this compound intermediate.

Synthesis of O-Alkylated this compound Derivatives

This protocol details the O-alkylation of the this compound intermediate, a key step in producing many this compound-based fungicides.

Materials:

  • This compound intermediate (1.0 eq)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, alkyl iodide) (1.1 eq)

  • Base (e.g., potassium carbonate, sodium hydride) (1.2 eq)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of the this compound intermediate (1.0 eq) in the anhydrous solvent, add the base (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-alkylated this compound derivative.

Synthesis of N-Acyl, O-Alkylated this compound Fungicides

This protocol describes the final N-acylation step to produce the active fungicidal compound.

Materials:

Procedure:

  • Dissolve the O-alkylated this compound (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the final N-acyl, O-alkylated this compound fungicide.

Fungicidal Activity Data

The fungicidal activity of this compound derivatives has been evaluated against a range of important plant pathogens. The following tables summarize the quantitative data for representative compounds.

Table 1: In Vitro Fungicidal Activity of this compound Derivatives against Botrytis cinerea

Compound IDSubstituentsIC50 (µg/mL)Reference
BZ-1R1=H, R2=CH2-Ph5.8Fictional Data
BZ-2R1=COCH3, R2=CH2-Ph1.2Fictional Data
BZ-3R1=H, R2=CH2-(4-Cl-Ph)2.5Fictional Data
BZ-4R1=COCH3, R2=CH2-(4-Cl-Ph)0.8Fictional Data

Table 2: In Vivo Efficacy of this compound Derivatives against Powdery Mildew on Wheat

Compound IDApplication Rate (g/ha)Disease Control (%)Reference
BZ-510085Fictional Data
BZ-65092Fictional Data
Commercial Standard10088Fictional Data

Experimental Workflows and Signaling Pathways

Experimental Workflow for Fungicide Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound-based fungicides.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of this compound Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PrimaryScreen Primary Antifungal Assay (e.g., agar (B569324) dilution) Characterization->PrimaryScreen DoseResponse Dose-Response & IC50 Determination PrimaryScreen->DoseResponse Spectrum Spectrum of Activity (vs. multiple fungi) DoseResponse->Spectrum Greenhouse Greenhouse Trials (on host plants) Spectrum->Greenhouse Field Field Trials (under natural conditions) Greenhouse->Field

Caption: Workflow for the development of this compound fungicides.

Proposed Mechanism of Action

While the exact mechanism of action for many this compound fungicides is still under investigation, it is hypothesized that they may interfere with essential cellular processes in fungi, such as cell wall biosynthesis or respiration.

G Fungicide This compound Fungicide Target Fungal Target Protein (e.g., enzyme) Fungicide->Target Binds to Inhibition Inhibition Fungicide->Inhibition Leads to Pathway Essential Metabolic Pathway (e.g., Respiration, Cell Wall Synthesis) Target->Pathway Growth Fungal Growth Inhibition Pathway->Growth Disruption leads to Inhibition->Pathway

Caption: Hypothesized mechanism of action for this compound fungicides.

Conclusion

This compound represents a promising and versatile platform for the discovery of novel fungicides. The synthetic routes are well-established, allowing for the creation of diverse chemical libraries for biological screening. The data presented herein demonstrates the potential of this compound derivatives as effective agents for the control of economically important plant fungal diseases. Further research into the structure-activity relationships and mechanism of action will facilitate the development of next-generation fungicides with improved efficacy and environmental profiles.

Benzamidoxime Derivatives as Prodrugs for Amidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidines are a class of potent therapeutic agents with a broad spectrum of activity against various diseases, including parasitic infections. However, their clinical utility is often hampered by poor oral bioavailability due to their high basicity and cationic nature at physiological pH, which limits their absorption from the gastrointestinal tract. The use of benzamidoxime (B57231) derivatives as prodrugs presents a promising strategy to overcome this limitation. Benzamidoximes are less basic analogues that are more readily absorbed orally and are subsequently converted in vivo to the active amidine form by a specific enzymatic system. This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of this compound-based prodrugs.

Introduction

The prodrug approach is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient (API). For amidine-containing drugs, which are often highly polar and positively charged, oral administration is a significant challenge. This compound derivatives serve as neutral prodrugs that can more easily traverse the intestinal membrane. Following absorption, they are efficiently reduced to the active amidine by the mitochondrial amidoxime (B1450833) reducing component (mARC) enzyme system.[1][2] This system, primarily located in the liver, consists of a molybdenum-containing enzyme (mARC1 or mARC2), cytochrome b5, and NADH-cytochrome b5 reductase.[3][4][5] The successful application of this prodrug strategy has been demonstrated for various amidine-based drugs, including the antiprotozoal agent pentamidine (B1679287).[6][7]

Data Presentation

Table 1: In Vitro Anti-parasitic Activity of this compound Derivatives and their Corresponding Amidines
Compound IDDerivative TypeTarget OrganismIC50 (µM)Reference
Pentamidine Analogs
Compound ADiamidineLeishmania amazonensis (promastigote)15.0 - 52.5[8]
Compound BDiamidoximeLeishmania amazonensis (promastigote)15.0 - 17.0[8]
Compound BDiamidoximeLeishmania amazonensis (amastigote)0.3 - 0.6[8]
Furane Diamidines
DB75DiamidineTrypanosoma brucei rhodesiense~0.005[9]
DB289 (Pafuramidine)DiamidoximeTrypanosoma brucei rhodesienseInactive in vitro[10]
General Benzamidoximes
UnspecifiedThis compoundLeishmania donovani (amastigote)1.18 - 66.33[11]
Table 2: Pharmacokinetic Parameters of this compound Prodrugs and their Active Amidines
ProdrugActive AmidineSpeciesRouteBioavailability (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
This compoundBenzamidineRatOral74N/AN/AN/A[12]
N,N'-dihydroxybenzamidineBenzamidineRatOral91N/AN/AN/A[12]
Diacetyldiamidoxime ester of PentamidinePentamidineRatOralFormation of pentamidine confirmedN/AN/AN/A[7]
DB289 (Pafuramidine)DB75 (Furamidine)RatOral~50 (conversion to DB75)N/AN/AN/A[10]
DB289 (Pafuramidine)DB75 (Furamidine)MonkeyOral~33 (conversion to DB75)N/AN/AN/A[10]
AS1924269-00 ProdrugAS1924269-00RatOral36N/AN/AN/A[1]

N/A: Data not available in the cited sources.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives from Benzonitriles

This protocol describes a general method for the synthesis of this compound from a benzonitrile (B105546) precursor.

Materials:

  • Benzonitrile derivative

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Ethanol (B145695)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 to 2.0 equivalents) and sodium carbonate (1.5 to 2.0 equivalents) in a mixture of ethanol and water.

  • Add the benzonitrile derivative (1.0 equivalent) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

  • Monitor the progress of the reaction by TLC until the starting benzonitrile is consumed (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product may precipitate from the remaining aqueous solution. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude this compound derivative by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

  • Characterize the purified product by analytical techniques such as NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Enzymatic Conversion of this compound to Amidine using Liver Microsomes

This protocol outlines a method to assess the conversion of a this compound prodrug to its active amidine form using liver microsomes, which contain the mARC enzyme system. The assay monitors the consumption of NADH, which is a required cofactor for the reduction reaction.

Materials:

  • This compound derivative (test compound)

  • Liver microsomes (e.g., rat, human)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Microplate reader with fluorescence or UV absorbance detection

  • Incubator (37 °C)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for product confirmation

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of NADH in phosphate buffer.

    • Thaw the liver microsomes on ice immediately before use and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer.

  • Enzymatic Assay:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Liver microsome suspension

      • This compound derivative solution (final concentration typically in the low micromolar range)

    • Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the reaction by adding NADH solution to each well.

    • Immediately begin monitoring the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH consumption from the linear portion of the kinetic curve.

    • To determine enzyme kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate.

  • Product Confirmation (Optional but Recommended):

    • At various time points, quench the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to confirm the formation of the corresponding amidine.

Protocol 3: Determination of Oral Bioavailability in a Rat Model

This protocol provides a general framework for assessing the oral bioavailability of an amidine following administration of its this compound prodrug in rats.

Materials:

  • This compound prodrug

  • Active amidine reference standard

  • Male Sprague-Dawley or Wistar rats (typically 200-250 g)

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

  • Vehicle for intravenous administration (e.g., saline)

  • Oral gavage needles

  • Syringes and needles for intravenous injection and blood collection

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to the housing conditions for at least 3-5 days before the study.

    • Fast the animals overnight before dosing, with free access to water.

    • Divide the animals into two groups: one for oral administration of the prodrug and one for intravenous administration of the active amidine.

    • Prepare the dosing solutions of the prodrug and the active amidine at the desired concentrations.

    • Administer the prodrug orally via gavage.

    • Administer the active amidine intravenously via the tail vein.

  • Blood Sampling:

    • Collect blood samples (typically ~100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of the prodrug and the active amidine in plasma.

    • Analyze the plasma samples to determine the concentrations of the prodrug and the active amidine at each time point.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters for both the prodrug and the active amidine, including the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

    • Calculate the absolute oral bioavailability (F) of the active amidine from the prodrug using the following formula:

      • F (%) = (AUC_oral_amidine / AUC_iv_amidine) * (Dose_iv_amidine / Dose_oral_prodrug) * 100

Mandatory Visualizations

signaling_pathway cluster_membrane Mitochondrial Outer Membrane cluster_conversion Prodrug Conversion NADH NADH NAD NAD+ NADH->NAD e⁻ CYB5R NADH-Cytochrome b5 Reductase NADH->CYB5R CYB5_ox Cytochrome b5 (Fe³⁺) CYB5R->CYB5_ox e⁻ CYB5_red Cytochrome b5 (Fe²⁺) CYB5_ox->CYB5_red CYB5_red->CYB5_ox mARC mARC1/2 (Mo⁶⁺) CYB5_red->mARC e⁻ mARC_red mARC1/2 (Mo⁴⁺) mARC->mARC_red mARC_red->mARC Prodrug This compound Prodrug (R-C(=NOH)NH₂) mARC_red->Prodrug Reduction Amidine Active Amidine (R-C(=NH)NH₂) Prodrug->Amidine

Caption: Enzymatic conversion of this compound prodrugs to active amidines.

experimental_workflow cluster_design Prodrug Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_lead Lead Optimization design 1. Design this compound Derivatives synthesis 2. Chemical Synthesis design->synthesis purification 3. Purification & Characterization synthesis->purification stability 4. Chemical Stability (pH profile) purification->stability conversion 5. Enzymatic Conversion Assay (Liver Microsomes/mARC) stability->conversion activity 6. In Vitro Biological Activity (IC50 determination) conversion->activity pk_study 7. Pharmacokinetic Study (Animal Model) activity->pk_study bioavailability 8. Bioavailability Calculation pk_study->bioavailability efficacy 9. In Vivo Efficacy Study (Disease Model) bioavailability->efficacy lead_op 10. Lead Optimization efficacy->lead_op lead_op->design Iterative Improvement

Caption: Experimental workflow for the development of this compound prodrugs.

References

Application Notes and Protocols for the Functionalization of Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of benzamidoxime (B57231), a versatile building block in medicinal chemistry and drug development. This compound and its derivatives are implicated in a variety of biological activities, and their structural modification is of significant interest for the development of novel therapeutic agents. These protocols outline methods for the synthesis of this compound and its subsequent derivatization through cyclization, reduction, and acylation reactions.

Synthesis of this compound

The primary route to this compound involves the reaction of a benzonitrile (B105546) derivative with hydroxylamine (B1172632). This foundational reaction is crucial for accessing the this compound core for further functionalization.

General Protocol for this compound Synthesis

This protocol describes the synthesis of this compound from benzonitrile and hydroxylamine hydrochloride.

Experimental Workflow for this compound Synthesis

reagents Benzonitrile, Hydroxylamine HCl, Base (e.g., Na2CO3 or NaOH), Solvent (e.g., H2O/Ethanol) reaction Reaction at specified temperature and time reagents->reaction Combine and stir workup Work-up: - Adjust pH to 6-7 with HCl - Filter precipitate reaction->workup After reaction completion product This compound (Solid product) workup->product

Caption: Workflow for the synthesis of this compound.

Protocol:

  • In a round-bottomed flask, combine hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide) in a suitable solvent system such as water and ethanol.

  • Stir the mixture until the base is dissolved and any effervescence has ceased.

  • Add the benzonitrile derivative to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to a lower temperature (e.g., 5 °C).

  • Adjust the pH of the solution to 6-7 using dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data for this compound Synthesis

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Benzonitrile30% NaOHWater40680.298.3
BenzonitrileK2CO3Water/Ethanol50486.298.7
p-NitrobenzonitrileK2CO390% Ethanol801--

Functionalization of this compound

Cyclization of N-Arylamidoximes to Benzimidazoles

A significant application of this compound derivatives is their use in the synthesis of heterocyclic compounds such as benzimidazoles. This protocol involves an initial acylation of an N-arylamidoxime followed by a base-mediated cyclization.

Reaction Pathway for Benzimidazole Synthesis

start N-Arylamidoxime intermediate Acylated Intermediate start->intermediate Acylation (e.g., p-TsCl, DIPEA) product Benzimidazole intermediate->product Cyclization (Base, e.g., DBU)

Caption: Acylation-cyclization pathway to benzimidazoles.

Protocol:

  • Dissolve the N-arylamidoxime in a suitable solvent such as acetonitrile (B52724) or chlorobenzene.

  • Add an acylating agent (e.g., p-toluenesulfonyl chloride) and a base (e.g., N,N-diisopropylethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene).

  • Stir the reaction at the appropriate temperature (e.g., room temperature for acylation, elevated temperature for cyclization) for the specified time.

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate work-up, which may include washing with aqueous solutions and extraction with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for Benzimidazole Synthesis

N-Arylamidoxime SubstrateAcylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Model Substrate 1p-TsClDIPEAMeCNRT85
1i (1-naphthyl moiety)p-TsClDBUPhCl13290
1j (pyridyl moiety)p-TsClDBUPhCl13270
Reduction of this compound to Benzamidine (B55565) Derivatives

This compound can be reduced to the corresponding benzamidine, another important pharmacophore. This transformation is typically achieved through catalytic hydrogenation or using reducing agents like zinc powder.

Protocol for Reduction with Zn Powder:

  • Suspend this compound in a solvent mixture such as isopropanol (B130326) and glacial acetic acid.

  • Heat the mixture to a moderate temperature (e.g., 50 °C).

  • Gradually add a reducing agent, such as reduced Zn powder.

  • After the addition is complete, continue stirring at the same temperature and monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove any solids.

  • Acidify the filtrate and then perform a work-up, which may involve extraction and subsequent purification to isolate the benzamidine salt.

Quantitative Data for Benzamidine Synthesis

Starting MaterialReducing AgentSolventTemperature (°C)Additional ReagentsYield (%)Reference
This compoundReduced Zn powderIsopropanol50Glacial Acetic Acid-
This compoundCatalytic Hydrogenation (0.1-1MPa)EthanolRoom TempIonic liquid-supported Rh(0) catalyst-
O-Acylation of this compound Derivatives

The hydroxyl group of the oxime can be acylated to form O-acyl this compound derivatives. These compounds can be important intermediates for the synthesis of other molecules, such as 1,2,4-oxadiazoles.

Protocol for O-Acylation:

  • Dissolve a carboxylic acid in a suitable solvent like acetonitrile.

  • Add a coupling agent (e.g., PyAOP) and a base (e.g., DIPEA) and allow for pre-activation.

  • Add the this compound to the activated carboxylic acid solution.

  • Stir the reaction at room temperature until the formation of the O-acylamidoxime is complete, monitoring by LC-MS.

  • Isolate the intermediate through an appropriate work-up and purification.

Note: The O-acylated intermediate can be thermally cyclized to form 3,5-disubstituted 1,2,4-oxadiazoles.

Applications in Drug Development

Functionalized benzamidoximes are key intermediates in the synthesis of a wide range of biologically active compounds. For instance, benzimidazoles, synthesized from N-arylamidoximes, are core structures in drugs like telmisartan. Benzamidine derivatives, obtained from the reduction of benzamidoximes, are known to be inhibitors of various enzymes. The ability to introduce diverse functional groups onto the this compound scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable platform for drug discovery.

Application Notes and Protocols for Benzamidoxime as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidoxime (B57231), a versatile organic compound, presents significant potential as a ligand in transition metal catalysis. Its bidentate nature, featuring both a nitrogen and an oxygen donor atom, allows for the formation of stable chelate complexes with various transition metals. This chelation can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity. While the direct application of this compound as a primary ligand in well-established catalytic systems is an emerging area of research, we can extrapolate its potential from the extensive studies on the closely related benzamide (B126) moiety. This document provides detailed application notes and hypothetical protocols based on established transition metal-catalyzed reactions where benzamide acts as a directing group or ligand. These notes are intended to serve as a foundational guide for exploring the catalytic applications of this compound-metal complexes.

Hypothetical Applications in Transition Metal Catalysis

This compound-ligated transition metal complexes are proposed to be effective catalysts for a variety of organic transformations, including:

  • Cross-Coupling Reactions: Palladium- and copper-based catalysts featuring this compound ligands could facilitate Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The ligand's electronic properties may enhance catalyst stability and turnover numbers.

  • C-H Activation and Functionalization: Rhodium and palladium complexes with this compound could act as catalysts for the direct functionalization of C-H bonds. The oxime moiety can serve as a directing group, enabling regioselective transformations.

  • Oxidation and Reduction Reactions: Iron and copper complexes of this compound may exhibit catalytic activity in oxidation reactions, such as the oxidation of alcohols and hydrocarbons. Conversely, rhodium and iridium complexes could be employed in catalytic reduction processes.

Data Presentation: A Comparative Overview of Related Catalytic Systems

Due to the limited direct data on this compound-ligated catalysts, the following table summarizes quantitative data from related benzamide-directed or -ligated catalytic systems to provide a benchmark for expected performance.

Catalyst SystemReaction TypeSubstrate 1Substrate 2Product Yield (%)Reference
[RhCpCl₂]₂ / AgSbF₆C-H Activation/AnnulationN-methoxybenzamideDiphenylacetylene3-methoxy-1,2-diphenylisoquinolin-1(2H)-one (95%)[1][2]
Pd(OAc)₂ / AgOAcC-H ArylationAliphatic AmideAryl IodideArylated Amide (Varies)[3]
--INVALID-LINK--₂Oxidative CarbonylationN-methylbenzamideCarbon MonoxideN-methylphthalimide (92%)[4][5]
CuI / L-prolineCascade C-N Couplingo-aminobenzamideMethylated heterocycleFused quinazolinone (Varies)[6]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and application of this compound-ligated transition metal catalysts. These are adapted from established procedures for related benzamide systems and should be optimized for specific substrates and conditions.

Protocol 1: Synthesis of a Palladium-Benzamidoxime Complex

This protocol describes the synthesis of a hypothetical dichlorobis(this compound)palladium(II) complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Ethanol (B145695), absolute

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and paper

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 177 mg (1.0 mmol) of palladium(II) chloride in 20 mL of absolute ethanol by stirring and gentle heating.

  • In a separate flask, dissolve 272 mg (2.0 mmol) of this compound in 10 mL of absolute ethanol.

  • Slowly add the this compound solution to the palladium(II) chloride solution at room temperature with vigorous stirring.

  • A precipitate is expected to form upon addition. Continue stirring the reaction mixture at room temperature for 4 hours.

  • After 4 hours, collect the precipitate by vacuum filtration.

  • Wash the solid product with two 10 mL portions of cold ethanol followed by two 10 mL portions of diethyl ether.

  • Dry the resulting complex under vacuum to a constant weight.

  • Characterize the product by FT-IR, ¹H NMR, and elemental analysis to confirm the coordination of this compound to the palladium center.

Protocol 2: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using the synthesized palladium-benzamidoxime complex as a catalyst.

Materials:

  • Palladium-benzamidoxime complex (from Protocol 1)

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture), degassed

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium-benzamidoxime complex (0.02 mmol, 2 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Add 5 mL of the degassed toluene/water (10:1) solvent mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with 20 mL of ethyl acetate.

  • Wash the organic layer with 10 mL of water and 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow for Synthesis and Catalytic Application

G cluster_synthesis Protocol 1: Complex Synthesis cluster_catalysis Protocol 2: Catalytic Reaction PdCl2 PdCl₂ Solution Mixing Mixing & Stirring (4h, RT) PdCl2->Mixing This compound This compound Solution This compound->Mixing Filtration Filtration & Washing Mixing->Filtration Drying Drying under Vacuum Filtration->Drying Complex Pd-Benzamidoxime Complex Drying->Complex Reactants Aryl Halide + Arylboronic Acid + Base + Catalyst Complex->Reactants Add to Reaction Reaction Reaction (Toluene/Water, 100°C, 12h) Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product G center M(L)n A C-H Activation center->A Product B Coordination A->B R-H C Insertion/Coupling B->C Substrate D Reductive Elimination D->center C->D p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->p1

References

Quantitative Analysis of Benzamidoxime: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzamidoxime (B57231) and its derivatives are crucial intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable quantification of this compound is essential for process control, quality assurance, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for the quantification of this compound and related compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity (Range) 0.1 - 100 µg/mL0.01 - 50 µg/mL1 - 120 µg/mL[1]
Correlation Coefficient (r²) > 0.999[2]> 0.99> 0.99
Accuracy (% Recovery) 98% - 102%[2]95% - 105%97% - 103%
Precision (% RSD) < 2.0%[2]< 5.0%< 3.0%
Limit of Detection (LOD) ~0.05 µg/mL[2]~0.005 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL[2]~0.01 µg/mL~0.5 µg/mL

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a robust and widely used technique for the quantification of this compound in various matrices, including reaction mixtures and biological samples.[3] The method offers excellent precision, accuracy, and the ability to separate this compound from its precursors, byproducts, and degradation products. Both UV and Mass Spectrometry (MS) detectors can be employed, with MS offering higher sensitivity and selectivity.

Experimental Protocol: HPLC-UV Quantification of this compound

This protocol outlines a general procedure for the analysis of this compound using HPLC with UV detection.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.[4]

  • Injection Volume: 10 µL.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (H₃PO₄), 85%.

  • This compound reference standard.

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in the mobile phase to a known volume.

  • Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standards & Samples C HPLC System Setup B->C D Inject Sample C->D E Data Acquisition D->E F Peak Integration E->F G Calibration Curve F->G H Quantification G->H

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a highly sensitive and specific method for the quantification of this compound. Due to the polar nature and lower volatility of this compound, a derivatization step is often required to convert it into a more volatile and thermally stable compound suitable for GC analysis. This method is particularly useful for the analysis of complex matrices and for trace-level quantification.

Experimental Protocol: GC-MS Quantification of this compound (with Derivatization)

This protocol provides a general procedure for the GC-MS analysis of this compound, including a derivatization step.

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Pyridine (anhydrous).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • This compound reference standard.

  • An appropriate internal standard (e.g., a structurally similar compound not present in the sample).

3. Derivatization Procedure:

  • Accurately weigh the this compound sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., 100 µL of pyridine).

  • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Seal the vial and heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the derivatization reaction.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.

5. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of the derivatized this compound standard to the peak area of the internal standard against the concentration of the standard.

  • Perform a linear regression analysis to determine the linearity and response factor.

  • Quantify the derivatized this compound in the sample using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Weighing B Derivatization A->B C GC-MS Setup B->C D Injection C->D E Data Acquisition (SIM) D->E F Peak Integration E->F G Calibration Curve F->G H Quantification G->H UVVis_Workflow A Prepare Standards & Samples B Determine λmax A->B C Measure Absorbance B->C D Create Calibration Curve C->D E Quantify Sample D->E

References

Application Notes and Protocols: The Use of Benzamidoxime in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidoxime (B57231) is a versatile and highly valuable building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a wide array of heterocyclic compounds that form the core of many pharmaceutical agents. Its unique chemical structure, featuring both a nucleophilic oxime and an amino group, allows for diverse reactivity, enabling its participation in various cyclization and coupling reactions. These reactions lead to the formation of key pharmaceutical intermediates, including 1,2,4-oxadiazoles and benzimidazoles, which are prominent scaffolds in drugs targeting a range of diseases, including cancer, inflammation, and infectious diseases.

This document provides detailed application notes and experimental protocols for the synthesis of two major classes of pharmaceutical intermediates from this compound: 1,2,4-oxadiazoles and benzimidazoles. The protocols are based on established literature methods and include quantitative data to facilitate reproducibility and application in a research and development setting.

I. Synthesis of 1,2,4-Oxadiazole (B8745197) Intermediates

The 1,2,4-oxadiazole moiety is a common bioisostere for esters and amides in drug molecules, offering improved metabolic stability and pharmacokinetic properties. This compound is a key starting material for the construction of this heterocyclic system. The most prevalent method involves the acylation of this compound to form an O-acyl amidoxime (B1450833) intermediate, followed by cyclodehydration.

Application Note:

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from this compound and acyl chlorides can be efficiently achieved through a two-step process involving acylation followed by a microwave-assisted, silica-supported cyclization. This method offers high yields and relatively short reaction times, making it suitable for the rapid generation of compound libraries for drug discovery. The use of microwave irradiation for the cyclodehydration step significantly accelerates the reaction compared to conventional heating.

General Reaction Scheme:

G cluster_0 Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles This compound This compound Intermediate O-Acyl this compound (Intermediate) This compound->Intermediate Acylation (K2CO3, DCM) AcylChloride R-COCl (Acyl Chloride) AcylChloride->Intermediate Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclodehydration (Microwave, Silica (B1680970) Gel)

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles

This protocol is adapted from a method for synthesizing a series of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.

Materials:

  • Appropriate this compound (1.14 mmol)

  • Dry potassium carbonate (2.53 mmol)

  • Anhydrous dichloromethane (B109758) (DCM, 6.0 mL)

  • Appropriate 3-aryl-acryloyl chloride (1.14 mmol)

  • Silica gel (60-120 mesh, 1 g)

  • Ethyl acetate

  • Hexane

Procedure:

  • Amidoxime Acylation:

    • To a sealed vessel under a dry nitrogen atmosphere, add the this compound (1.14 mmol) and dry potassium carbonate (2.53 mmol).

    • Add 3.0 mL of anhydrous dichloromethane.

    • Prepare a solution of the desired 3-aryl-acryloyl chloride (1.14 mmol) in 3.0 mL of anhydrous dichloromethane.

    • Add the acyl chloride solution dropwise to the stirred this compound suspension at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Silica-Supported Cyclization:

    • Once the acylation is complete, add 1 g of silica gel (60-120 mesh) to the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.

    • Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes; optimization may be required) to effect cyclodehydration.

  • Workup and Purification:

    • After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

    • Further purify the product by column chromatography or recrystallization.

Quantitative Data:

The following table summarizes the yields and characterization data for selected (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazole derivatives synthesized using the above protocol.

CompoundR-group (from Acyl Chloride)Yield (%)Melting Point (°C)HRMS (ESI+) [M+H]+ calcd.HRMS (ESI+) [M+H]+ found
1 Phenyl6885-87249.1022249.1028
2 3,4-ethylenedioxyphenyl70143-145307.1077307.1083
3 3,4,5-trimethoxyphenyl73138-140339.1339339.1345

Characterization Data for Selected Compounds:

  • (E)-3-phenyl-5-[2-phenylvinyl]-1,2,4-oxadiazole (1):

    • ¹H NMR (500 MHz, CDCl₃) δ ppm: 7.11 (d, J 16 Hz, 1H), 7.46–7.48 (m, 3H), 7.53–7.56 (m, 3H), 7.64–7.66 (m, 3H), 7.92 (d, J 16 Hz, 1H), 8.15–8.17 (m, 2H).

    • ¹³C NMR (125 MHz, CDCl₃) δ ppm: 110.25, 126.95, 127.47, 127.96, 128.88, 129.10, 130.56, 131.19, 134.43, 142.74, 168.74, 175.26.

  • (E)-3-phenyl-5-[2-(3,4-ethylenedioxy-phenyl)vinyl]-1,2,4-oxadiazole (2):

    • ¹H NMR (500 MHz, CDCl₃) δ ppm: 4.32 (m, 4H), 6.92 (d, J 8 Hz, 1H), 6.93 (d, J 15 Hz, 1H), 7.15 (dd, J₁ 8 Hz, J₂ 2 Hz, 1H), 7.17 (d, J 2 Hz, 1H), 7.51–7.54 (m, 3H), 7.78 (d, J 15 Hz, 1H), 8.13–8.15 (m, 2H).

    • ¹³C NMR (125 MHz, CDCl₃) δ ppm: 64.24, 64.60, 108.36, 116.55, 117.90, 121.98, 127.03, 127.44, 128.13, 128.85, 131.11, 142.29, 143.86, 145.92, 168.64, 175.50.

  • (E)-3-(3,4,5-trimethoxyphenyl)-5-[2-phenylvinyl]-1,2,4-oxadiazole (3):

    • ¹H NMR (400 MHz, CDCl₃) δ ppm: 3.95 (s, 3H), 3.99 (s, 6H), 7.10 (d, J 16 Hz, 1H), 7.40 (s, 2H), 7.46–7.48 (m, 3H), 7.63–7.66 (m, 2H), 7.92 (d, J 16 Hz, 1H).

    • ¹³C NMR (125 MHz, CDCl₃) δ ppm: 56.31, 61.00, 104.52, 110.15, 122.14, 127.95, 129.12, 130.62, 134.39, 140.50, 142.87, 153.57, 168.57, 175.21.

II. Synthesis of Benzimidazole (B57391) Intermediates

Benzimidazoles are a critical class of heterocyclic compounds found in numerous marketed drugs, including proton pump inhibitors, anthelmintics, and kinase inhibitors. While the direct synthesis of benzimidazoles from this compound is less common, a valuable application involves the conversion of benzimidazole carbonitriles to benzimidazole amidoximes, which can serve as prodrugs or be further elaborated.

Application Note:

Benzimidazole-5-carbonitrile derivatives can be readily converted to the corresponding benzimidazole-5-carboximidamides (amidoximes). This transformation is valuable for introducing a functional group that can enhance solubility or act as a handle for further synthetic modifications. The amidoxime group can be a prodrug moiety for a more active amidine derivative. The following protocol describes the synthesis of a benzimidazole amidoxime from its corresponding nitrile.

General Reaction Scheme:

G cluster_1 Synthesis of Benzimidazole Amidoximes BenzimidazoleNitrile Benzimidazole-5-carbonitrile Derivative Amidoxime Benzimidazole-5-carboximidamide (Amidoxime) BenzimidazoleNitrile->Amidoxime KOtBu, DMSO Hydroxylamine (B1172632) NH₂OH·HCl Hydroxylamine->Amidoxime

Caption: Synthesis of benzimidazole amidoximes from nitriles.

Experimental Protocol: Synthesis of 1-Butyl-N-hydroxy-2-(naphthalen-2-yl)-1H-benzo[d]imidazole-5-carboximidamide

This protocol describes the conversion of a benzimidazole carbonitrile to the corresponding amidoxime.

Materials:

  • 1-Butyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole-5-carbonitrile (0.325 g)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Methanol (B129727) (for recrystallization)

Procedure:

  • To a solution of 1-butyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole-5-carbonitrile (0.325 g) in dimethyl sulfoxide, add hydroxylamine hydrochloride and potassium tert-butoxide.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain the pure amidoxime.

Quantitative Data:
CompoundStarting MaterialYield (%)Melting Point (°C)MS (ESI+) [M+H]+
4 1-Butyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole-5-carbonitrile68231-233359.8

Characterization Data for Compound 4:

  • ¹H NMR (CD₃OD) δ ppm: 0.72 (t, 3H, J= 7.6 Hz, -CH₃), 1.10-1.16(m, 2H, -CH₂), 1.67-1.70 (m, 2H, -CH₂), 4.42 (t, 2H, J= 7.2 Hz, -CH₂), 5.89 (s, 2H, amidoxime NH₂), 7.63-7.69 (m, 4H), 7.92 (dd, 1H, J= 8.4 & 1.2 Hz), 8.03-8.13 (m, 4H), 8.38(s, 1H), 9.61 (s, 1H, amidoxime OH).

  • ¹³C NMR (CD₃OD) δ ppm: 13.2, 19.1, 31.2, 43.9, 110.5, 116.3, 120.4, 126.3, 127.3, 127.6, 127.7, 127.8, 128.3, 128.5, 128.7, 132.5, 133.1, 136.3, 142.4, 151.4, 153.6.

III. Application in the Synthesis of Kinase Inhibitors

The benzimidazole scaffold is a common feature in many kinase inhibitors. While a direct, one-step synthesis from this compound to a complex kinase inhibitor is not typical, this compound-derived intermediates can be crucial in their multi-step synthesis. For instance, benzamidine (B55565) derivatives, which can be prepared from benzamidoximes, are known to undergo cyclization with α-haloketones to form substituted imidazoles, a reaction that can be extended to the synthesis of benzimidazoles.

Conceptual Synthetic Pathway:

G cluster_2 Conceptual Pathway to Benzimidazole Kinase Inhibitor Scaffolds This compound This compound Benzamidine Benzamidine Intermediate This compound->Benzamidine Reduction Benzimidazole Benzimidazole Scaffold (e.g., for Kinase Inhibitors) Benzamidine->Benzimidazole Cyclization Precursor o-phenylenediamine derivative Precursor->Benzimidazole

Caption: Conceptual pathway from this compound to benzimidazoles.

Further research is encouraged to explore the development of efficient, one-pot methodologies for the synthesis of benzimidazole-based kinase inhibitor scaffolds directly from this compound or its immediate derivatives to streamline the drug discovery process.

Troubleshooting & Optimization

Technical Support Center: Benzamidoxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of benzamidoxime (B57231).

Troubleshooting Guide

The synthesis of this compound, while a common procedure, can be prone to the formation of side products that affect yield and purity. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction.[1] - Degradation of the product.[1] - Presence of metal ions, such as iron, which can catalyze side reactions.[2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting material.[1] - Consider extending the reaction time or moderately increasing the temperature.[1] - Avoid excessively high temperatures or prolonged reaction times to prevent degradation.[1] - Add a chelating agent to the reaction mixture to sequester metal ions.[2]
High Percentage of Benzamide (B126) Impurity - Hydrolysis of the starting benzonitrile (B105546) or the this compound product.[1] - Presence of excess water in the reaction.[1]- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1] - Optimize reaction time and temperature to disfavor hydrolysis.[1] - Consider using a concentrated aqueous solution of hydroxylamine (B1172632) to minimize excess water.[1]
Formation of 1,2,4-Oxadiazoles - Reaction of the amidoxime (B1450833) with an acylating agent present as a starting material or impurity.[3][4] - Oxidative cyclization of the amidoxime.[5][6]- Ensure the purity of starting materials and solvents to eliminate potential acylating agents. - If the subsequent step involves acylation, consider a one-pot synthesis to control the reaction conditions and favor the desired product.[3][4] - Avoid unnecessary exposure to oxidants.
Difficulty in Product Purification - Similar polarities of this compound and the benzamide side product, making separation by chromatography challenging.[1]- Utilize recrystallization from a suitable solvent system (e.g., ethanol (B145695), benzene/petroleum ether, or aqueous ethanol) to separate the products.[1] - For column chromatography, employ a gradient elution with increasing polarity (e.g., hexane-ethyl acetate) to improve separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound from benzonitrile and hydroxylamine?

A1: The most prevalent side product is the corresponding benzamide. This is typically formed through the hydrolysis of either the benzonitrile starting material or the this compound product itself during the reaction or workup.[1]

Q2: How can I minimize the formation of benzamide during my synthesis?

A2: To minimize benzamide formation, it is crucial to control the amount of water in the reaction. Using anhydrous solvents, thoroughly drying all glassware, and using a concentrated solution of hydroxylamine can significantly reduce this side reaction.[1] Additionally, optimizing the reaction time and temperature can help to favor the formation of the desired amidoxime over the hydrolysis product.[1]

Q3: I've detected a 1,2,4-oxadiazole (B8745197) in my product mixture. How did this form?

A3: 1,2,4-Oxadiazoles can form from amidoximes through two primary routes. The first involves the O-acylation of the amidoxime followed by an intramolecular cyclodehydration.[3] This can occur if your starting materials or solvents contain carboxylic acids or other acylating agents. The second route is an oxidative cyclization of the amidoxime.[6]

Q4: Can the presence of certain metals affect my reaction?

A4: Yes, even trace amounts of metal ions, such as iron, can significantly reduce the yield of this compound and promote the formation of benzamide as a byproduct.[2] This can be problematic when using stainless steel (SUS) reaction vessels. The use of a chelating agent can help to mitigate these effects and lead to a more stable and higher yield.[2]

Q5: What is a reliable method for purifying crude this compound?

A5: Recrystallization is a highly effective method for purifying this compound, especially for removing the common benzamide impurity.[1] Suitable solvent systems include ethanol or mixtures such as benzene/petroleum ether or aqueous ethanol.[1] If recrystallization is insufficient, column chromatography on silica (B1680970) gel with a carefully selected solvent gradient can be used for separation.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a standard method for the synthesis of this compound from benzonitrile and hydroxylamine.[7]

Materials:

  • Benzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • 0.1 M Hydrochloric acid (for workup)

  • 0.1 M Sodium bicarbonate solution (for workup)

Procedure:

  • In a round-bottom flask, add hydroxylamine hydrochloride (3 equivalents) and sodium carbonate (1.5 equivalents) to water.

  • Place the flask in an ultrasonic bath until effervescence ceases.

  • Add benzonitrile (1 equivalent) and ethanol to the flask.

  • Return the flask to the ultrasonic bath and heat at 55 ± 5 °C for approximately 20 minutes, or stir at reflux for 12 hours.[7]

  • Monitor the reaction completion by TLC (ethyl acetate).

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The product can be recovered through a simple extraction process. Add ethyl acetate to the aqueous residue. The organic layer can be washed with a sodium bicarbonate solution. The aqueous phases can then be combined and acidified with hydrochloric acid, followed by extraction with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reaction Pathways

Benzamidoxime_Synthesis This compound Synthesis and Side Product Formation cluster_main Main Synthesis cluster_side Side Reactions Benzonitrile Benzonitrile This compound This compound Benzonitrile->this compound + Hydroxylamine Benzamide Benzamide (Side Product) Benzonitrile->Benzamide + H₂O (Hydrolysis) Hydroxylamine Hydroxylamine (from NH2OH·HCl + Base) This compound->Benzamide + H₂O (Hydrolysis) Oxadiazole 1,2,4-Oxadiazole (Side Product) This compound->Oxadiazole Oxidative Cyclization O_Acylamidoxime O-Acylamidoxime (Intermediate) This compound->O_Acylamidoxime + Acylating Agent Water H₂O (Hydrolysis) AcylatingAgent Acylating Agent (e.g., R-COCl) Oxidant Oxidant O_Acylamidoxime->Oxadiazole - H₂O (Cyclization)

Caption: Reaction scheme for this compound synthesis and common side product formation.

References

Purification of Benzamidoxime by Recrystallization from Ethanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of benzamidoxime (B57231) by recrystallization from ethanol (B145695).

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines the standard procedure for the purification of this compound using ethanol as the recrystallization solvent.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Gently heat the mixture to the boiling point of the ethanol while stirring to dissolve the solid.[1][2] Continue adding small portions of hot ethanol until the this compound is completely dissolved.[2] Avoid adding an excess of solvent to ensure a good yield.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[4][5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals.[6] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the crystal surfaces.[1][3]

  • Drying: Dry the purified this compound crystals completely. This can be done by air drying or in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals. Pure this compound has a melting point in the range of 72-78°C.[7] A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈N₂O[8]
Molecular Weight136.15 g/mol [7]
Melting Point72-76°C[7]
74-78°C
77°C (as hydrochloride)[9]
AppearanceWhite to almost white powder or crystal[9]

Table 2: Solubility of Related Compounds in Ethanol

CompoundSolubility in EthanolSource
Benzamide50 mg/mL[10]
Benzamidine hydrochloride~10 mg/mL[11]
This compoundSoluble (qualitative)[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.[3]- The solution is supersaturated.[3]- Boil off some of the solvent to concentrate the solution and allow it to cool again.[4]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
Oiling out occurs (a liquid layer forms instead of crystals). - The melting point of the impure compound is lower than the temperature of the solution.[4]- The solution is too concentrated.- Reheat the solution to dissolve the oil, add a small amount of additional hot ethanol, and cool slowly.[4]- Ensure a slower cooling rate.
Low yield of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.[3]- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Reduce the initial amount of solvent used. If possible, recover the product from the mother liquor by evaporating the solvent.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow sufficient time for cooling and crystallization, including in an ice bath.
Crystals are colored or appear impure. - Incomplete removal of colored impurities.- Rapid crystallization trapping impurities.- Use activated charcoal for decolorization during the recrystallization process.- Ensure the solution cools slowly to allow for selective crystallization.
Crystals form in the funnel during hot filtration. - The solution cooled too quickly in the funnel.[4]- Use a pre-heated funnel and filter flask.- Add a slight excess of hot solvent before filtration to keep the compound dissolved. The excess can be evaporated after filtration.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Ethanol is a suitable solvent for the recrystallization of this compound as it effectively dissolves the compound at its boiling point and has a lower solubility at reduced temperatures, allowing for good recovery of pure crystals.

Q2: How can I determine if my recrystallized this compound is pure?

A2: The purity of the recrystallized product can be assessed by its melting point. Pure this compound has a reported melting point range of 72-78°C.[7] A sharp melting point within this range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: What should I do if my this compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid.[4][6] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot ethanol to decrease the saturation, and then allow the solution to cool more slowly.[13]

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Ensure that the solution is allowed to cool sufficiently, including in an ice bath, to maximize crystal formation before filtration. Also, minimize the amount of cold solvent used for washing the crystals.

Q5: Is this compound stable at the boiling point of ethanol?

A5: One source suggests that this compound is stable up to 170°C, which is well above the boiling point of ethanol (78.37°C).[14] Therefore, decomposition during recrystallization from ethanol is not expected to be a significant issue.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude this compound dissolve Dissolve in minimal hot ethanol start->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration (Optional) cool Slow Cooling & Ice Bath hot_filtration->cool decolorize->hot_filtration filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals Too much solvent? start->no_crystals oiling_out Concentration too high? start->oiling_out low_yield Excess solvent used? start->low_yield boil_off Boil off excess solvent no_crystals->boil_off Yes supersaturated Supersaturated? no_crystals->supersaturated No scratch Scratch flask / Add seed crystal supersaturated->scratch Yes add_solvent Reheat, add more solvent, cool slowly oiling_out->add_solvent Yes recover Recover from mother liquor low_yield->recover Yes

References

Technical Support Center: Optimizing Benzamidoxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzamidoxime (B57231). Our aim is to help you overcome common challenges and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method for preparing benzamidoximes is the reaction of a nitrile (benzonitrile) with hydroxylamine (B1172632).[1][2] This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol (B145695) or methanol (B129727).[1] An aqueous solution of hydroxylamine can also be used, which often simplifies the procedure.[1]

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in this compound synthesis can arise from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The conversion of nitriles to amidoximes can be slow.[3] Consider extending the reaction time or moderately increasing the temperature. Traditionally, these reactions are heated for several hours at 60-80 °C.[3]

  • Suboptimal Reagents: Ensure the purity and reactivity of your starting materials, particularly the benzonitrile (B105546) and hydroxylamine.

  • Inappropriate Solvent: The reaction is often performed in refluxing ethanol or methanol to decrease the reaction time.[3] Ensure your chosen solvent is suitable for your specific starting materials and reaction temperature.[3]

  • Insufficient Mixing: In biphasic systems, vigorous stirring is crucial to ensure efficient contact between the reactants.

Q3: I am observing a significant amount of benzamide (B126) as a byproduct. How can I minimize its formation?

A3: Benzamide formation is a common side reaction, especially with aromatic nitriles containing electron-withdrawing groups.[1] Here are several strategies to suppress its formation:

  • Control Reaction Temperature: High temperatures can promote the hydrolysis of the nitrile or the newly formed amidoxime (B1450833) to the corresponding amide.[3] Running the reaction at a lower temperature, such as room temperature, can reduce amide formation.[3]

  • Optimize the Base: The choice and amount of base are critical. Using a milder organic base like triethylamine instead of strong inorganic bases can be beneficial.[3] One study found that using 1.6 molar equivalents of triethylamine in water at room temperature optimized the yield of the desired amidoxime while minimizing the amide byproduct.[3]

  • Chelating Agents: The presence of trace metal ions, such as iron, can catalyze the formation of benzamide byproducts. The use of a chelating agent, like o-phenanthroline, can sequester these metal ions and lead to a stable, high yield of the target this compound.[4]

  • Alternative Workup: Carefully control the pH during extraction and purification to avoid acid- or base-catalyzed hydrolysis of the amidoxime to the amide.[3]

Q4: How can I purify my crude this compound product?

A4: Purification of this compound can be effectively achieved through the following methods:

  • Extraction: After the reaction, an effective workup involves extraction with an acid, such as hydrochloric acid, which helps in the removal of benzamide byproducts.[4] The this compound can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.[4]

  • Recrystallization: Recrystallization is a common and effective method for purifying crude this compound.[5] Suitable solvent systems include absolute ethanol or a mixture of ethanol and water.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound synthesis experiments.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient time or temperature.Increase the reaction time and/or moderately increase the temperature (e.g., reflux at 60-80°C).[3]
Inactive or impure reagents.Use fresh, high-purity benzonitrile and hydroxylamine hydrochloride.
Inappropriate solvent.Ensure the solvent is suitable for the reactants and reaction temperature. Ethanol or methanol are commonly used.[3]
Significant Benzamide Byproduct High reaction temperature.Perform the reaction at a lower temperature, such as room temperature.[3]
Strong inorganic base.Use a milder organic base like triethylamine.[3]
Presence of metal ion catalysts.Add a chelating agent (e.g., o-phenanthroline) to the reaction mixture.[4]
Inappropriate workup pH.Carefully control the pH during extraction and purification to avoid hydrolysis.[3]
Difficulty in Product Isolation Product is soluble in the reaction solvent.After the reaction, cool the mixture to induce precipitation. If no solid forms, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.[1]
Oily or non-crystalline product.Attempt to form a salt of the amidoxime to induce crystallization.[1]
Reaction is Too Slow Low reaction temperature.Increase the reaction temperature to reflux.[1]
Low reactivity of the nitrile.Use an excess of hydroxylamine to drive the reaction to completion.[1] Consider using microwave or ultrasonic irradiation to accelerate the reaction.[1][2]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a standard method for the synthesis of this compound from benzonitrile and hydroxylamine hydrochloride.

Materials:

  • Benzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottomed flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.0 equivalent) in a mixture of ethanol and water.

  • Add benzonitrile (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-80°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, filter the solid. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis with a Chelating Agent to Minimize Byproducts

This protocol is adapted from a patented method designed to achieve a stable, high yield by mitigating the effects of metal ion impurities.[4]

Materials:

  • 2,3-difluoro-6-trifluoromethylbenzonitrile (or other benzonitrile derivative)

  • 50% hydroxylamine aqueous solution

  • o-phenanthroline (chelating agent)

  • Methanol

  • Water

Procedure:

  • Prepare a mixed solvent of methanol and water (e.g., a 1:2 volume ratio).

  • In a reaction vessel, dissolve the 50% hydroxylamine aqueous solution (3.0 equivalents) and o-phenanthroline (0.002 equivalents) in the mixed solvent.

  • Add the benzonitrile derivative (1.0 equivalent) to the mixture.

  • Heat the reaction at 60°C for approximately 7 hours.

  • After the reaction, cool the mixture to room temperature.

  • Remove the methanol-water solvent under reduced pressure.

  • Extract the residue with an organic solvent like methyl-t-butylether (MTBE).

  • Wash the organic layer with water.

  • Perform an acidic extraction with hydrochloric acid to separate the this compound from non-basic byproducts.

  • Cool the acidic aqueous layer and neutralize it with a sodium hydroxide (B78521) solution.

  • Extract the neutralized aqueous layer again with MTBE.

  • Combine the organic layers, wash with water, and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

Benzamidoxime_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Benzonitrile + Hydroxylamine HCl + Base Start->Reactants 1. Solvent Ethanol/Water Reactants->Solvent 2. Reaction_Conditions Stir at RT or Reflux (60-80°C) Solvent->Reaction_Conditions 3. Monitoring Monitor via TLC Reaction_Conditions->Monitoring 4. Cooling Cool to RT Monitoring->Cooling 5. Isolation Filter or Concentrate Cooling->Isolation 6. Purification Recrystallize Isolation->Purification 7. Final_Product Pure this compound Purification->Final_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Optimize_Conditions Increase Time/Temp Incomplete_Reaction->Optimize_Conditions Yes Side_Products High Side Products? Incomplete_Reaction->Side_Products No Success Optimized Synthesis Optimize_Conditions->Success Optimize_Base_Temp Lower Temp, Use Milder Base Side_Products->Optimize_Base_Temp Yes Purification_Issues Purification Difficulty? Side_Products->Purification_Issues No Chelating_Agent Add Chelating Agent Optimize_Base_Temp->Chelating_Agent Chelating_Agent->Success Recrystallize Try Different Solvent System Purification_Issues->Recrystallize Yes Purification_Issues->Success No Recrystallize->Success

References

Technical Support Center: Synthesis of Benzamidoxime from Benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzamidoxime (B57231) from benzonitrile (B105546).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound from benzonitrile?

The synthesis of this compound from benzonitrile is typically achieved by reacting benzonitrile with hydroxylamine (B1172632). When hydroxylamine hydrochloride is used, a base is required to liberate the free hydroxylamine.

Reaction Scheme: Benzonitrile + Hydroxylamine → this compound

Q2: My reaction yield is very low. What are the common causes?

Low yields in this synthesis can stem from several factors:

  • Presence of Metal Ions: Trace metal ions, such as iron, can significantly decrease the yield of this compound and promote the formation of benzamide (B126) as a byproduct.

  • Improper Base to Hydroxylamine Ratio: An inadequate amount of base will result in incomplete liberation of free hydroxylamine from its hydrochloride salt, thus limiting the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be controlled. While heating can increase the reaction rate, excessively high temperatures may lead to the decomposition of reactants or products.

  • Incorrect Solvent System: The choice of solvent is crucial for ensuring the solubility of reactants. Common solvent systems include aqueous ethanol (B145695) or methanol (B129727).

Q3: I am observing a significant amount of a white, crystalline byproduct. What is it and how can I minimize its formation?

The most common byproduct in this reaction is benzamide. Its formation is often catalyzed by the presence of metal ions in the reaction mixture, which can originate from the reagents, solvent, or even the reaction vessel (e.g., stainless steel).

To minimize benzamide formation:

  • Use a Chelating Agent: The addition of a catalytic amount of a chelating agent, such as o-phenanthroline, can sequester metal ions and significantly improve the yield of the desired this compound.

  • Use High-Purity Reagents and Solvents: Ensure that the benzonitrile, hydroxylamine hydrochloride, base, and solvents are of high purity and free from metal contamination.

  • Utilize Glass Reaction Vessels: To avoid metal leaching, it is advisable to use glass reaction vessels instead of stainless steel.

Q4: How can I effectively purify this compound from the reaction mixture, especially from the benzamide byproduct?

A common and effective method for purification is through acid-base extraction. This compound is basic and will be protonated and dissolve in an acidic aqueous solution, while the more neutral benzamide byproduct will remain in the organic phase.

Purification Workflow:

  • After the reaction, remove the organic solvent under reduced pressure.

  • Extract the residue with an organic solvent like methyl t-butyl ether (MTBE).

  • Wash the organic layer with an acidic solution (e.g., 7% hydrochloric acid) to extract the this compound into the aqueous layer.

  • Separate the aqueous layer and neutralize it with a base (e.g., 28% sodium hydroxide (B78521) solution) to precipitate the purified this compound.

  • Extract the this compound back into an organic solvent, wash with water, and concentrate to obtain the purified product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conversion of Benzonitrile 1. Insufficient reaction time or temperature. 2. Inadequate amount of hydroxylamine or base. 3. Poor solubility of reactants.1. Monitor the reaction by TLC to determine the optimal reaction time. Consider a moderate increase in temperature. 2. Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.5 equivalents) and a corresponding amount of base. 3. Ensure a suitable solvent system is used, such as an ethanol/water mixture, to dissolve all reactants.
High Benzamide Byproduct Formation Presence of catalytic metal ions (e.g., Fe²⁺, Fe³⁺).Add a chelating agent (e.g., o-phenanthroline, EDTA) at a catalytic loading (0.1-1 mol%) to the reaction mixture. Use high-purity reagents and glass reaction vessels.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Ensure the aqueous layer is sufficiently basified (pH > 9) to precipitate the this compound before extraction. 2. Add brine (saturated NaCl solution) to break up emulsions during extraction.
Inconsistent Yields Between Batches Variable levels of metal ion contamination.Standardize the use of a chelating agent in the protocol to ensure stable and high yields.

Quantitative Data Summary

The following tables summarize yields of this compound synthesis under various reported conditions.

Table 1: Effect of Chelating Agent on Yield

Benzonitrile DerivativeChelating AgentYield of this compound (%)Yield of Benzamide Byproduct (%)Reference
2,3-difluoro-6-trifluoromethylbenzonitrileNone (with added FeCl₂)62.422.8
2,3-difluoro-6-trifluoromethylbenzonitrileo-phenanthroline78.0Not specified

Table 2: Various Synthetic Protocols and Yields

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium HydroxideWater40680.2
Potassium CarbonateWater50486.2
Sodium CarbonateEthanol/Water55 ± 50.33Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Carbonate

This protocol is adapted from a method described in the literature.

  • In a round-bottomed flask, add hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (0.78 g, 7.50 mmol) to water (20 mL).

  • Place the flask in an ultrasonic bath for 1 minute or until effervescence ceases.

  • Add benzonitrile (0.51 g, 5.00 mmol) and ethanol (20 mL).

  • Place the flask back in the ultrasonic bath at 55 ± 5°C for 20 minutes.

  • Monitor the reaction completion by TLC (ethyl acetate).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • The crude product can then be purified by recrystallization or acid-base extraction.

Protocol 2: High-Yield Synthesis of a this compound Derivative using a Chelating Agent

This protocol is based on a patented method for achieving high, stable yields.

  • In a glass reaction vessel, dissolve 50% aqueous hydroxylamine solution (99.09 g, 1.50 mol) and o-phenanthroline (198 mg, 1.00 mmol) in a mixed solvent of methanol and water (1.5 L, 1:2 volume ratio).

  • Add 2,3-difluoro-6-trifluoromethylbenzonitrile (103.56 g, 500 mmol) to the mixed solvent.

  • Heat the reaction mixture to 60°C and maintain for 7 hours.

  • Cool the reaction to room temperature.

  • Remove the methanol-water solvent under reduced pressure at approximately 45°C.

  • Extract the residue with methyl-t-butylether (MTBE) (1.2 L).

  • Wash the organic layer with water (120 mL).

  • Extract the organic layer with 7% hydrochloric acid (300 mL, then 2 x 150 mL).

  • Combine the aqueous layers, cool to below 15°C, and neutralize with 28% sodium hydroxide solution.

  • Extract the neutralized aqueous layer with MTBE (2 x 300 mL).

  • Combine the organic layers, wash with water (120 mL), and concentrate under reduced pressure to yield the product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification benz Benzonitrile reaction_mix Reaction Mixture benz->reaction_mix ha Hydroxylamine HCl ha->reaction_mix base Base (e.g., Na2CO3) base->reaction_mix solvent Solvent (e.g., Ethanol/Water) solvent->reaction_mix concentrate Solvent Removal reaction_mix->concentrate Heat/Ultrasound acid_extraction Acidic Extraction (e.g., HCl) concentrate->acid_extraction neutralize Neutralization (e.g., NaOH) acid_extraction->neutralize org_extraction Organic Extraction (e.g., MTBE) neutralize->org_extraction final_product Pure this compound org_extraction->final_product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic cluster_byproduct Byproduct Issue cluster_conversion Conversion Issue start Low Yield of this compound check_byproduct High Benzamide Byproduct? start->check_byproduct check_conversion Low Benzonitrile Conversion? check_byproduct->check_conversion No metal_ions Metal Ion Contamination Likely check_byproduct->metal_ions Yes conditions Suboptimal Conditions check_conversion->conditions Yes add_chelator Add Chelating Agent (e.g., o-phenanthroline) metal_ions->add_chelator optimize Optimize: - Time/Temperature - Reagent Stoichiometry - Solvent System conditions->optimize

Caption: Troubleshooting logic for low this compound yield.

stability and degradation of benzamidoxime derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with benzamidoxime (B57231) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound derivatives?

A1: The stability of this compound derivatives is significantly influenced by pH, temperature, light, and the presence of oxidizing agents.[1] Hydrolytic degradation is a major pathway, with stability often being lowest in acidic and alkaline conditions and highest in the neutral to slightly acidic range.[1] The specific electron-donating or -withdrawing groups on the benzene (B151609) ring can also affect the pKa and, consequently, the stability at a given pH.[2]

Q2: How does pH affect the stability and activity of this compound derivatives?

A2: this compound derivatives typically exhibit a U-shaped pH-rate profile for hydrolysis, meaning they are most stable at a specific pH range (usually near neutral) and degrade faster under strongly acidic or basic conditions.[1][3] For some derivatives designed as prodrugs or targeted agents, pH can modulate biological activity. For example, certain this compound derivatives show increased binding potency to targets like PD-L1 in the acidic tumor microenvironment (pH 6.2) compared to physiological pH (7.2).[2]

Q3: What are the common degradation pathways for this compound derivatives?

A3: The most common degradation pathways are hydrolysis and oxidation.[1] Hydrolysis can lead to the cleavage of the amidoxime (B1450833) group, yielding the corresponding benzamide (B126) and hydroxylamine.[4][5] Oxidation can also occur, potentially leading to the formation of benzonitrile.[6] In a biological context, metabolic conversion is a key pathway, especially for prodrugs, which can be N-reduced to the active amidine form or undergo O-glucuronidation.[7]

Q4: Are there specific storage recommendations for this compound solutions?

A4: To minimize degradation, solutions should be protected from light and stored at reduced temperatures (e.g., 2-8 °C or frozen).[1] It is advisable to prepare solutions using deoxygenated water and to purge container headspaces with an inert gas like nitrogen or argon to prevent oxidative degradation.[1] The pH of the solution should be controlled and maintained at the pH of maximum stability, which should be determined experimentally.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitation in Aqueous Solution Low aqueous solubility of the compound.1. Verify that the concentration is within the known solubility limits. 2. Employ solubilization techniques, such as adding co-solvents (e.g., DMSO, ethanol) or using cyclodextrins to form inclusion complexes.[1] 3. Adjust the solution pH to a range where the compound is more soluble, ensuring it does not compromise stability.[1]
Rapid Degradation Observed (e.g., in HPLC) Inappropriate pH, presence of oxidizing agents, light exposure, or elevated temperature.1. pH Control: Determine the optimal pH for stability using a pH-rate profile study and buffer your solution accordingly.[1] 2. Prevent Oxidation: Use high-purity, deoxygenated solvents and consider adding antioxidants like ascorbic acid.[1][8] 3. Photoprotection: Store solutions in amber vials or protect them from light.[1] 4. Temperature Control: Store stock solutions at low temperatures (refrigerated or frozen) and minimize time at room temperature during experiments.[1]
Inconsistent Results in Biological Assays Compound degradation in the assay medium over the experiment's duration.1. Assess the stability of the compound directly in the assay medium under the exact experimental conditions (e.g., 37°C, 5% CO₂). 2. If instability is confirmed, consider reducing the incubation time or adding the compound at multiple time points. 3. For prodrugs, verify the metabolic conversion to the active species within the cellular context of your assay.[7]
Formation of Unexpected Peaks in LC-MS Analysis Forced degradation during sample preparation or analysis; presence of reactive impurities.1. Review sample preparation steps to ensure mild conditions are used. 2. Conduct forced degradation studies to systematically identify potential degradation products and their fragmentation patterns.[9][10] 3. Ensure the purity of the starting material and check for reactive impurities in solvents or reagents.

Quantitative Stability Data

The stability of this compound derivatives is highly dependent on their structure and the experimental conditions. The following table summarizes available quantitative data.

Compound/Derivative ClassConditionParameterValueReference
This compoundUV/vis titrationpKa1 (Oxime N protonation)4.85[2]
This compoundUV/vis titrationpKa2 (Oxime OH deprotonation)12.36[2]
Oseltamivir Carboxylate Guanidine Cyclic Diimide (OSC-GCDI) ProdrugspH 2.0 (Stomach)Half-life (t½)> 24 hours (most derivatives)[11]
Oseltamivir Carboxylate Guanidine Cyclic Diimide (OSC-GCDI) ProdrugspH 6.5 (Duodenum)Half-life (t½)> 5 hours (most derivatives)[11]
Oseltamivir Carboxylate Guanidine Cyclic Diimide (OSC-GCDI) ProdrugspH 7.4 (Bloodstream)Half-life (t½)1 to > 8 hours (structure dependent)[11]
N-(hydroxymethyl)benzamidepH 7.4, 37°CHalf-life (t½)183 hours[5]
N-(α-hydroxybenzyl)benzamidepH 7.4, 37°CHalf-life (t½)6.5 minutes[5]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is used to identify potential degradation products and establish the stability-indicating nature of an analytical method, typically HPLC.[12]

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 6, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the working concentration for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same temperature and time conditions as the acid hydrolysis. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a specified time. Withdraw aliquots, dilute, and analyze.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven (e.g., 80°C) for a set period. Also, incubate a stock solution at a similar temperature. At time points, dissolve the solid or dilute the solution for analysis.

  • Photodegradation: Expose a stock solution and the solid compound to a light source as specified by ICH Q1B guidelines (e.g., Xenon lamp). Keep a control sample wrapped in aluminum foil to exclude light. Analyze samples at various time points.[13]

  • Analysis: Analyze all stressed and control samples by a suitable, validated HPLC-UV or LC-MS method to separate and identify the parent compound and any degradation products.[10][12]

Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol assesses the susceptibility of a compound to metabolism by Phase I enzymes.

  • Reagents and Solutions:

    • Human Liver Microsomes (HLM), pooled.

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • Test compound stock solution (in DMSO or acetonitrile).

    • Positive control compound (a known rapidly metabolized drug).

    • Acetonitrile (B52724) with an internal standard for reaction quenching.

  • Incubation Procedure:

    • Pre-warm the phosphate buffer, HLM suspension, and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, add the phosphate buffer, HLM (e.g., to a final protein concentration of 0.5 mg/mL), and the test compound (e.g., to a final concentration of 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Visualizations

Experimental and Logic Workflows

G cluster_planning Phase 1: Initial Assessment cluster_analysis Phase 2: Analysis & Characterization cluster_application Phase 3: Application-Specific Stability start Synthesize New This compound Derivative solubility Determine Aqueous Solubility & pKa start->solubility ph_profile Perform pH-Rate Profile Study solubility->ph_profile forced_deg Conduct Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) ph_profile->forced_deg hplc_dev Develop Stability-Indicating HPLC/LC-MS Method forced_deg->hplc_dev identify Identify Degradants (LC-MS/MS, NMR) hplc_dev->identify metabolic Assess Metabolic Stability (Microsomes, Hepatocytes) identify->metabolic formulation Test in Formulation & Assay Media metabolic->formulation end_node Establish Stability Profile & Handling/Storage Guidelines formulation->end_node

Caption: General workflow for assessing the stability of a new this compound derivative.

Troubleshooting cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, Extra Peaks, Inconsistent Activity) check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity check_stability Is the compound degrading? check_purity->check_stability Purity Confirmed purify Re-purify Starting Material check_purity->purify Impure sol_ph Adjust & Buffer pH check_stability->sol_ph Yes end_node Re-run Experiment with Optimized Conditions check_stability->end_node No sol_temp Reduce Temperature sol_ph->sol_temp sol_light Protect from Light sol_temp->sol_light sol_ox Use Inert Atmosphere/ Antioxidants sol_light->sol_ox sol_formulate Use Co-solvents/ Excipients sol_ox->sol_formulate sol_formulate->end_node purify->check_stability

Caption: Decision tree for troubleshooting common issues in this compound experiments.

Metabolism cluster_pathways Metabolic Pathways in Hepatocytes prodrug This compound Prodrug (N-Hydroxyamidine) reduction N-Reduction prodrug->reduction Predominant glucuronidation O-Glucuronidation prodrug->glucuronidation Minor (UGT1A9 Enzyme) active_drug Active Drug (Amidine) reduction->active_drug Bioactivation inactive_metabolite Inactive Metabolite (this compound-O-glucuronide) glucuronidation->inactive_metabolite Excretion

References

Technical Support Center: Troubleshooting Benzamidoxime-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzamidoxime-mediated reactions. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes.

Troubleshooting Guide: Low Yield and Side Reactions

This guide provides solutions to specific issues encountered during the synthesis and application of This compound (B57231) and its derivatives.

Issue 1: Low Yield in this compound Synthesis from Nitriles

Symptom: The reaction to form this compound from a nitrile and hydroxylamine (B1172632) results in a poor yield of the desired product.

Possible Causes and Solutions:

  • Incomplete Reaction: The conversion of nitriles to amidoximes can be slow. Consider increasing the reaction time or moderately elevating the temperature (typically 60-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Aromatic nitriles generally give higher yields than aliphatic ones. For lower-yielding aliphatic nitriles, using an excess of hydroxylamine can improve the outcome.[2]

  • Suboptimal Base and Solvent: The choice of base is critical. While inorganic bases can be used, organic bases like triethylamine (B128534) may offer better results by minimizing side reactions.[1] A green chemistry approach using triethylamine in water at room temperature has been shown to provide good yields and easier work-up.[1] The reaction is often performed in refluxing ethanol (B145695) or methanol (B129727) to reduce the reaction time.[1][3]

  • Amide Byproduct Formation: A common side product is the corresponding benzamide (B126), formed by the hydrolysis of the nitrile or the this compound product.[1] This can be minimized by:

    • Controlling Temperature: Running the reaction at a lower temperature, such as room temperature, can reduce hydrolysis.[1]

    • Optimizing the Base: Using a milder organic base like triethylamine can be beneficial.[1]

    • Careful Workup: Maintain careful pH control during extraction and purification to prevent acid- or base-catalyzed hydrolysis.[1]

  • Presence of Metal Ions: Trace amounts of metal ions, such as iron, can dramatically decrease the yield of this compound and increase the formation of benzamide byproducts.[4] This can be mitigated by:

    • Using Chelating Agents: The addition of a chelating agent, such as o-phenanthroline, can sequester metal ions and lead to a stable, high yield.[4]

    • Vessel Material: Be mindful of the reaction vessel used, as stainless steel (SUS) vessels can be a source of metal ion contamination.[4]

Data Presentation: Effect of Reaction Conditions on this compound Synthesis

The following table summarizes the impact of various reaction conditions on the yield of 2,3-difluoro-6-trifluoromethylthis compound and the formation of the corresponding amide byproduct.

ConditionsChelating AgentThis compound Yield (%)Benzamide Yield (%)Remarks
Tap water usedNone66.418.2Baseline with potential metal ions.
FeCl₂ addedNone62.422.8Deliberate addition of iron ions decreases yield.
SUS vesselNone63.216.6Stainless steel vessel as a source of metal ions.
Distilled watero-phenanthroline80.34.5Use of a chelating agent significantly improves yield.

Data adapted from a study on process for producing benzamidoximes.[4]

Issue 2: Low Yield in 1,2,4-Oxadiazole (B8745197) Synthesis from this compound

Symptom: The cyclization reaction between this compound and a carboxylic acid (or its derivative) to form a 1,2,4-oxadiazole results in a low yield.

Possible Causes and Solutions:

  • Inefficient Cyclodehydration: The final step, the cyclodehydration of the O-acylamidoxime intermediate, is often the bottleneck and may require forcing conditions.[5]

    • Thermal Cyclization: Ensure adequate heating; refluxing in a high-boiling solvent like toluene (B28343) or xylene may be necessary.[5]

    • Base-Mediated Cyclization: Strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (B91410) (TBAF) in dry THF is a common and effective choice. Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization, sometimes even at room temperature.[5][6]

  • Incomplete Acylation of Amidoxime (B1450833): Ensure the carboxylic acid is properly activated. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA is highly effective.[5]

  • Hydrolysis of the O-acylamidoxime Intermediate: This intermediate is sensitive to moisture and strong nucleophilic bases, which can revert it to the starting materials.[5] To minimize this, use anhydrous reagents and solvents and consider a non-nucleophilic base.[5]

  • Poor Choice of Reagents: For one-pot syntheses using carboxylic acid esters, the combination of NaOH in DMSO has proven effective.[7] When using acyl chlorides, a base like dry potassium carbonate in anhydrous dichloromethane (B109758) is a suitable choice.[5][8]

Experimental Protocols

Protocol 1: Green Synthesis of this compound [1]

  • To a solution of the aryl nitrile (1.0 mmol) in water (10 mL), add hydroxylamine hydrochloride (1.5 mmol).

  • Add triethylamine (1.6 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles [7]

  • To a solution of the amidoxime (1.0 eq.) in dimethyl sulfoxide (B87167) (DMSO), add powdered sodium hydroxide (B78521) (NaOH, 2.0 eq.).

  • Stir the mixture at room temperature for a few minutes.

  • Add the carboxylic acid ester (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash it with water, and dry it.

  • If no precipitate forms, extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: this compound Recovery

This compound used as a catalyst can often be recovered and reused.

  • After the primary reaction, add ethyl acetate (B1210297) (20 mL) to the combined aqueous phases.

  • Wash the organic layer with 0.1 M sodium bicarbonate solution (3 x 20 mL).

  • Combine the aqueous phases and acidify them using a 0.1 M hydrochloric acid solution.

  • Extract the aqueous phase with ethyl acetate (20 mL).

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Remove the solvent to obtain the recovered this compound, which can be used without further purification.

Visualizations

experimental_workflow General Workflow for 1,2,4-Oxadiazole Synthesis cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Cyclodehydration cluster_onepot One-Pot Variation start Amidoxime + Activated Carboxylic Acid intermediate O-Acylamidoxime (Intermediate) start->intermediate Coupling Agent (e.g., HATU, CDI) one_pot_start Amidoxime + Ester/Acid product 3,5-Disubstituted 1,2,4-Oxadiazole intermediate->product Heat or Base (-H₂O) one_pot_product 1,2,4-Oxadiazole one_pot_start->one_pot_product Base (e.g., NaOH) in DMSO

Caption: Synthetic pathways to 1,2,4-oxadiazoles.

metabolic_pathway Metabolic Pathways of this compound in Humans This compound This compound benzamidine (B55565) Benzamidine (Active Form) This compound->benzamidine N-reduction (Major Pathway) glucuronide This compound-O-glucuronide (Conjugate) This compound->glucuronide O-glucuronidation (UGT Enzymes, e.g., UGT1A9) benzamide Benzamide (Transformation Product) This compound->benzamide Transformation benzamidine->this compound N-oxidation (Not Detected in Human Hepatocytes) benzamidine->benzamide Transformation

Caption: Metabolic fate of this compound in vivo.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is slow. How can I speed it up? A1: The reaction can often be accelerated by heating, typically to 60-80°C in a solvent like ethanol or methanol.[1] Alternatively, using an aqueous solution of hydroxylamine without an additional base can lead to shorter reaction times compared to using hydroxylamine hydrochloride with a base.[2] Ultrasonic irradiation has also been reported as a method to achieve high yields in shorter times.[1][2]

Q2: I see an unexpected byproduct in my 1,2,4-oxadiazole synthesis. What could it be? A2: Besides the uncyclized O-acylamidoxime intermediate, a common issue is the hydrolysis of this intermediate back to the starting amidoxime and carboxylic acid, especially if moisture is present.[5] Ensure all your reagents and solvents are anhydrous to minimize this.

Q3: Can I synthesize N-substituted amidoximes? A3: Yes, N-substituted amidoximes can be prepared. One convenient one-pot method starts from secondary amides, which are converted to N-substituted amidoximes under mild conditions using a triphenylphosphine-iodine system.[1][9]

Q4: What is the role of benzamidine in biological systems? A4: Benzamidine, the reduced form of this compound, is known to be a competitive inhibitor of trypsin and other serine proteases with trypsin-like specificity.[10][11] The cationic amidino group of the inhibitor interacts with a carboxylate residue in the S1 subsite of the enzyme.[11] this compound itself can act as a prodrug, being reduced in vivo to the active benzamidine.[12][13]

Q5: Are there any safety concerns when working with this compound? A5: Yes, this compound has been shown to have genotoxic potential, inducing DNA single-strand breaks in mammalian cells.[14] It is important to handle this compound with appropriate personal protective equipment (PPE) and to follow standard laboratory safety procedures.

References

removal of benzamide impurity from benzamidoxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of benzamide (B126) impurity in benzamidoxime (B57231) synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is benzamide a common impurity in my this compound synthesis?

A: Benzamide is a frequent byproduct in the synthesis of this compound from benzonitrile (B105546) and hydroxylamine. Its formation is primarily due to the hydrolysis of the starting benzonitrile. This side reaction can be catalyzed by trace amounts of metal ions, such as iron, which may be present in the solvent or leach from a stainless steel reaction vessel.[1] Under certain reaction conditions, the this compound product itself can also hydrolyze to form benzamide.

The diagram below illustrates the main reaction pathway and the competing hydrolysis side reaction.

G Benzonitrile Benzonitrile This compound This compound (Desired Product) Benzonitrile->this compound + Hydroxylamine Benzamide Benzamide (Impurity) Benzonitrile->Benzamide + Water (Hydrolysis) Hydroxylamine Hydroxylamine (NH2OH) Water Water (H2O) (Trace metal ions can catalyze)

Caption: Reaction pathway for this compound synthesis and byproduct formation.

Q2: How can I remove benzamide impurity from my crude this compound product?

A: The most effective method for removing the neutral benzamide impurity is through an acid-base extraction. This technique leverages the basicity of the amidoxime (B1450833) group. This compound can be protonated with an acid (e.g., hydrochloric acid) to form a water-soluble salt, while the less basic benzamide remains in the organic solvent. After separating the aqueous and organic layers, the pure this compound can be recovered by neutralizing the aqueous layer.[1] Recrystallization is another viable method, provided a suitable solvent system is identified where the solubilities of this compound and benzamide differ significantly.

Q3: Can you provide a detailed protocol for an acid-base extraction?

A: Certainly. The following is a general protocol based on established methods for purifying substituted benzamidoximes.[1]

Experimental Protocol: Acid-Base Extraction for this compound Purification

  • Dissolution: Dissolve the crude product mixture (this compound and benzamide) in a suitable water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 5-10% hydrochloric acid). Repeat the extraction 2-3 times to ensure all the basic this compound is transferred to the aqueous layer as its hydrochloride salt. The neutral benzamide impurity will remain in the organic layer.

  • Layer Separation: Combine the aqueous layers. The organic layer containing the benzamide impurity can be discarded.

  • Neutralization: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 28% sodium hydroxide (B78521) solution) with stirring until the pH is neutral (pH ~7). The purified this compound will precipitate out of the solution.

  • Product Extraction: Extract the neutralized aqueous solution with a fresh organic solvent (e.g., MTBE or ethyl acetate) to recover the precipitated this compound. Repeat this extraction 2-3 times.

  • Final Steps: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

The workflow for this process is visualized below.

G process process input_output input_output impurity impurity product product aqueous aqueous organic organic A Crude Mixture (in Organic Solvent) B Add Aqueous HCl & Shake A->B C Separate Layers B->C D Organic Layer (Benzamide Impurity) C->D Discard E Aqueous Layer (this compound Salt) C->E F Neutralize with NaOH (to pH 7) E->F G Extract with Organic Solvent F->G H Aqueous Layer (Waste) G->H Discard I Organic Layer G->I J Wash, Dry, & Evaporate I->J K Pure this compound J->K

Caption: Workflow for purification of this compound via acid-base extraction.

Q4: What is a suitable recrystallization protocol for purifying this compound?

A: Recrystallization can be effective if the benzamide impurity level is not excessively high. A common technique involves finding a solvent or solvent system in which the desired compound is soluble when hot but insoluble when cold, while impurities remain in solution upon cooling.[2][3]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: A reported solvent system for this compound is a chloroform:hexane mixture (90:10 v/v). You may need to perform small-scale solubility tests to find the optimal solvent or solvent pair for your specific product.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot primary solvent (e.g., chloroform) to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a two-solvent system, add the second, "anti-solvent" (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the hot primary solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

The general workflow for recrystallization is shown below.

G process process input_output input_output product product waste waste A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if needed) B->C D Insoluble Impurities C->D Remove E Cool Solution Slowly (Room Temp -> Ice Bath) C->E F Crystals Form E->F G Collect by Vacuum Filtration F->G H Filtrate (Soluble Impurities) G->H Discard I Wash Crystals with Cold Solvent G->I J Dry Crystals I->J K Pure Crystalline Product J->K

Caption: General experimental workflow for purification by recrystallization.

Q5: How can I assess the purity of my this compound after purification?

A: Several analytical methods can be used to determine the purity of your final product and confirm the removal of benzamide:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity by comparing the crude and purified samples.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can detect even trace amounts of benzamide.[6]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. The presence of impurities typically depresses and broadens the melting point.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify signals corresponding to any residual benzamide impurity.

Quantitative Data Summary

The following table summarizes reported yields and purities for this compound synthesis following purification procedures designed to remove byproducts.

ProductStarting MaterialPurification MethodYield (%)Purity (%)Reference
2,3-difluoro-6-trifluoromethylthis compound2,3-difluoro-6-trifluoromethylbenzonitrileAcid-Base Extraction78%98.7%[1]
This compoundBenzonitrilePrecipitation & Filtration80.2%98.3%[5]
This compoundBenzonitrilePrecipitation & Filtration86.2%98.7%[5]

References

effect of metal ion impurities on benzamidoxime synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzamidoxime (B57231). The following information addresses common issues, with a particular focus on the impact of metal ion impurities on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method for synthesizing this compound is through the reaction of benzonitrile (B105546) with hydroxylamine (B1172632).[1][2] Typically, hydroxylamine hydrochloride is used in the presence of a base, such as sodium carbonate or triethylamine, to generate free hydroxylamine in situ.[2] The reaction is commonly carried out in a protic solvent like ethanol (B145695) or a mixture of water and ethanol.[3][4]

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes?

Low yields in this compound synthesis can stem from several factors, including incomplete reaction, suboptimal reaction conditions (e.g., temperature, reaction time), or the presence of impurities. A significant and often overlooked cause of reduced yield is the presence of metal ion impurities in the reaction mixture.[5]

Q3: How do metal ion impurities affect the synthesis of this compound?

Metal ion impurities, particularly iron, can catalyze the hydrolysis of the intermediate or the final product, leading to the formation of benzamide (B126) as a major byproduct.[5] This side reaction consumes the starting materials and reduces the overall yield of the desired this compound. The catalytic activity of metal ions can significantly impact the reaction's outcome even at trace levels.

Q4: What are the common sources of metal ion contamination in the synthesis process?

Metal ion contamination can originate from various sources, including:

  • Reagents and Solvents: Impurities present in the starting materials (benzonitrile, hydroxylamine hydrochloride) or solvents.

  • Reaction Vessel: Leaching of metal ions from the reactor, especially if stainless steel (an iron alloy) or other metallic vessels are used.[5]

  • Spatulas and Stir Bars: Introduction of trace metals from laboratory equipment.

Q5: How can I mitigate the negative effects of metal ion impurities on my this compound synthesis?

To counteract the detrimental effects of metal ions, the use of a chelating agent is highly recommended.[5] Chelating agents are molecules that can bind tightly to metal ions, effectively sequestering them and preventing their participation in undesired side reactions. The addition of a small amount of a suitable chelating agent can lead to a stable and high yield of this compound.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound and Presence of Benzamide Byproduct Metal ion contamination (e.g., Fe³⁺, Cu²⁺, Zn²⁺).Add a chelating agent such as EDTA, 8-hydroxyquinoline, or o-phenanthroline to the reaction mixture at a low concentration (e.g., 0.1-1 mol%).[5]
Use high-purity reagents and solvents.
Employ glass or Teflon-lined reaction vessels instead of stainless steel.
Reaction Fails to Go to Completion Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC).
If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Incorrect stoichiometry of reactants.Ensure the correct molar ratios of benzonitrile, hydroxylamine hydrochloride, and base are used.
Difficulty in Product Isolation and Purification Formation of emulsions during workup.Adjust the pH of the aqueous phase to optimize the separation of the organic and aqueous layers.
Co-precipitation of impurities with the product.Recrystallize the crude product from a suitable solvent system to enhance purity.

Quantitative Data on the Effect of Metal Ion Impurities

The following table provides a summary of the potential impact of various metal ion impurities on the yield of this compound synthesis. The data is illustrative and aims to highlight the detrimental effect of these contaminants.

Metal Ion Impurity (Concentration)Typical this compound Yield (%)Key Observations
Control (No added metal ions) 85-95%High yield of the desired product with minimal byproduct formation.
Iron (Fe³⁺) (50 ppm) 40-50%Significant decrease in yield with the formation of benzamide as a major byproduct.[5]
Copper (Cu²⁺) (50 ppm) 55-65%Moderate reduction in yield.
Zinc (Zn²⁺) (50 ppm) 70-80%Minor to moderate impact on the reaction yield.
Iron (Fe³⁺) (50 ppm) with EDTA (0.5 mol%) 80-90%The addition of a chelating agent effectively mitigates the negative impact of the metal ion, restoring a high yield.

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound from benzonitrile and hydroxylamine hydrochloride.

Materials:

  • Benzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents) in a mixture of ethanol and water.

  • To this solution, add benzonitrile (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the benzonitrile spot disappears.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system.

Protocol for Mitigating Metal Ion Impurities

This protocol is a modification of the standard procedure to include a chelating agent for improved yield in the presence of suspected metal ion contamination.

Materials:

  • Same as the standard protocol

  • Ethylenediaminetetraacetic acid (EDTA) or 8-hydroxyquinoline

Procedure:

  • Follow steps 1 of the standard protocol.

  • Before the addition of benzonitrile, add the chelating agent (e.g., EDTA, 0.1-1 mol% relative to benzonitrile) to the reaction mixture and stir until it dissolves.

  • Proceed with steps 2-9 of the standard protocol.

Visualizations

Caption: Effect of Metal Ions on this compound Synthesis.

Troubleshooting_Workflow start Low this compound Yield check_byproduct Benzamide detected as a major byproduct? start->check_byproduct metal_contamination Suspect Metal Ion Contamination check_byproduct->metal_contamination Yes other_issues Investigate Other Parameters (Temperature, Time, Stoichiometry) check_byproduct->other_issues No add_chelator Add Chelating Agent (e.g., EDTA) metal_contamination->add_chelator use_pure_reagents Use High-Purity Reagents & Solvents metal_contamination->use_pure_reagents change_vessel Use Glass/Teflon-lined Vessel metal_contamination->change_vessel optimize_conditions Optimize Reaction Conditions other_issues->optimize_conditions end Improved Yield add_chelator->end use_pure_reagents->end change_vessel->end optimize_conditions->end

Caption: Troubleshooting Workflow for Low this compound Yield.

References

strategies to minimize byproduct formation in oxadiazole synthesis from benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 1,2,4-oxadiazoles from benzamidoxime (B57231).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Presence of Starting Material (this compound) and a Nitrile Byproduct in the Final Product

  • Question: My NMR and LC-MS analysis show significant amounts of unreacted this compound and a corresponding nitrile. What is causing this and how can I prevent it?

  • Answer: This is a common issue arising from the cleavage of the O-acylamidoxime intermediate. This side reaction is often promoted by harsh reaction conditions, particularly prolonged heating or the presence of moisture.

    Strategies to Minimize Cleavage:

    • Milder Reaction Conditions: Employing milder cyclodehydration conditions can significantly reduce the thermal decomposition of the intermediate.

    • Superbase Systems: The use of a superbase system, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), can facilitate the reaction at room temperature, minimizing thermal degradation.

    • Microwave-Assisted Synthesis: Microwave irradiation can drastically reduce reaction times, thereby minimizing the exposure of the intermediate to prolonged heating and reducing cleavage.

    • Anhydrous Conditions: Ensure all solvents and reagents are dry, as moisture can facilitate the hydrolysis of the O-acylamidoxime intermediate.

Issue 2: Formation of an Isomeric Byproduct

  • Question: I have isolated a byproduct with the same mass as my target oxadiazole, which I suspect is an isomer. What is the likely structure and how can I avoid its formation?

  • Answer: The most probable isomeric byproduct is a result of the Boulton-Katritzky Rearrangement. This thermal or acid-catalyzed rearrangement can lead to the formation of more stable heterocyclic isomers.

    Strategies to Minimize Rearrangement:

    • Control of Temperature: This rearrangement is often induced by heat. Running the cyclization step at the lowest effective temperature can help suppress this side reaction.

    • Judicious Choice of Base: The nature of the base can influence the likelihood of rearrangement. Screening different non-nucleophilic bases may help identify one that selectively promotes cyclization.

    • Neutral and Anhydrous Workup: Avoid acidic conditions during workup and purification, as acid can catalyze the rearrangement. Ensure all workup and purification steps are carried out under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in 1,2,4-oxadiazole (B8745197) synthesis from this compound?

A1: The most prevalent byproduct is formed from the cleavage of the O-acylamidoxime intermediate, resulting in the corresponding amidoxime (B1450833) and nitrile. Another common issue is the formation of isomeric byproducts through rearrangement reactions like the Boulton-Katritzky Rearrangement.

Q2: How can I improve the overall yield of my 1,2,4-oxadiazole synthesis?

A2: Low yields are often linked to incomplete cyclization of the O-acylamidoxime intermediate and competing side reactions. To improve your yield, consider the following:

  • Optimize Reaction Conditions: The choice of base and solvent is critical. Strong, non-nucleophilic bases in aprotic polar solvents generally favor cyclization.

  • Alternative Cyclodehydrating Agents: Consider using milder and more efficient cyclodehydrating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a coupling agent like 1-hydroxybenzotriazole (B26582) (HOBt).

  • Microwave-Assisted Synthesis: This technique can often drive the reaction to completion in a shorter time, improving yields.

Q3: What are the best methods for purifying the final 1,2,4-oxadiazole product?

A3: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid oxadiazole derivatives.

  • Column Chromatography: Silica (B1680970) gel column chromatography is widely used to separate the desired product from byproducts and unreacted starting materials.

  • Flow Chemistry: Modern techniques like flow chemistry coupled with in-line extraction and chromatography can offer highly efficient purification.

Q4: Can issues with starting materials affect byproduct formation?

A4: Yes, the purity of your starting materials is crucial. Impurities in the this compound or the acylating agent can lead to the formation of unexpected side products. It is recommended to use highly pure starting materials and to ensure they are handled under appropriate conditions (e.g., inert atmosphere for sensitive reagents).

Data Presentation

Table 1: Effect of Coupling Agents and Bases on 1,2,4-Oxadiazole Synthesis Yield

EntryCoupling AgentBaseSolventReaction Time (h)Yield
1EDCDIPEADMF12Moderate
2HBTUDIPEADMF10Good
3HATUDIPEADMF6Excellent
4HATUNa₂CO₃DMF24Moderate
5HATUK₂CO₃DMF24Moderate
6HATUCs₂CO₃DMF18Moderate

Data adapted from a study on the synthesis of N-heterocycles. "Excellent" yields are generally considered to be >90%, "Good" 70-89%, and "Moderate" 50-69%.

Table 2: Comparison of Yields for Microwave-Assisted Synthesis

EntryCarboxylic AcidAmidoximeConditionsTime (min)Yield (%)
14-Methoxybenzoic acidThis compoundPS-Carbodiimide/HOBt, THF, 180°C2083
2Acetic acidThis compoundHBTU/PS-BEMP, THF, 150°C1593
34-Chlorobenzoic acid4-Nitrothis compoundPS-PPh₃/NCS then DIEA, THF, 150°C1586

PS-BEMP: Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine; NCS: N-Chlorosuccinimide; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.

Experimental Protocols

Protocol 1: Minimizing O-Acylamidoxime Cleavage in 1,2,4-Oxadiazole Synthesis using a Superbase

  • Objective: To synthesize a 3,5-disubstituted-1,2,4-oxadiazole while minimizing the formation of amidoxime and nitrile byproducts.

  • Methodology:

    • Preparation of the O-Acylamidoxime: To a solution of the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a base such as triethylamine (B128534) (1.1 eq). Cool the mixture to 0 °C and add the corresponding acyl chloride (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting amidoxime is consumed (monitor by TLC). The O-acylamidoxime can be isolated by extraction or used directly in the next step.

    • Cyclodehydration: To a solution of the O-acylamidoxime in DMSO, add powdered potassium hydroxide (1.1 eq). Stir the reaction mixture vigorously at room temperature for 10-30 minutes. The reaction is often rapid. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Amidoxime Acylation and Microwave-Assisted Cyclization

  • Objective: To rapidly synthesize 3,5-disubstituted 1,2,4-oxadiazoles in a one-pot procedure with high yield.

  • Methodology:

    • Amidoxime Acylation: To a sealed vessel under a dry nitrogen atmosphere, add the appropriate this compound (1.14 mmol) and dry potassium carbonate (2.53 mmol). Add 3.0 mL of anhydrous dichloromethane (B109758). Add a solution of the desired acyl chloride (e.g., 3-aryl-acryloyl chloride) in 3.0 mL of anhydrous dichloromethane dropwise while stirring at room temperature. Monitor the reaction by TLC until the starting materials are consumed.

    • Silica-Supported Cyclization: Once the acylation is complete, add 1 g of silica gel (60-120 mesh) to the reaction mixture. Remove the solvent under reduced pressure.

    • Microwave Irradiation: Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor. Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.

    • Work-up and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). Further purification can be achieved by column chromatography or recrystallization.

Visualizations

Byproduct_Formation_Pathways cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation This compound This compound O-Acylamidoxime O-Acylamidoxime This compound->O-Acylamidoxime Acylation 1,2,4-Oxadiazole 1,2,4-Oxadiazole O-Acylamidoxime->1,2,4-Oxadiazole Cyclodehydration Cleavage_Products Amidoxime + Nitrile O-Acylamidoxime->Cleavage_Products Cleavage (Heat, Moisture) Rearranged_Isomer Rearranged Isomer (e.g., via Boulton-Katritzky) 1,2,4-Oxadiazole->Rearranged_Isomer Rearrangement (Heat, Acid)

Caption: Byproduct formation pathways in 1,2,4-oxadiazole synthesis.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_issues Troubleshooting cluster_solutions Solutions start Perform Oxadiazole Synthesis analysis Analyze Crude Product (NMR, LC-MS) start->analysis byproducts Byproducts Detected? analysis->byproducts cleavage Amidoxime/Nitrile Byproducts Present? byproducts->cleavage Yes purify Purify Product (Recrystallization, Chromatography) byproducts->purify No rearrangement Isomeric Byproducts Present? cleavage->rearrangement No solution_cleavage Use Milder Conditions (e.g., Superbase, Microwave) Ensure Anhydrous Conditions cleavage->solution_cleavage Yes solution_rearrangement Lower Reaction Temperature Optimize Base Neutral/Anhydrous Workup rearrangement->solution_rearrangement Yes rearrangement->purify No solution_cleavage->start Re-run Experiment solution_rearrangement->start Re-run Experiment

Caption: Troubleshooting workflow for 1,2,4-oxadiazole synthesis.

anhydrous conditions for benzamidoxime reactions to prevent hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzamidoxime (B57231) and its derivatives. The focus is on maintaining anhydrous conditions to prevent hydrolysis and ensure successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions critical for reactions involving this compound?

A1: this compound possesses nucleophilic nitrogen and oxygen atoms, making it susceptible to hydrolysis, especially under acidic or basic conditions. Water can react with this compound or its reactive intermediates, leading to the formation of undesired byproducts such as benzamide (B126) and hydroxylamine. This not only reduces the yield of the desired product but also complicates purification. Maintaining anhydrous conditions minimizes these side reactions, leading to higher yields and product purity.

Q2: What are the primary byproducts of this compound hydrolysis?

A2: The primary and most common byproduct of this compound hydrolysis is benzamide. The reaction involves the cleavage of the N-O bond, followed by tautomerization. In some cases, further degradation to benzoic acid can occur, particularly under harsh conditions or prolonged exposure to moisture.

Q3: Which solvents are recommended for this compound reactions under anhydrous conditions?

A3: The choice of solvent depends on the specific reaction. However, common anhydrous solvents that are compatible with this compound chemistry include:

  • Ethers: Tetrahydrofuran (THF), 1,4-dioxane, and diethyl ether are good choices but must be thoroughly dried, as they can absorb atmospheric moisture.

  • Halogenated solvents: Dichloromethane (B109758) (DCM) and chloroform (B151607) are often used.

  • Hydrocarbons: Toluene (B28343) and hexane (B92381) can be suitable for certain applications.

  • Aprotic polar solvents: Acetonitrile and N,N-dimethylformamide (DMF) should be used with caution and must be of high purity and anhydrous, as they are hygroscopic.

Q4: How can I effectively dry my solvents and reagents?

Q5: What is the visual indication of potential moisture contamination in my reaction?

A5: While there isn't always a direct visual cue, some indirect observations might suggest moisture contamination. These include a lower than expected yield, the presence of a significant amount of a solid byproduct that has different solubility characteristics than the desired product (often benzamide), or difficulties in product isolation and purification. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are more definitive for detecting byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield Hydrolysis of this compound or Starting Materials: Presence of water in reagents, solvents, or glassware.1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. Use septa and transfer reagents via syringe. 2. Check Reagent Quality: Use fresh, high-purity this compound and other reagents. Store hygroscopic materials in a desiccator or glovebox.
Formation of a Significant Amount of White Precipitate (likely Benzamide) Moisture Contamination: Water is reacting with the this compound.1. Strict Anhydrous Technique: Implement the full anhydrous reaction setup as detailed in the protocols. 2. Inert Atmosphere: Purge the reaction vessel with an inert gas before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
Inconsistent Reaction Results Variable Moisture Content: Inconsistent drying of solvents or handling of reagents.1. Standardize Procedures: Develop and adhere to a strict protocol for drying solvents and handling all reagents. 2. Use a Glovebox: For highly sensitive reactions, perform the entire experiment inside a glovebox with a controlled, low-moisture atmosphere.
Reaction Fails to Go to Completion Deactivation of Reagents: Moisture can deactivate sensitive reagents, such as bases or catalysts, used in the reaction.1. Verify Reagent Activity: Ensure that any moisture-sensitive catalysts or bases are active and handled under strictly anhydrous conditions. 2. Azeotropic Removal of Water: For starting materials that may contain traces of water, consider azeotropic distillation with toluene prior to the reaction.

Data Presentation

The following table provides illustrative data on the impact of reaction conditions on the synthesis of a generic this compound derivative. This data is representative of typical outcomes and highlights the importance of anhydrous conditions.

Reaction Condition Solvent Atmosphere Yield of this compound Derivative (%) Benzamide Byproduct (%)
Standard (Non-Anhydrous) Reagent Grade EthanolAir45-5520-30
Anhydrous (Basic) Anhydrous EthanolAir65-7510-15
Anhydrous (Strict) Distilled Anhydrous THFNitrogen85-95< 5

Experimental Protocols

Protocol 1: General Procedure for a this compound Reaction under Anhydrous Conditions
  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at 120°C for at least 4 hours or flame-dried under a high vacuum. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use freshly distilled anhydrous solvent. For instance, THF can be distilled from sodium/benzophenone ketyl, and dichloromethane can be distilled from calcium hydride.

  • Reaction Setup: Assemble the glassware while still warm and maintain a positive pressure of inert gas. Use rubber septa to seal the openings.

  • Reagent Addition: Add the this compound and other non-hygroscopic reagents to the reaction flask under a positive flow of inert gas. Dissolve them in the anhydrous solvent, introduced via a cannula or a dry syringe.

  • Handling of Moisture-Sensitive Reagents: Any moisture-sensitive reagents (e.g., strong bases, certain catalysts) should be added via a syringe through a septum.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as TLC or LC-MS, by withdrawing small aliquots with a dry syringe.

  • Work-up: Quench the reaction with a suitable reagent (if necessary) under an inert atmosphere. The work-up procedure will be specific to the reaction but should aim to minimize exposure to atmospheric moisture until the product is stable. Dry organic extracts over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

Visualizations

Anhydrous_Reaction_Setup cluster_setup Anhydrous Reaction Setup Flask Reaction Flask (Flame-Dried) Condenser Condenser Flask->Condenser Septum Rubber Septum Bubbler Oil Bubbler (Pressure Outlet) Condenser->Bubbler N2_In Inert Gas (N2/Ar) Inlet N2_In->Flask Positive Pressure Syringe Syringe for Reagent Addition Syringe->Septum Liquid Transfer

Caption: A typical experimental setup for performing a reaction under anhydrous and inert atmosphere conditions.

Hydrolysis_Pathway This compound This compound Intermediate Unstable Intermediate This compound->Intermediate + H₂O (Attack at Carbonyl Carbon) Water H₂O Benzamide Benzamide (Byproduct) Intermediate->Benzamide Hydroxylamine Hydroxylamine Intermediate->Hydroxylamine

Caption: Simplified reaction pathway for the hydrolysis of this compound to benzamide.

Validation & Comparative

A Comparative Efficacy Analysis of Benzamidoxime-Based Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzamidoxime-based prodrugs represent a significant strategy in medicinal chemistry to enhance the therapeutic potential of amidine-containing compounds. Amidines are a class of potent therapeutic agents with applications ranging from antimicrobial and antiviral to enzyme inhibition. However, their inherent high basicity often leads to poor oral bioavailability, limiting their clinical utility. The conversion of the amidine moiety into a This compound (B57231) group is a key prodrug approach to overcome this limitation. This guide provides a comparative analysis of the efficacy of various this compound-based prodrugs, supported by experimental data, to aid researchers in the development of next-generation therapeutics.

Prodrug Activation and Rationale

This compound prodrugs are designed to be inactive precursors that are metabolically converted in vivo to the active amidine drug. This bioactivation is primarily carried out by a mitochondrial enzyme system. A key enzyme in this process is the molybdenum-dependent mitochondrial amidoxime (B1450833) reducing component (mARC). This enzymatic reduction converts the N-hydroxyamidine (amidoxime) back to the active amidine form, which can then exert its pharmacological effect.

The primary rationale for this prodrug strategy is to transiently mask the highly basic amidine group, thereby increasing the molecule's lipophilicity and improving its absorption across the gastrointestinal tract. Once absorbed, the prodrug is converted to the active parent compound, leading to enhanced oral bioavailability.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of various this compound-based prodrugs from preclinical and clinical studies.

Table 1: Comparative Oral Bioavailability of Benzamidine Prodrugs
ProdrugParent DrugAnimal ModelOral Bioavailability (F%)Reference
This compoundBenzamidineRat~74%[1]
N,N'-dihydroxybenzamidineBenzamidineRat~91%[1]

This table directly compares the oral bioavailability of two different prodrug strategies for benzamidine, highlighting the superior performance of the N,N'-dihydroxyamidine approach in this specific study.

Table 2: Efficacy of Pafuramidine (B1678284) (DB289) in Human African Trypanosomiasis (First Stage)
Treatment GroupDosing RegimenCure Rate (3 months post-treatment)Cure Rate (12 months post-treatment)Reference
Pafuramidine100 mg orally, twice daily for 5 days79%-[2]
Pafuramidine100 mg orally, twice daily for 10 days93%89%[2][3]
Pentamidine (Standard of Care)4 mg/kg intramuscularly, once daily for 7 days100%95%[2][3]

This table presents clinical trial data for the this compound prodrug pafuramidine, comparing its efficacy to the standard treatment for sleeping sickness. While showing promising efficacy, the development of pafuramidine was halted due to delayed toxicity issues.[3][4]

Table 3: In Vitro Antimicrobial Activity of this compound-Based Benzimidazoles
CompoundTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)Reference
Compound 2aStreptococcus mutans403.90[3]
Compound 2aCandida albicans421.90[3]
Compound 2bStreptococcus mutans--[3]
Compound 2bCandida albicans--[3]
Gentamicin (Control)S. mutans--[3]
Ketoconazole (Control)C. albicans--[3]

This table showcases the in vitro antimicrobial potential of novel this compound-based compounds against bacterial and fungal pathogens.

Table 4: In Vitro Efficacy of a this compound-Based Antiviral Prodrug
CompoundEC50 (µM)CC50 (µM)Therapeutic Index (CC50/EC50)TargetReference
SP-471P (Prodrug)1.10>100>90.9Dengue Virus (in cell-based assay)[5]

This table highlights the potent and non-cytotoxic antiviral activity of a this compound prodrug against the Dengue virus.

Experimental Protocols

In Vitro Prodrug Conversion Assay

This assay is crucial to confirm that the this compound prodrug is converted to its active amidine form in a biologically relevant system.

Objective: To determine the rate and extent of conversion of a this compound prodrug to its parent amidine in the presence of liver microsomes or a reconstituted mARC enzyme system.

Methodology:

  • Preparation of Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Add cofactors such as NADPH.

    • Add the liver microsomal fraction or the purified mARC enzyme system.

  • Initiation of Reaction:

    • Add the this compound prodrug (substrate) to the reaction mixture to a final concentration typically in the low micromolar range.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction in the collected aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Preparation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both the remaining prodrug and the newly formed active amidine.

  • Data Analysis:

    • Plot the concentration of the prodrug and the amidine over time to determine the conversion rate.

Assessment of Oral Bioavailability in a Rodent Model

This protocol outlines the general procedure to determine the oral bioavailability of a this compound prodrug.

Objective: To determine the fraction of an orally administered this compound prodrug that reaches the systemic circulation as the active amidine.

Methodology:

  • Animal Model:

    • Use adult male or female rats (e.g., Sprague-Dawley) with cannulated jugular veins for serial blood sampling.

  • Drug Administration:

    • Intravenous (IV) Group: Administer the active amidine drug intravenously at a specific dose to serve as a reference for 100% bioavailability.

    • Oral (PO) Group: Administer the this compound prodrug orally via gavage at a molar equivalent dose to the IV group.

  • Blood Sampling:

    • Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing for both groups.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the active amidine drug.

  • Pharmacokinetic Analysis:

    • Calculate the Area Under the Curve (AUC) of the plasma concentration-time profile for both the IV and PO groups using pharmacokinetic software.

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxicity of a compound on cultured cells.

Objective: To determine the concentration of a this compound prodrug or its active amidine that causes a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Culture:

    • Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (prodrug or active amidine).

    • Treat the cells with different concentrations of the compound and include a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Benzamidoxime_Prodrug_Activation cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_cell Target Cell cluster_mitochondrion Mitochondrion cluster_effect Pharmacological Effect Prodrug This compound Prodrug (Oral) Absorbed_Prodrug Absorbed Prodrug Prodrug->Absorbed_Prodrug Absorption mARC mARC Enzyme System Absorbed_Prodrug->mARC Cellular Uptake Active_Drug Active Amidine Drug mARC->Active_Drug Bioactivation (Reduction) Target Therapeutic Target Active_Drug->Target Target Binding Effect Therapeutic Effect Target->Effect

Caption: this compound prodrug activation pathway.

Dengue_Protease_Inhibition DENV_Polyprotein Dengue Virus Polyprotein NS2B_NS3_Protease NS2B-NS3 Protease Complex DENV_Polyprotein->NS2B_NS3_Protease Substrate Cleavage_Products Viral Structural & Non-Structural Proteins NS2B_NS3_Protease->Cleavage_Products Proteolytic Cleavage Inhibition Inhibition Active_Amidine Active Amidine Inhibitor (from this compound Prodrug) Active_Amidine->NS2B_NS3_Protease Binding Viral_Replication Viral Replication Cleavage_Products->Viral_Replication

Caption: Inhibition of Dengue virus replication.

Oral_Bioavailability_Workflow start Start animal_prep Animal Preparation (Cannulated Rats) start->animal_prep grouping Divide into IV and PO Groups animal_prep->grouping iv_dose Administer Active Amidine (IV) grouping->iv_dose po_dose Administer this compound Prodrug (PO) grouping->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_analysis Plasma Concentration Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Calculate AUC) plasma_analysis->pk_analysis calc_f Calculate Oral Bioavailability (F%) pk_analysis->calc_f end End calc_f->end

Caption: Oral bioavailability experimental workflow.

References

A Comparative Guide to Benzamidoxime and Other Chelating Agents for Metal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of benzamidoxime (B57231) against other common chelating agents in the context of metal extraction. The information presented is supported by experimental data from various scientific sources to facilitate an informed selection of chelating agents for specific research and development applications.

Overview of Chelating Agents for Metal Extraction

Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion, creating a stable, ring-like structure known as a chelate. This process is fundamental to solvent extraction, a technique widely used for the separation and purification of metals. The efficiency and selectivity of a chelating agent are paramount and depend on factors such as the nature of the metal ion, the pH of the aqueous solution, and the organic solvent used.

This compound and its derivatives have garnered significant interest due to the presence of both a hydroxyl and an amino group, which allows for effective chelation of various metal ions. This guide compares the performance of this compound with other well-established chelating agents, including aminopolycarboxylic acids (e.g., EDTA), oximes (e.g., salicylaldoxime (B1680748) and commercial LIX® reagents), and hydroxamic acids.

Quantitative Performance Comparison

The following tables summarize the performance of this compound and other chelating agents for the extraction of several key metal ions. It is important to note that direct comparative studies under identical conditions are limited, and thus, the data is compiled from various sources.

Table 1: Comparison of Chelating Agents for Copper (Cu²⁺) Extraction

Chelating AgentExtraction Efficiency (%)Optimal pHOrganic SolventReference(s)
This compound (as adsorbent)>99% (adsorption)~5.0-[1]
Salicylaldoxime92.11%3.0-4.0Not Specified[2]
LIX® 984N100%Not SpecifiedRissole
Kelex 100100%Not SpecifiedRissole

Table 2: Comparison of Chelating Agents for Lead (Pb²⁺) Extraction

Chelating AgentExtraction Efficiency (%)Optimal pHNotesReference(s)
This compound (as adsorbent)High Affinity~5.0Adsorption on functionalized fiber[1]
EDTA72-80% (leaching)Not SpecifiedLeaching from industrial residues
CDTAHigh (in vivo)Not SpecifiedEffective in reducing tissue lead levels[3]
DMSAHigh (in vivo)Not SpecifiedEffective in reducing lead lethality[3]

Table 3: Comparison of Chelating Agents for Nickel (Ni²⁺) and Cobalt (Co²⁺) Extraction

Chelating AgentMetalExtraction Efficiency (%)Optimal pHOrganic SolventReference(s)
This compound (as adsorbent)Ni²⁺High Affinity~6.0-8.0-[4]
LIX® 1104SMNi²⁺High~6.5Not Specified[5]
LIX® 1104SMCo²⁺High~6.5Not Specified[5]
LIX® 84-ICNSNi²⁺99.8%8.75Not Specified[6]
LIX® 84-ICNSCo²⁺90.3%8.75Not Specified[6]

Table 4: Comparison of Chelating Agents for Zinc (Zn²⁺) Extraction

Chelating AgentExtraction Efficiency (%)Optimal pHOrganic SolventReference(s)
This compound (as adsorbent)High Affinity~5.0-[1]
Di-2-ethylhexyl phosphoric acid (D2EHPA)>90%~2.5Kerosene[7]

Table 5: Comparison of Chelating Agents for Iron (Fe³⁺) Extraction

Chelating AgentExtraction Efficiency (%)Optimal pHOrganic SolventReference(s)
Benzohydroxamic AcidHigh (release from ferritin)5.2 > 7.4-[8]
N-Phenylcinnamohydroxamic acidQuantitativeAcidicBenzene[9]
LIX® 63High1.0-2.0Kerosene[10]

Experimental Protocols

A generalized experimental protocol for the solvent extraction of metal ions using a chelating agent is provided below. This protocol can be adapted for specific chelating agents and metal ions.

Objective: To determine the extraction efficiency of a chelating agent for a specific metal ion.

Materials:

  • Aqueous phase: A solution of the metal salt (e.g., sulfate, nitrate, or chloride) of known concentration in deionized water.

  • Organic phase: A solution of the chelating agent (e.g., this compound) of known concentration in a water-immiscible organic solvent (e.g., chloroform, kerosene, toluene).

  • pH adjustment solutions: Dilute solutions of a strong acid (e.g., H₂SO₄, HCl) and a strong base (e.g., NaOH).

  • Separatory funnels.

  • Mechanical shaker.

  • pH meter.

  • Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrophotometer - AAS, Inductively Coupled Plasma-Optical Emission Spectrometer - ICP-OES).

Procedure:

  • Preparation of Aqueous Phase: Prepare an aqueous solution of the metal ion at a desired concentration (e.g., 100 ppm).

  • pH Adjustment: Transfer a known volume of the aqueous phase (e.g., 25 mL) into a separatory funnel. Adjust the pH to the desired value using the acid or base solutions.

  • Extraction: Add an equal volume of the organic phase (e.g., 25 mL) to the separatory funnel.

  • Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure the system reaches equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Sample Collection: Carefully separate the aqueous phase from the organic phase.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

  • Calculation of Extraction Efficiency: The extraction efficiency (E%) is calculated using the following formula: E% = [ (C₀ - Cₑ) / C₀ ] * 100 Where:

    • C₀ is the initial concentration of the metal ion in the aqueous phase.

    • Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.

  • Stripping (Optional): To recover the extracted metal ion, the loaded organic phase can be contacted with an acidic aqueous solution (e.g., 1-2 M H₂SO₄). This process, known as stripping, reverses the extraction and transfers the metal ion back to the aqueous phase.

Visualizations

The following diagrams illustrate the experimental workflow for metal extraction and a logical comparison of the key performance aspects of the chelating agents.

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Recovery Aqueous_Phase Aqueous Phase (Metal Solution) Mixing Mixing & Equilibration Aqueous_Phase->Mixing Organic_Phase Organic Phase (Chelating Agent in Solvent) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Aqueous_Analysis Aqueous Phase Analysis (e.g., AAS, ICP-OES) Separation->Aqueous_Analysis Raffinate Stripping Stripping (Acid Treatment) Separation->Stripping Loaded Organic Metal_Recovery Metal Recovery Stripping->Metal_Recovery

Caption: Experimental workflow for solvent extraction of metals.

Chelating_Agent_Comparison cluster_properties Key Performance Indicators cluster_agents Chelating Agents Efficiency Extraction Efficiency Selectivity Selectivity for Target Metal pH_Dependence Optimal pH Range Kinetics Extraction Kinetics This compound This compound Kinetics->this compound Generally fast (adsorption) Oximes Oximes (Salicylaldoxime, LIX®) Kinetics->Oximes Fast Stripping Stripping Efficiency EDTA EDTA Stripping->EDTA Can be challenging Stripping->Oximes Requires strong acid This compound->Efficiency High (adsorption) This compound->Selectivity Promising for various metals This compound->pH_Dependence Neutral to slightly acidic EDTA->Efficiency High (especially for Pb) EDTA->Selectivity Broad, can chelate many metals EDTA->pH_Dependence Wide range, but can be pH-dependent Oximes->Efficiency Very high for Cu Oximes->Selectivity Highly selective for Cu Oximes->pH_Dependence Acidic Hydroxamic_Acids Hydroxamic Acids Hydroxamic_Acids->Efficiency High for Fe Hydroxamic_Acids->Selectivity High for Fe(III) Hydroxamic_Acids->pH_Dependence Acidic

Caption: Logical comparison of chelating agent properties.

Conclusion

This compound and its functionalized materials show considerable promise for the extraction of a variety of heavy metal ions, often exhibiting high efficiency in adsorption-based systems. When compared to traditional chelating agents in solvent extraction, its performance is competitive, though direct comparative data is still emerging.

  • For copper extraction , salicylaldoxime and commercial oxime-based extractants like LIX® reagents demonstrate excellent efficiency, often achieving complete extraction.

  • For lead extraction , EDTA is a well-established and highly effective chelating agent, particularly in leaching processes.

  • For nickel and cobalt separation , specialized commercial extractants are often employed, showing high extraction percentages under specific pH conditions.

  • For iron extraction , hydroxamic acids are known to be particularly effective chelators.

The choice of the most suitable chelating agent will ultimately depend on the specific application, including the target metal ion, the composition of the aqueous feed, the desired pH range, and economic considerations. The information and protocols provided in this guide serve as a valuable starting point for researchers and professionals in making an informed decision for their metal extraction needs.

References

Antioxidant Activity: A Comparative Analysis of Benzamidoxime and Benzoxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activity of benzamidoxime (B57231) derivatives and benzoxime derivatives, supported by experimental data. The findings indicate that this compound derivatives generally exhibit superior antioxidant properties.

Superior Antioxidant Performance of this compound Derivatives

A key study evaluating the antioxidant capacity of amphiphilic this compound and benzoxime derivatives demonstrated a clear trend in their free radical scavenging abilities. The research utilized the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to quantify the antioxidant activity. The results consistently showed that this compound derivatives were more potent antioxidants than their benzoxime counterparts.[1][2]

The observed antioxidant activity was highest for this compound derivatives, followed by benzoxime derivatives.[1][2] This suggests that the additional amino group in the amidoxime (B1450833) moiety plays a crucial role in enhancing the radical-scavenging capability of these compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity was quantified by measuring the percentage of remaining DPPH radical after a 30-minute incubation with the test compounds at concentrations of 5 mM and 10 mM. The lower the percentage of remaining DPPH, the higher the free radical–scavenging activity.

Compound ClassConcentrationRemaining DPPH (%)Antioxidant Activity
This compound Derivatives 5 mM~20-40%High
10 mM~10-20%Very High
Benzoxime Derivatives 5 mM~60-80%Moderate
10 mM~40-60%Moderate to High

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[1][2]

Experimental Protocols

Synthesis of Amphiphilic this compound and Benzoxime Derivatives

The synthesis of the compared derivatives followed a multi-step process:

  • Synthesis of Amphiphilic Precursors: The synthesis for both series started from 4-cyanophenol for the this compound derivatives and 4-hydroxybenzaldehyde (B117250) for the benzoxime derivatives. These starting materials were reacted with epichlorohydrin, followed by a nucleophilic substitution with aliphatic amines of varying alkyl chain lengths to yield the amphiphilic precursors.[1]

  • Formation of the Amidoxime and Oxime Functionality:

    • This compound Derivatives: The nitrile functionality of the amphiphilic precursors was transformed into the amidoxime group using hydroxylamine (B1172632) hydrochloride.[1]

    • Benzoxime Derivatives: The aldehyde functionality of the corresponding precursors was converted to the oxime group, also using hydroxylamine hydrochloride.[1]

cluster_this compound This compound Synthesis cluster_benzoxime Benzoxime Synthesis 4-Cyanophenol 4-Cyanophenol Amphiphilic Nitrile Amphiphilic Nitrile 4-Cyanophenol->Amphiphilic Nitrile 1. Epichlorohydrin 2. Aliphatic Amine This compound Derivative This compound Derivative Amphiphilic Nitrile->this compound Derivative Hydroxylamine HCl 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Amphiphilic Aldehyde Amphiphilic Aldehyde 4-Hydroxybenzaldehyde->Amphiphilic Aldehyde 1. Epichlorohydrin 2. Aliphatic Amine Benzoxime Derivative Benzoxime Derivative Amphiphilic Aldehyde->Benzoxime Derivative Hydroxylamine HCl

Caption: Synthetic pathway for this compound and benzoxime derivatives.

DPPH Radical Scavenging Assay

The antioxidant activity of the synthesized compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. For the assay, a working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Reaction Mixture: A specific volume of the test compound solution (at varying concentrations) is mixed with the DPPH working solution. A control sample containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the maximum absorbance wavelength of DPPH using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control solution.

    • A_sample is the absorbance of the test sample solution.

cluster_key Workflow Prepare DPPH Solution Prepare DPPH Solution Mix with Test Compound Mix with Test Compound Prepare DPPH Solution->Mix with Test Compound Constant Volume Incubate in Dark Incubate in Dark Mix with Test Compound->Incubate in Dark 30 minutes Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate in Dark->Measure Absorbance (517 nm) Calculate % Scavenging Calculate % Scavenging Measure Absorbance (517 nm)->Calculate % Scavenging

Caption: Workflow for the DPPH antioxidant activity assay.

Conclusion

The available experimental data strongly indicates that this compound derivatives possess superior antioxidant and free radical-scavenging properties when compared to their benzoxime counterparts. This enhanced activity is likely attributable to the presence of the additional amino group in the amidoxime moiety. These findings suggest that this compound derivatives are a promising class of compounds for further investigation and development as antioxidant agents in various therapeutic and industrial applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamidoxime Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the accurate and precise quantification of active pharmaceutical ingredients and their intermediates is paramount. Benzamidoxime (B57231), a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its characterization and quantification.[1][2] Cross-validation of analytical methods is a critical process to ensure that different analytical techniques produce comparable and reliable results, which is essential when data from various sources or laboratories are integrated.[3][4]

This guide provides an objective comparison of two widely used analytical techniques for the quantification of small organic molecules like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] The performance characteristics and detailed experimental protocols for each method are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical approach for their specific needs.

Data Presentation: Comparative Performance of Analytical Methods

The choice of an analytical method is often dictated by a balance of factors including sensitivity, selectivity, linearity, accuracy, and precision. The following table summarizes the typical performance data for the analysis of small organic molecules, providing a baseline for what can be expected when analyzing this compound.[3] It is important to note that actual performance may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Performance ParameterHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Range) 0.1 - 100 µg/mL0.01 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98% - 102%99% - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 ng/mL
Robustness Generally unaffected by minor variations in pH and mobile phase composition.Generally unaffected by minor variations in mobile phase composition and flow rate.

Experimental Protocols

Detailed and reproducible methodologies are fundamental for the successful implementation and validation of analytical methods. The following protocols are based on established methods for compounds structurally related to this compound and can be adapted for its analysis.[3]

This method is well-suited for routine quantification and purity assessment of this compound in bulk drug substances and simple formulations.[3]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and 0.1% formic acid in water.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: To be determined by UV scan of this compound (a wavelength around 270 nm is a reasonable starting point based on related structures).

Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).[3]

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the stock solution and dilute with the mobile phase to a concentration that falls within the established linear range.[3]

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or in trace-level analysis.[5]

Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound (a precursor ion to two product ions) and one for the internal standard. The specific m/z transitions would need to be determined by infusing a standard solution of this compound.

  • Internal Standard (IS): A stable isotope-labeled version of this compound is preferred. If unavailable, a structurally similar compound with a different mass can be used.[5]

Standard and Sample Preparation:

  • Stock and Working Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations to match the sensitivity of the LC-MS/MS system (e.g., in the ng/mL range).

  • Sample Preparation (for biological matrices): A sample clean-up step such as protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction is typically required to remove matrix interferences.[5][8]

Cross-Validation Workflow

The process of cross-validation ensures that two different analytical methods provide equivalent and reliable results for the same set of samples.[9] This is crucial when transferring a method between laboratories or when comparing data from different studies.[10]

CrossValidationWorkflow start Start: Define Cross-Validation Protocol select_samples Select Samples (QC Low, Med, High & Incurred) start->select_samples analysis_method_a Analyze Samples with Method A (e.g., HPLC-UV) select_samples->analysis_method_a analysis_method_b Analyze Samples with Method B (e.g., LC-MS/MS) select_samples->analysis_method_b data_a Data Set A analysis_method_a->data_a data_b Data Set B analysis_method_b->data_b statistical_analysis Statistical Analysis (e.g., Bland-Altman, Regression) data_a->statistical_analysis data_b->statistical_analysis acceptance_criteria Compare Against Acceptance Criteria statistical_analysis->acceptance_criteria pass Methods are Correlated acceptance_criteria->pass Pass fail Investigate Discrepancies acceptance_criteria->fail Fail end End: Cross-Validation Complete pass->end fail->start

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

References

A Researcher's Guide to Quantitative Analysis of Benzamidoxime Reaction Byproducts by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of byproducts in benzamidoxime (B57231) reactions is critical for ensuring the purity, safety, and efficacy of pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of GC-MS methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable analytical approach for your research needs.

Comparison of GC-MS Derivatization Methods

Due to the polar nature of this compound and its potential byproducts, such as benzoic acid and benzamide, derivatization is a necessary step to enhance volatility and thermal stability for GC-MS analysis. The most common derivatization technique is silylation. This section compares two widely used silylating reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Table 1: Performance Comparison of Silylating Reagents for Polar Analytes [1][2]

ParameterBSTFA (Trimethylsilyl derivative)MTBSTFA (tert-Butyldimethylsilyl derivative)
Reactivity High, reacts with a wide range of polar functional groups (-OH, -NH, -COOH).Generally high, but can be sterically hindered with bulky molecules.
Derivative Stability Good, but can be susceptible to hydrolysis.Excellent, approximately 10,000 times more stable against hydrolysis than TMS ethers.[3]
Mass Spectra Produces characteristic fragments [M]+, [M-15]+, and [M-89]+, with the molecular ion often being dominant.[1][2]Yields characteristic fragments [M]+, [M-57]+ (dominant), and [M-131]+.[1][2]
Chromatography Good for a wide range of compounds.Can provide better separation of isomers on semi-polar columns.[1][2]
Limitations Lower stability of derivatives can be a concern for quantitative analysis.May not be suitable for sterically hindered compounds, leading to incomplete derivatization.[1][2]

Experimental Protocols

This section provides detailed methodologies for the quantitative analysis of this compound reaction byproducts using GC-MS with silylation. Two alternative protocols are presented, one utilizing BSTFA and the other MTBSTFA.

Protocol 1: Quantitative Analysis using BSTFA Derivatization

This protocol is a general method suitable for a broad range of potential byproducts.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reaction mixture into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.

  • Add an internal standard solution (e.g., a known concentration of a non-interfering compound with similar chemical properties).

2. Derivatization:

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst to the sample solution.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

Protocol 2: Quantitative Analysis using MTBSTFA Derivatization

This protocol is advantageous when enhanced derivative stability is required.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. Derivatization:

  • Add 100 µL of MTBSTFA with 1% TBDMCS (tert-butyldimethylchlorosilane) as a catalyst to the sample solution.

  • Cap the vial tightly and heat at 60°C for 60 minutes.

  • Allow the vial to cool to room temperature.

3. GC-MS Parameters:

  • The GC-MS parameters are identical to those listed in Protocol 1.

Method Validation Data

The following tables summarize typical validation parameters for a quantitative GC-MS method for the analysis of pharmaceutical impurities, based on established guidelines.[4][5][6] These values can be used as a benchmark when developing and validating a specific method for this compound byproducts.

Table 2: Typical Method Validation Parameters for GC-MS Quantitative Analysis [4][5][6]

ParameterAcceptance CriteriaTypical Performance
Linearity (Correlation Coefficient, r²) ≥ 0.995> 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01 - 0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.03 - 0.3 µg/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 5%
Specificity No interference at the retention time of the analyte.Peak purity > 99%

Visualizing the Workflow and Reaction Pathways

This compound Synthesis and Potential Byproduct Formation

The synthesis of this compound typically involves the reaction of benzonitrile (B105546) with hydroxylamine. Side reactions can lead to the formation of impurities.

G This compound Synthesis and Byproduct Formation cluster_reactants Reactants cluster_products Products Benzonitrile Benzonitrile This compound This compound Benzonitrile->this compound Main Reaction Benzamide Benzamide Benzonitrile->Benzamide Side Reaction (Hydrolysis) Hydroxylamine Hydroxylamine Hydroxylamine->this compound Benzoic Acid Benzoic Acid Benzamide->Benzoic Acid Side Reaction (Hydrolysis)

Caption: Synthesis of this compound from benzonitrile and potential hydrolysis byproducts.

GC-MS Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound byproducts using GC-MS.

G GC-MS Analytical Workflow Sample_Collection 1. Collect Reaction Mixture Sample_Preparation 2. Dissolve in Solvent & Add Internal Standard Sample_Collection->Sample_Preparation Derivatization 3. Silylation (BSTFA or MTBSTFA) Sample_Preparation->Derivatization GC_MS_Analysis 4. GC-MS Injection and Data Acquisition Derivatization->GC_MS_Analysis Data_Processing 5. Peak Integration and Quantification GC_MS_Analysis->Data_Processing Reporting 6. Report Results Data_Processing->Reporting

Caption: General workflow for the quantitative GC-MS analysis of reaction byproducts.

Conclusion

The choice between BSTFA and MTBSTFA for the derivatization of this compound and its byproducts will depend on the specific requirements of the analysis. BSTFA offers broad reactivity, while MTBSTFA provides superior derivative stability, which can be crucial for achieving high accuracy and precision in quantitative studies. It is recommended to perform initial screening with both reagents to determine the optimal choice for the specific byproducts of interest. The provided protocols and validation data serve as a robust starting point for developing a reliable and accurate quantitative GC-MS method for impurity profiling in this compound synthesis.

References

A Comparative Guide to the Synthetic Routes for Benzamidoxime Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzamidoxime (B57231) is a versatile building block in organic synthesis, serving as a crucial intermediate in the development of pharmaceuticals and agrochemicals. Its utility as a prodrug moiety to enhance the bioavailability of amidine-containing drugs and its emerging role in catalysis underscore the importance of efficient and scalable synthetic methods. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through three main pathways, each originating from a common benzene-derived starting material: benzonitrile (B105546), benzoyl chloride, or benzaldehyde (B42025). The choice of route often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Route 1: From Benzonitrile

The most direct and widely reported method for the synthesis of this compound involves the nucleophilic addition of hydroxylamine (B1172632) to benzonitrile. This route is favored for its high atom economy and generally good yields. Variations in this method focus on the choice of base, solvent, and the use of additives to improve reaction kinetics and yield.

Route 2: From Benzoyl Chloride

A one-pot synthesis starting from benzoyl chloride offers a convenient alternative. This method proceeds through an in-situ generated benzamide (B126) intermediate, which then reacts with hydroxylamine. This approach is advantageous as it bypasses the need to isolate the benzamide, streamlining the overall process.

Route 3: From Benzaldehyde (Two-Step)

This two-step route first involves the conversion of benzaldehyde to benzaldehyde oxime, a stable intermediate. While the direct conversion of benzaldehyde oxime to this compound is not extensively documented, it is a plausible transformation. This pathway may be considered when benzaldehyde is a more readily available or cost-effective starting material.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.

Route Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Purity (%) Reference
1a BenzonitrileHydroxylamine hydrochloride, Sodium hydroxide (B78521), Benzyltriethylammonium chloride6 h4080.298.3[1]
1b BenzonitrileHydroxylamine hydrochloride, Potassium carbonate, PEG-20004 h5086.298.7[1]
1c BenzonitrileHydroxylamine hydrochloride, Sodium carbonate20 min55 ± 5Not specifiedNot specified[2]
1d 2,3-difluoro-6-trifluoromethylbenzonitrile50% Hydroxylamine (aq), o-phenanthroline7 h6078.9Not specified[3]
2 Benzoyl ChlorideAmine, Hydroxylamine hydrochloride, Ph₃P, I₂~2 h0 to RTModerate to GoodNot specified[4]
3 (Step 1) BenzaldehydeHydroxylamine hydrochloride, Sodium hydroxideNot specifiedRoom Temp (exothermic)50Not specified
3 (Step 1) BenzaldehydeHydroxylamine hydrochloride, Oxalic acid60 minReflux95Not specified[5]
3 (Step 1) BenzaldehydeHydroxylamine hydrochloride, Sodium carbonate (Microwave)5 min9090.1 (conversion)Not specified[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1a: Synthesis of this compound from Benzonitrile using a Phase Transfer Catalyst

Materials:

  • Benzonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • 30% Sodium hydroxide solution

  • Benzyltriethylammonium chloride (0.05 eq)

  • Water

  • 2N Hydrochloric acid

Procedure:

  • In a suitable reaction vessel, dissolve hydroxylamine hydrochloride and benzyltriethylammonium chloride in water with stirring at room temperature.

  • Add benzonitrile to the mixture.

  • Cool the reaction mixture to 10°C and slowly add the 30% sodium hydroxide solution over approximately 1 hour.

  • Warm the reaction to 40°C and maintain the temperature for 6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 5°C.

  • Adjust the pH to 6-7 with 2N hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[1]

Route 2: One-Pot Synthesis of this compound from Benzoyl Chloride

Materials:

Procedure:

  • To a solution of iodine and triphenylphosphine in dry dichloromethane at 0°C, add benzoyl chloride and the amine, followed by triethylamine.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Add hydroxylamine hydrochloride to the reaction mixture and continue stirring until the reaction is complete (typically within 2 hours), as monitored by TLC.

  • Concentrate the crude mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.[4]

Route 3 (Step 1): Synthesis of Benzaldehyde Oxime from Benzaldehyde

Materials:

  • Benzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Sodium hydroxide

  • Water

  • Ether

  • Anhydrous sodium sulfate

  • Carbon dioxide

Procedure:

  • In a flask, mix a solution of sodium hydroxide in water with benzaldehyde.

  • Add hydroxylamine hydrochloride in small portions with continuous shaking. The reaction is exothermic.

  • After the addition is complete, cool the mixture to allow the product to crystallize.

  • Add sufficient water to redissolve the product, then pass carbon dioxide through the solution until saturation to precipitate the oxime.

  • Extract the benzaldehyde oxime with ether.

  • Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the ether by evaporation.

  • The crude product can be further purified by distillation under reduced pressure.

Visualizing the Synthetic and Functional Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflows and the logical relationships in the application of this compound.

G cluster_0 Route 1: From Benzonitrile cluster_1 Route 2: From Benzoyl Chloride (One-Pot) cluster_2 Route 3: From Benzaldehyde (Two-Step) Benzonitrile Benzonitrile Benzamidoxime1 This compound Benzonitrile->Benzamidoxime1 Nucleophilic Addition Hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) Hydroxylamine->Benzamidoxime1 BenzoylChloride Benzoyl Chloride Benzamide Benzamide (in-situ) BenzoylChloride->Benzamide Amine Amine (e.g., NH₃) Amine->Benzamide Benzamidoxime2 This compound Benzamide->Benzamidoxime2 Hydroxylamine2 Hydroxylamine Hydroxylamine2->Benzamidoxime2 Benzaldehyde Benzaldehyde BenzaldehydeOxime Benzaldehyde Oxime Benzaldehyde->BenzaldehydeOxime Hydroxylamine3 Hydroxylamine Hydroxylamine3->BenzaldehydeOxime Benzamidoxime3 This compound BenzaldehydeOxime->Benzamidoxime3 Proposed Addition/ Rearrangement

Caption: Synthetic workflows for this compound production.

G cluster_0 Prodrug Activation Pathway cluster_1 Catalytic Cycle Benzamidoxime_Prodrug This compound Prodrug (Enhanced Absorption) Enzymatic_Reduction Mitochondrial N-reductive enzyme system Benzamidoxime_Prodrug->Enzymatic_Reduction Metabolism Active_Amidine_Drug Active Amidine Drug (Therapeutic Effect) Enzymatic_Reduction->Active_Amidine_Drug Bioactivation Benzamidoxime_Catalyst This compound (Catalyst) Intermediate_Complex Intermediate Complex Benzamidoxime_Catalyst->Intermediate_Complex Aldehyde Aldehyde Aldehyde->Intermediate_Complex Organotrifluoroborate Organotrifluoroborate Organotrifluoroborate->Intermediate_Complex Intermediate_Complex->Benzamidoxime_Catalyst Regeneration Homoallylic_Alcohol Homoallylic Alcohol (Product) Intermediate_Complex->Homoallylic_Alcohol

Caption: Functional pathways of this compound.

Conclusion

The synthesis of this compound can be approached from multiple starting materials, with the reaction of benzonitrile and hydroxylamine being the most established and versatile method. This route offers several variations that can be optimized for specific laboratory or industrial settings, including greener protocols that utilize water as a solvent or employ ultrasonic irradiation to reduce reaction times. The one-pot synthesis from benzoyl chloride presents a streamlined alternative, while the two-step process from benzaldehyde may be viable depending on the availability and cost of the starting material.

The selection of a synthetic route should be guided by a careful consideration of factors such as yield, purity requirements, reaction conditions, and overall process efficiency. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to facilitate the efficient production of this important chemical intermediate.

References

The Efficacy of Benzamidoxime as a Catalyst in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern organic synthesis. In this context, benzamidoxime (B57231) has emerged as a promising organocatalyst, particularly in the realm of carbon-carbon bond formation. This guide provides a comprehensive comparison of this compound's catalytic efficacy, with a focus on the diastereoselective crotylation of aldehydes, benchmarked against other established catalytic systems. Experimental data, detailed protocols, and visual representations of workflows are presented to offer a clear and objective assessment.

This compound as a Catalyst: Performance in Aldehyde Crotylation

This compound has demonstrated notable efficacy as a renewable and recoverable catalyst in the crotylation of aldehydes using potassium organotrifluoroborates. This reaction is pivotal for the synthesis of homoallylic alcohols, which are versatile building blocks in the synthesis of natural products and pharmaceuticals.

A key study highlights a highly diastereoselective protocol for the crotylation of various aldehydes using potassium (Z)- and (E)-crotyltrifluoroborates with this compound as the catalyst. The reactions are typically fast, chemoselective, and afford good to excellent yields. A significant advantage of this system is the use of water as a primary solvent, enhancing the green credentials of the methodology. Furthermore, the this compound catalyst can be readily recovered and reused multiple times with only a slight decrease in activity, a crucial factor for sustainable chemical processes.

Experimental Protocol: this compound-Mediated Crotylation of Aldehydes

The following is a general experimental procedure for the this compound-catalyzed crotylation of aldehydes with potassium crotyltrifluoroborates:

Materials:

  • Aldehyde (1.0 mmol)

  • Potassium (Z)- or (E)-crotyltrifluoroborate (1.2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (B1210297)

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the aldehyde, potassium crotyltrifluoroborate, and this compound.

  • Add a mixture of H₂O and CH₂Cl₂ (typically in a 65:35 ratio).

  • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 20 minutes).

  • Upon completion (monitored by TLC), add ethyl acetate to the reaction mixture.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude homoallylic alcohol.

  • The product can be further purified by crystallization or column chromatography if necessary.

Catalyst Recovery: The this compound catalyst can be recovered from the aqueous layer by a simple acid-base extraction. The aqueous layer is first made basic, followed by extraction with an organic solvent. The organic layer is then acidified to precipitate the this compound, which can be collected by filtration.

Comparative Analysis of Catalysts for Aldehyde Crotylation

To contextualize the performance of this compound, it is essential to compare it with other catalysts employed for the crotylation of aldehydes. The choice of catalyst significantly influences the reaction's efficiency, stereoselectivity, and substrate scope.

Catalyst SystemTypical ConditionsYield (%)Diastereoselectivity (anti:syn)AdvantagesDisadvantages
This compound 10 mol%, H₂O/CH₂Cl₂, rt, 20 min85-95High (up to 99:1)Renewable, recoverable, uses water as solvent, mild conditions.Limited to organotrifluoroborate reagents.
BF₃·OEt₂ Stoichiometric or catalytic, CH₂Cl₂, -78 °C to rt70-95Moderate to highBroad substrate scope, well-established.[1][2]Stoichiometric amounts often required, harsh conditions, moisture sensitive.
Montmorillonite K10 Heterogeneous, CH₂Cl₂, rt80-98HighEnvironmentally friendly, scalable, easy to handle.[3]Longer reaction times for some substrates.
Chiral Diol·SnCl₄ 10 mol%, CH₂Cl₂, -78 °C75-95High enantioselectivity (up to 98:2 er)High enantioselectivity for asymmetric synthesis.[4]Requires cryogenic temperatures, moisture sensitive.
Iridium Catalysts 2 mol%, THF, 80 °C70-90High (up to 20:1)High enantioselectivity, broad functional group tolerance.[5]Requires elevated temperatures, expensive metal.
Chiral Pyridine N-oxides 10 mol%, CH₂Cl₂, -78 °C60-95High enantioselectivityGood for asymmetric crotylation of aromatic aldehydes.[6]Low temperatures required, substrate-dependent efficiency.
Ruthenium Catalysts 2-5 mol%, Toluene, 100 °C70-90HighUses simple dienes as crotyl source.[7]High temperatures, requires specific ligands.

Visualizing the Catalytic Process

To better understand the workflow and the proposed mechanism, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_products Products Aldehyde Aldehyde Mixing Mixing in H₂O/CH₂Cl₂ at room temp. Aldehyde->Mixing Crotyl_reagent Potassium Crotyltrifluoroborate Crotyl_reagent->Mixing Catalyst This compound Catalyst->Mixing Extraction Ethyl Acetate Extraction Mixing->Extraction Washing Washing with NH₄Cl & Brine Extraction->Washing Recovered_Catalyst Recovered This compound Extraction->Recovered_Catalyst from aqueous layer (acid-base extraction) Drying Drying over MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Homoallylic Alcohol Evaporation->Product

Caption: General experimental workflow for this compound-catalyzed aldehyde crotylation.

Logical_Relationship This compound This compound (Catalyst) Intermediate Proposed Intermediate (Activated Complex) This compound->Intermediate activates Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate Crotyl_reagent Potassium Crotyltrifluoroborate (Nucleophile) Crotyl_reagent->Intermediate Product Homoallylic Alcohol Intermediate->Product C-C bond formation Catalyst_Regeneration Catalyst Regeneration Intermediate->Catalyst_Regeneration Catalyst_Regeneration->this compound

Caption: Proposed catalytic cycle for this compound-mediated crotylation.

Conclusion

This compound presents itself as a compelling organocatalyst for the diastereoselective crotylation of aldehydes. Its key strengths lie in its recyclability, the use of environmentally benign solvents like water, and operation under mild reaction conditions. While other catalytic systems, particularly those based on transition metals, may offer higher enantioselectivity for asymmetric transformations, they often necessitate stricter reaction conditions, such as cryogenic temperatures and inert atmospheres, and involve more expensive and less sustainable components.

For applications where high diastereoselectivity and catalyst recovery are paramount, this compound offers a practical and efficient alternative. The data and protocols presented in this guide are intended to assist researchers in making informed decisions when selecting a catalytic system for their specific synthetic challenges. Further research into broadening the scope of reactions catalyzed by this compound could solidify its position as a versatile tool in the organic chemist's arsenal.

References

A Spectroscopic Showdown: Unmasking the Tautomeric Forms of Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of molecules like benzamidoxime (B57231) is critical. This guide provides a detailed spectroscopic comparison of the two primary tautomeric forms of this compound: the stable Z-oxime tautomer and its less stable amic acid (or iminohydroxylamine) tautomer. While the Z-oxime is the predominant form under most conditions, the amic acid tautomer can play a significant role in the compound's reactivity and biological interactions. This comparison relies on a combination of experimental data for the Z-oxime and inferences for the amic acid tautomer based on computational studies and spectroscopic data from analogous compounds, due to the latter's transient nature.

Tautomeric Equilibrium of this compound

The tautomerization of this compound involves the migration of a proton between the nitrogen and oxygen atoms of the amidoxime (B1450833) functional group. This equilibrium is influenced by factors such as solvent polarity and pH.

Caption: Tautomeric equilibrium between the Z-oxime and amic acid forms of this compound.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic features of the Z-oxime and the expected features of the amic acid tautomer of this compound.

Spectroscopic TechniqueFeatureZ-Oxime Tautomer (Experimental)Amic Acid Tautomer (Inferred)
Infrared (IR) ν(O-H) stretch~3453 cm⁻¹ (broad)~3200-3600 cm⁻¹ (broad, potentially sharper than oxime)
ν(N-H) stretch~3361 cm⁻¹ (sharp)Not present
ν(C=N) stretch~1649 cm⁻¹~1660-1680 cm⁻¹ (stronger and at higher frequency than oxime C=N)
ν(C-N) stretch-~1250-1350 cm⁻¹
¹H NMR δ(O-H)~9.63 ppm (s, 1H) in DMSO-d₆~10-12 ppm (broad s, 1H), highly dependent on solvent and concentration
δ(N-H₂)~5.80 ppm (br s, 2H) in DMSO-d₆Not present
δ(Aromatic C-H)~7.3-7.7 ppm (m, 5H) in DMSO-d₆Similar to Z-oxime, with potential minor shifts due to changes in electron density.
¹³C NMR δ(C=N)~150.8 ppm in DMSO-d₆~155-165 ppm, expected to be more deshielded than the oxime C=N.
δ(Aromatic C)~125-133 ppm in DMSO-d₆Similar to Z-oxime, with potential minor shifts.
UV-Vis λmax~228 nm (π→π) and ~257 nm (n→π) in methanol.[1] The position and intensity are solvent-dependent.Expected to show a blue shift (hypsochromic shift) in the π→π* transition compared to the Z-oxime due to reduced conjugation.

Experimental Protocols

The characterization of tautomers relies on a variety of spectroscopic techniques, often in combination with computational studies. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.

Workflow for Tautomer Analysis by NMR:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) acq_1h Acquire 1H NMR spectra at ambient temperature prep->acq_1h acq_13c Acquire 13C NMR spectra acq_1h->acq_13c acq_vt Perform variable-temperature (VT) NMR experiments if signals are broad acq_1h->acq_vt Broad peaks observed? analysis_assign Assign signals to specific protons and carbons of each tautomer acq_13c->analysis_assign acq_vt->analysis_assign analysis_integrate Integrate signals to determine the relative concentrations of tautomers analysis_assign->analysis_integrate analysis_keq Calculate the equilibrium constant (Keq) analysis_integrate->analysis_keq

Caption: Workflow for the analysis of this compound tautomers using NMR spectroscopy.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Sample Preparation : Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition :

    • Acquire standard ¹H and ¹³C NMR spectra.

    • If tautomeric exchange leads to broad signals at room temperature, perform variable-temperature (VT) NMR experiments. Lowering the temperature can slow the exchange rate, leading to sharper signals for individual tautomers.

  • Data Analysis :

    • Identify and assign the resonances corresponding to each tautomer.

    • The relative ratio of the tautomers can be determined by integrating the signals of corresponding protons in each form.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in each tautomer. Attenuated Total Reflectance (ATR) is a convenient sampling technique for both solid and liquid samples.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation :

    • Solid : A small amount of solid this compound is placed directly on the ATR crystal.

    • Solution : A concentrated solution of this compound in a suitable solvent (one with minimal IR absorbance in the regions of interest) is prepared. A drop of the solution is placed on the ATR crystal, and the spectrum is recorded after the solvent has evaporated.

  • Data Acquisition : Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

  • Data Analysis : Look for characteristic vibrational bands. For instance, the presence of a strong C=N stretching band and the absence of a distinct N-H stretch would be indicative of the amic acid tautomer.

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the tautomers and how they are affected by the solvent environment.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare dilute solutions of this compound (typically in the micromolar range) in various solvents of different polarities (e.g., hexane, ethanol, water).

  • Data Acquisition : Record the absorption spectra over a range of approximately 200-400 nm.

  • Data Analysis : The position of the maximum absorbance (λmax) can shift depending on the solvent polarity, a phenomenon known as solvatochromism. By analyzing these shifts, inferences can be made about the predominant tautomeric form in a given solvent. A change in pH can also be used to study the tautomeric equilibrium.

By employing these spectroscopic techniques in a complementary fashion, researchers can gain a comprehensive understanding of the tautomeric behavior of this compound, which is essential for its application in drug design and development.

References

Safety Operating Guide

Proper Disposal of Benzamidoxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of Benzamidoxime, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with care.[1][2][3] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][3]

Hazard Identification:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin IrritationCategory 2H315: Causes skin irritation[2][3]
Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects

Incompatible Materials: When handling and preparing for disposal, this compound should not come into contact with the following substances to avoid potentially violent reactions:

  • Acids[1]

  • Bases[1]

  • Acid chlorides[1]

  • Excess heat[1]

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)[4]
Eye Protection Tightly fitting safety goggles or a face shield[2][4]
Protective Clothing A fully buttoned laboratory coat[2][4]
Respiratory Protection A full-face respirator may be required if exposure limits are exceeded or if dust formation is likely[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][5] Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][6]

  • Keep solid this compound waste separate from liquid waste.

2. Containment:

  • Collect all solid this compound waste in a clearly labeled, sealable, and compatible container.[5][7]

  • The container must be in good condition and closed with a tight-fitting lid at all times, except when adding waste.[7]

3. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste".[7]

  • The label must also include the full chemical name, "this compound," and indicate the approximate quantity.[5][7]

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]

  • This area should be away from incompatible materials.[5]

  • Ensure that the storage area is under the control of the generator.[7]

5. Documentation:

  • Complete all required hazardous waste manifests and documentation provided by your institution's EHS department or the designated waste disposal contractor.[5]

6. Professional Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]

  • The licensed hazardous waste contractor will then transport and dispose of the this compound in accordance with all local, regional, and national regulations.[1][2]

Accidental Spill Procedures

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing the appropriate PPE, sweep up the spilled solid material.[1]

  • Avoid generating dust.[1]

  • Collect the spilled material and any contaminated cleaning materials (e.g., absorbent pads, cloths) and place them in a sealed, labeled container for disposal as hazardous waste.[1][7]

  • Wash the spill area thoroughly.

Experimental Protocols for Disposal

Direct chemical treatment or neutralization of this compound waste within a laboratory setting is not recommended without specific, validated protocols and approval from your institution's EHS department. The standard and safest procedure is disposal via a licensed hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe and compliant disposal of this compound.

Benzamidoxime_Disposal_Workflow A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Segregate Waste B->C D Contain in a Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Complete Waste Manifest/Documentation E->F G Arrange for Pickup by EHS/Licensed Contractor F->G H Professional Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzamidoxime

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance in the laboratory.

Immediate Safety Information: Hazard Overview

This compound is classified as a hazardous chemical and presents several risks upon exposure.[1][2] It is toxic if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2]

Hazard Classification Summary

Hazard ClassificationCategoryGHS Hazard Statement
Acute Oral ToxicityCategory 3 / Category 4H301: Toxic if swallowed / H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Information aggregated from multiple Safety Data Sheets (SDS).[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Eye and Face Protection
  • Requirement: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Tightly fitting safety goggles with side shields are recommended.[2]

  • For increased risk: A full face shield may be necessary for procedures with a higher risk of splashing or dust generation.[4][5]

Skin and Body Protection
  • Gloves: Chemical-resistant, impervious gloves are required to prevent skin contact.[2][5]

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat or chemical-resistant garments are essential.[2][5]

  • Footwear: Safety footwear, such as chemical-resistant boots, should be worn, especially when handling larger quantities.[4]

Respiratory Protection
  • Requirement: Handling should occur in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[1][2]

  • If exposure limits are exceeded: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter conforming to EN 143.[1] A full-face respirator may be necessary if irritation or other symptoms are experienced.[2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

Pre-Handling Preparations
  • Consult SDS: Always review the Safety Data Sheet (SDS) for this compound before use.[1]

  • Designate Area: Demarcate a specific area for handling, preferably within a chemical fume hood.

  • Assemble PPE: Ensure all required PPE is readily available and in good condition.

  • Emergency Equipment: Confirm that eyewash stations and safety showers are close to the workstation and operational.[1]

Handling the Chemical
  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[1]

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][2]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1] Avoid breathing in dust, vapor, mist, or gas.[1]

  • Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash your face, hands, and any exposed skin thoroughly after handling.[1][2]

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials such as acids, bases, and acid chlorides.[1]

  • PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Classification: this compound waste must be classified as hazardous chemical waste.[6]

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing papers, gloves, wipes) in a dedicated, properly labeled, and compatible hazardous waste container.[7]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container.

  • Container Management: Keep waste containers tightly closed except when adding waste.[6] Do not fill containers beyond 90% capacity.[6]

Labeling and Storage
  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound".[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[6]

Final Disposal
  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed waste disposal company.

  • Regulatory Compliance: Ensure that disposal is in accordance with all local, regional, and national hazardous waste regulations.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Benzamidoxime_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_safety Continuous Safety Measures cluster_spill Emergency Response A Review SDS B Don Required PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Handle This compound C->D Begin Handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste (Solid & Liquid) F->G H Label Hazardous Waste Container G->H I Store Waste in Designated Area H->I J Arrange Professional Disposal I->J S1 Ensure Proper Ventilation S2 Emergency Equipment Ready (Eyewash/Shower) SP1 Evacuate Area SP2 Follow Spill Cleanup Protocol from SDS

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.